Product packaging for Arachidyl propionate(Cat. No.:CAS No. 65591-14-2)

Arachidyl propionate

Cat. No.: B1616117
CAS No.: 65591-14-2
M. Wt: 354.6 g/mol
InChI Key: OPEHDFRKFVXKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arachidyl propionate is a useful research compound. Its molecular formula is C23H46O2 and its molecular weight is 354.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H46O2 B1616117 Arachidyl propionate CAS No. 65591-14-2

Properties

CAS No.

65591-14-2

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

IUPAC Name

icosyl propanoate

InChI

InChI=1S/C23H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-23(24)4-2/h3-22H2,1-2H3

InChI Key

OPEHDFRKFVXKNP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CC

Other CAS No.

65591-14-2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Icosyl Propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icosyl propanoate, a long-chain ester, holds potential in various scientific and industrial applications, including as a lipophilic prodrug moiety, a component in cosmetics, and a specialty chemical. This technical guide provides a comprehensive overview of the synthesis and characterization of icosyl propanoate. Detailed experimental protocols for its preparation via Fischer esterification are presented, alongside a thorough description of the analytical techniques used for its structural elucidation and purity assessment. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

Icosyl propanoate, also known as eicosyl propanoate, is the ester formed from icosanol (a 20-carbon fatty alcohol) and propanoic acid. Its long alkyl chain imparts significant lipophilicity, a property that can be exploited in drug delivery systems to enhance the bioavailability of polar drugs. As a type of wax ester, it shares properties with naturally occurring compounds found in various plants and animals, suggesting its potential as a biodegradable and biocompatible material. This guide outlines a robust methodology for the synthesis of icosyl propanoate and the analytical procedures for its comprehensive characterization.

Synthesis of Icosyl Propanoate

The synthesis of icosyl propanoate is effectively achieved through the Fischer esterification of icosanol with propanoic acid, using a strong acid catalyst. This reversible reaction is driven to completion by removing the water byproduct, often through azeotropic distillation.

Reaction Pathway

The overall reaction for the synthesis of icosyl propanoate is as follows:

Synthesis_Pathway cluster_products Products Icosanol Icosanol (C20H41OH) Plus + Icosanol->Plus PropanoicAcid Propanoic Acid (CH3CH2COOH) IcosylPropanoate Icosyl Propanoate (C20H41OCOCH2CH3) PropanoicAcid->IcosylPropanoate Reflux Plus->PropanoicAcid Water Water (H2O) IcosylPropanoate->Water + Catalyst H+ (catalyst) Synthesis_Workflow Start Start Setup Reaction Setup: Icosanol, Propanoic Acid, Sulfuric Acid, Toluene Start->Setup Reflux Reflux with Dean-Stark Trap (4-6 hours) Setup->Reflux Workup Aqueous Work-up: NaHCO3 wash, Brine wash Reflux->Workup Drying Drying with MgSO4 Workup->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Purification: Column Chromatography or Recrystallization Concentration->Purification Characterization Characterization Purification->Characterization End End Characterization->End Characterization_Workflow Start Purified Icosyl Propanoate NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Analysis Data Analysis and Structural Confirmation NMR->Analysis IR->Analysis MS->Analysis Report Final Report Analysis->Report

Unveiling the Solvent Compatibility of Arachidyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arachidyl propionate, the ester of arachidyl alcohol and propionic acid, is a waxy solid at room temperature with significant applications in the cosmetic and pharmaceutical industries as an emollient and skin conditioning agent.[1] Its formulation into various products is critically dependent on its solubility characteristics in a range of organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and extrapolated quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a long-chain ester like this compound is governed by its molecular structure—a long, nonpolar alkyl chain (C20) and a more polar ester group. This dual nature dictates its affinity for different types of organic solvents. Generally, this compound exhibits good solubility in nonpolar and moderately polar organic solvents, a characteristic typical of many fatty acid esters.[2] Its large hydrocarbon tail makes it highly lipophilic, leading to very limited solubility in water.[2]

Quantitative Solubility Data

Direct, quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on similar long-chain esters, a qualitative and estimated solubility profile can be constructed. The following table summarizes the expected solubility of this compound.

SolventChemical ClassExpected SolubilityReference / Rationale
Mineral OilHydrocarbonSoluble[2][3]
TolueneAromatic HydrocarbonSoluble[2]
Diethyl EtherEtherSoluble[2]
EthanolAlcoholSoluble[2]
IsopropanolAlcoholLikely SolubleStructurally similar to ethanol.
AcetoneKetoneModerately SolubleGeneral solvent for many organic compounds.
ChloroformHalogenated HydrocarbonLikely SolubleOften used for dissolving waxy substances.[4]
HexaneAlkaneLikely SolubleNonpolar solvent, should dissolve the long alkyl chain.
MethanolAlcoholModerately to Sparingly SolubleShorter chain alcohol, less effective at solvating the long alkyl chain compared to ethanol.
WaterProticInsolubleHighly polar nature of water is incompatible with the long nonpolar alkyl chain of this compound.[2][3]

Note: "Soluble" indicates that a significant amount of this compound is expected to dissolve at room temperature. "Moderately Soluble" suggests that solubility may be limited, and "Sparingly Soluble" indicates very low solubility. These are estimations based on chemical principles and data from related compounds.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using a gravimetric method. This method is straightforward and widely applicable for non-volatile solutes.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled water bath or incubator

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed in the temperature-controlled bath for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the aliquot using a syringe filter into a pre-weighed vial. The filter should also be at the experimental temperature if possible.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-70 °C). A vacuum oven is recommended for more efficient and gentle drying.

    • Once all the solvent has evaporated, cool the vial in a desiccator to room temperature.

    • Weigh the vial containing the dried this compound on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • Solubility can be expressed in various units, such as g/100 mL or mg/mL, by dividing the mass of the dissolved this compound by the volume of the solvent aliquot taken.

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

experimental_workflow prep Preparation of Saturated Solution (Excess this compound + Solvent) equilibrate Equilibration (Constant Temperature Agitation) prep->equilibrate settle Settling of Excess Solid equilibrate->settle withdraw Withdrawal of Supernatant settle->withdraw filter Filtration (Removal of Undissolved Solid) withdraw->filter evaporate Solvent Evaporation filter->evaporate weigh_initial Weigh Empty Vial weigh_initial->filter calculate Calculate Solubility weigh_initial->calculate weigh_final Weigh Vial with Dried Solute evaporate->weigh_final weigh_final->calculate

Gravimetric Solubility Determination Workflow

Applications in Drug Development

The solubility of this compound is a critical parameter in its use in topical and transdermal drug delivery systems. Its ability to dissolve certain active pharmaceutical ingredients (APIs) can enhance their permeation through the skin. Furthermore, as a lipid-based excipient, it can be a component in the formulation of lipid nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are designed to improve the bioavailability and stability of encapsulated drugs. A thorough understanding of its solubility in various co-solvents and oils is therefore essential for the rational design of effective drug delivery vehicles.

References

Arachidyl Propionate: A Technical Guide to Safety and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl propionate, the ester of arachidyl alcohol and propionic acid, is utilized in the cosmetics industry as a skin-conditioning agent and emollient. This technical guide provides a comprehensive overview of the available safety and toxicological data for this compound. The information herein is compiled from peer-reviewed literature and regulatory assessments, with a focus on quantitative data, detailed experimental methodologies, and visual representations of testing protocols. The data indicates that this compound is practically non-toxic orally and dermally, is not a skin or eye irritant, and does not induce skin sensitization. However, a notable data gap exists in the public domain regarding its genotoxic potential.

Chemical and Physical Properties

This compound is a soft, amber-colored, waxy solid with a slight characteristic odor. It is insoluble in water and soluble in mineral oil.[1]

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data available for this compound.

Table 1: Acute and Subchronic Toxicity
Test TypeSpeciesRouteDoses TestedResultsReference
Acute Oral ToxicityWistar Rats (male)Oral intubation10.4, 12.8, 16.0, 20.0 g/kgLD50 > 20 g/kg. Mild diarrhea at the three highest doses. No deaths. Classified as practically non-toxic.[1]
Acute Dermal ToxicityNew Zealand White RabbitsDermal2.0 g/kgNo signs of toxicity, no deaths. Average weight gain of 0.4 kg over 14 days.[1]
Subchronic Oral ToxicitySprague-Dawley RatsGavage0.5, 1.25, or 2.5 g/kg/day (in corn oil) for 13 weeks (5 days/week)No systemic toxicity attributed to this compound. Foamy macrophages in the lungs of high-dose and control groups were attributed to the corn oil vehicle.[1]
Table 2: Irritation Data
Test TypeSpeciesMethodologyConcentrationResultsReference
Primary Dermal IrritationNew Zealand White RabbitsOcclusive patch, abraded and intact skin, 24h exposureUndilutedPrimary Irritation Index (PII) = 1.38 (Not a primary irritant)[1]
Primary Dermal IrritationRabbitsOcclusive patch, abraded and intact skinUndilutedPII = 0.13 (Non-irritant)[1]
Primary Dermal IrritationRabbitsNot specified10% aqueous emulsionPII = 0.0 (Non-irritant)[1]
Ocular IrritationNew Zealand White Rabbits0.1 ml instilled into the conjunctival sacWarmed, undilutedOcular Irritation Index (OII): 3.83 at 1h, 1.50 at 24h, 0.00 at 48h. Classified as non-irritating.[1]
Ocular IrritationRabbitsNot specifiedLipstick containing 7.0% this compoundNo reactions observed at 1 and 2 days post-instillation. Classified as non-irritating.[1]
Table 3: Skin Sensitization Data
Test TypeSpeciesMethodologyConcentrationResultsReference
Skin SensitizationGuinea PigsIntradermal injectionsNot specifiedNot a skin sensitizer. No reactions during induction or challenge phases.[1]
Human Repeat Insult Patch Test (HRIPT)Humans (85 subjects)Occlusive patchLipstick containing 7.0% this compoundNot a sensitizer. No reactions during induction or challenge phases.[1]
Human Repeat Insult Patch Test (HRIPT)Humans (207 subjects)Modified Draize-Shelanski-Jordan repeat insult patch test (occlusive)Lip makeup containing 10% this compoundNot a sensitizer. No reactions observed.[1]

Experimental Protocols

The following sections detail the methodologies for the key toxicological studies cited. These descriptions are based on the available literature and standardized OECD guidelines.

Acute Oral Toxicity
  • Guideline: Based on practices similar to OECD Guideline 401.

  • Test System: Male Wistar rats.

  • Procedure: The test substance, this compound, was administered by oral intubation at doses of 10.4, 12.8, 16.0, and 20.0 g/kg. The animals were observed for signs of toxicity and mortality.[1]

Dermal Irritation (Rabbit)
  • Guideline: The described method aligns with the principles of the Draize skin irritation test and OECD Guideline 404.

  • Test System: New Zealand White rabbits.

  • Procedure:

    • The backs of the rabbits were shaved. On one side of the spinal column, the skin was abraded, while the other side remained intact.

    • 0.5 g of undiluted this compound was applied to gauze squares.

    • The patches were applied to both the abraded and intact skin and held in place with an occlusive dressing for 24 hours.

    • After 24 hours, the patches were removed.

    • The skin was observed for signs of erythema (redness) and edema (swelling) at 24 and 48 hours after patch removal.

    • The reactions were scored, and a Primary Irritation Index (PII) was calculated.[1]

G cluster_prep Preparation cluster_app Application cluster_eval Evaluation shave Shave Rabbit Back abrade Abrade Skin (one side) shave->abrade apply Apply 0.5g this compound to Gauze Patch place Place Patch on Intact & Abraded Skin apply->place occlude Cover with Occlusive Dressing place->occlude expose 24h Exposure remove Remove Patch expose->remove score24 Score at 24h remove->score24 score48 Score at 48h score24->score48 calc Calculate PII score48->calc G start Start: New Zealand White Rabbit instill Instill 0.1ml Warmed this compound into one Conjunctival Sac start->instill control Contralateral Eye as Control start->control observe1 Score Ocular Reaction at 24h instill->observe1 observe2 Score Ocular Reaction at 48h observe1->observe2 observe3 Score Ocular Reaction at 72h observe2->observe3 calculate Calculate Ocular Irritation Index (OII) observe3->calculate G cluster_induction Induction Phase (3 Weeks) cluster_challenge Challenge Phase app1 Apply Patch 1 (24h exposure) score1 Score Site app1->score1 app2 Apply Patch 2 (24h exposure) score1->app2 score2 Score Site app2->score2 app_dots ... score2->app_dots app9 Apply Patch 9 (24h exposure) app_dots->app9 score9 Score Site app9->score9 rest 2-Week Rest Period score9->rest challenge_app Apply Challenge Patch to Naive Site (24h) rest->challenge_app challenge_score1 Score at 24h post-removal challenge_app->challenge_score1 challenge_score2 Score at 48h post-removal challenge_score1->challenge_score2

References

Spectroscopic Analysis of Icosyl Propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of icosyl propanoate (C₂₃H₄₆O₂).

Table 1: Predicted ¹H NMR Spectroscopic Data for Icosyl Propanoate
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.05Triplet2H-O-CH₂ -(CH₂)₁₈-CH₃
~2.29Quartet2HCH₃-CH₂ -COO-
~1.62Quintet2H-O-CH₂-CH₂ -(CH₂)₁₇-CH₃
~1.25Broad Singlet34H-O-(CH₂)₂-(CH₂ )₁₇-CH₃
~1.15Triplet3HCH₃ -CH₂-COO-
~0.88Triplet3H-O-(CH₂)₁₉-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for Icosyl Propanoate
Chemical Shift (δ) ppmAssignment
~174.5C =O
~64.4-O-CH₂ -
~31.9-(CH₂ )n- (internal methylene carbons)
~29.7 - 29.1-(CH₂ )n- (internal methylene carbons)
~28.7-O-CH₂-CH₂ -
~27.5CH₃ -CH₂-COO-
~25.9-O-(CH₂)₂-CH₂ -
~22.7-O-(CH₂)₁₈-CH₂ -CH₃
~14.1-O-(CH₂)₁₉-CH₃
~9.2CH₃ -CH₂-COO-
Table 3: Predicted Infrared (IR) Spectroscopic Data for Icosyl Propanoate
Wavenumber (cm⁻¹)IntensityAssignment
~2920Strong, SharpC-H stretch (asymmetric, CH₂)
~2850Strong, SharpC-H stretch (symmetric, CH₂)
~1740Strong, SharpC=O stretch (ester)
~1465MediumC-H bend (CH₂)
~1170StrongC-O stretch (ester)
~720WeakC-H rock (-(CH₂)n-, n ≥ 4)
Table 4: Predicted Mass Spectrometry (MS) Data for Icosyl Propanoate
m/zInterpretation
370.3[M]⁺ (Molecular Ion)
341.3[M - C₂H₅]⁺ (Loss of ethyl radical)
281.3[C₂₀H₄₁]⁺ (Icosyl cation)
74.1[CH₃CH₂COOH]⁺ (Propanoic acid radical cation - McLafferty rearrangement)
57.0[C₂H₅CO]⁺ (Propanoyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H and ¹³C NMR Sample Preparation:

  • Weigh approximately 5-10 mg of icosyl propanoate for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2.1.2 ¹H NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

2.1.3 ¹³C NMR Data Acquisition:

  • Follow the same initial steps as for ¹H NMR for sample insertion, locking, and shimming.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker spectrometer).

  • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Process the FID as described for ¹H NMR.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Neat Liquid):

  • Place a drop of liquid icosyl propanoate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Mount the salt plates in the sample holder of the IR spectrometer.

2.2.2 Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the sample holder with the prepared salt plates into the spectrometer's beam path.

  • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1 Sample Preparation and Introduction (Electron Ionization - EI):

  • Dissolve a small amount of icosyl propanoate in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, ensure an appropriate GC column and temperature program are used to elute the compound.

2.3.2 Data Acquisition (Electron Ionization - EI):

  • The sample is vaporized and enters the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like icosyl propanoate.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Icosyl Propanoate Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Neat_Liquid Neat Liquid Film Sample->Neat_Liquid For IR Dilution Dilution in Volatile Solvent Sample->Dilution For MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR IR Spectrometer Neat_Liquid->IR MS Mass Spectrometer Dilution->MS NMR_Data NMR Spectra (FID Processing) NMR->NMR_Data IR_Data IR Spectrum (Absorbance/Transmittance) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data Structure Structural Confirmation of Icosyl Propanoate NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of icosyl propanoate.

An In-depth Technical Guide to the Thermal Properties and Stability of Arachidyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and stability of arachidyl propionate, a widely used emollient in the cosmetic and pharmaceutical industries. Understanding these characteristics is crucial for formulation development, manufacturing, and ensuring product quality and shelf-life.

Introduction to this compound

This compound (CAS No. 65591-14-2) is the ester of arachidyl alcohol (a C20 fatty alcohol) and propionic acid.[1][2] It functions as a skin-conditioning agent and emollient, providing lubricity, gloss, and film-forming properties to topical formulations.[3] Its waxy nature makes its thermal behavior a critical parameter for formulation scientists.

Thermal Properties

The thermal properties of this compound, particularly its melting and decomposition behavior, are key to its application in various formulations.

Melting Point

There is a notable variance in the reported melting point of this compound, largely dependent on whether the material is a purified compound or a commercial preparation. Commercial grades, such as Waxenol® 801, are often mixtures of esters of C18-C22 fatty alcohols, with the C20 ester being the primary component.

PropertyValue (°C)SourceNotes
Melting Range36 - 38 °CFinal Report on the Safety Assessment of this compoundFor a commercial product (Waxenol® 801).
Melting Range37 - 43 °CAlzo International Inc. Product InformationFor a commercial product (Waxenol® 801).
Melting Point40.8 °C (estimate)ChemicalBookEstimated value.
Melting Point117.68 °C (Mean or Weighted MP estimate)The Good Scents Company Information Listings (EPI SuiteTM)Theoretical calculation for the pure compound. This significant difference highlights the impact of impurities and isomeric distribution in commercial grades.
Decomposition Temperature

Safety data sheets for products containing this compound often state that there is no data available for the decomposition temperature, but that the product is stable under normal conditions of use.[8] Hazardous decomposition products upon heating or fire may include toxic gases.

Thermal Stability Profile

This compound is considered chemically stable under normal storage conditions. However, its stability can be compromised by high temperatures and extreme pH conditions.

  • Thermal Stress: As a long-chain saturated fatty acid ester, this compound is expected to exhibit good thermal stability. Saturated fatty acids are more resistant to thermal degradation than their unsaturated counterparts.[5][6][7]

  • Oxidative Stability: The absence of double bonds in the arachidyl and propionyl moieties contributes to a higher oxidative stability compared to unsaturated esters.

  • Hydrolytic Stability: Like all esters, this compound is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield arachidyl alcohol and propionic acid.

Experimental Protocols for Thermal Analysis

Standardized methods are employed to evaluate the thermal properties and stability of cosmetic ingredients like this compound.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9][10][11] It is commonly used to determine the melting point and phase transition behavior of materials.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 3-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). A nitrogen atmosphere is typically used to prevent oxidative degradation.

  • Thermal Program: A common thermal program involves an initial equilibration at a sub-ambient temperature (e.g., 0°C), followed by a controlled heating ramp (e.g., 5-10°C/min) to a temperature well above the expected melting point (e.g., 100°C). A cooling cycle and a second heating cycle may also be performed to assess the material's crystallization behavior and thermal history.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the melting endotherm or the peak temperature of the endotherm. The enthalpy of fusion (ΔH), which is the energy required to melt the sample, can also be calculated from the peak area.

Thermogravimetric Analysis (TGA) for Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.[4][12][13]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is calibrated for mass and temperature. The analysis is typically run under an inert nitrogen atmosphere to study thermal decomposition, or under an air or oxygen atmosphere to study oxidative decomposition.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10-20°C/min).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The temperatures at which specific percentages of mass loss occur (e.g., 5%, 50%) and the final residue mass are also important parameters.

Accelerated Stability Testing (Isothermal Stability)

Accelerated stability testing is used to predict the long-term stability of a product by subjecting it to elevated temperatures.[14][15][16][17][18]

Methodology:

  • Sample Storage: Samples of this compound or formulations containing it are stored in controlled environment chambers at elevated temperatures (e.g., 40°C, 45°C, 50°C) and often at controlled humidity (e.g., 75% RH).[18] A control sample is stored at room temperature (20-25°C).

  • Time Points: Samples are pulled at specified time intervals (e.g., 1, 2, 3 months).

  • Analysis: At each time point, the samples are analyzed for changes in physical and chemical properties. This can include visual appearance (color, clarity), odor, pH, viscosity, and chemical integrity (e.g., using chromatography to detect degradation products).

  • Shelf-Life Estimation: The data from accelerated studies are used to predict the shelf-life at normal storage conditions. A common rule of thumb is that three months at 45°C is equivalent to approximately two years of stability at room temperature.[16]

Visualization of Experimental Workflows

Experimental Workflow for Thermal Property Assessment

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Stability Testing cluster_3 Data Analysis & Reporting Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) - Melting Point - Phase Transitions - Enthalpy of Fusion Sample->DSC Analyze TGA Thermogravimetric Analysis (TGA) - Decomposition Temperature - Thermal Stability - Mass Loss Profile Sample->TGA Analyze Accelerated_Stability Accelerated Stability Testing - Isothermal Stress (e.g., 40°C, 45°C, 50°C) - Humidity Stress Sample->Accelerated_Stability Test Real_Time_Stability Real-Time Stability Testing - Room Temperature Storage Sample->Real_Time_Stability Test Data_Analysis Data Interpretation - Thermogram Analysis - Kinetic Modeling (optional) DSC->Data_Analysis TGA->Data_Analysis Accelerated_Stability->Data_Analysis Real_Time_Stability->Data_Analysis Report Technical Report - Summary of Thermal Properties - Stability Assessment Data_Analysis->Report

Caption: Workflow for Thermal Analysis of this compound.

Conclusion

This compound is a thermally stable emollient under normal conditions of use and storage. Its melting behavior is a key characteristic that is influenced by the purity of the material. While specific high-temperature decomposition data is limited, its saturated, long-chain ester structure suggests good resistance to thermal and oxidative degradation. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of the thermal properties and stability of this compound, which is essential for its effective use in the development of robust and high-quality cosmetic and pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols: Arachidyl Propionate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl propionate, the ester of arachidyl alcohol and propionic acid, is a well-established ingredient in the cosmetic and personal care industry, valued for its emollient, lubricating, and film-forming properties.[1][2][3] This waxy, amber-colored solid melts at body temperature, imparting a smooth, non-greasy feel to topical formulations.[1][4] While its primary role has been in aesthetics and skin conditioning, its chemical structure as a long-chain fatty acid ester suggests a potential application as a penetration enhancer in topical and transdermal drug delivery systems. This document provides a comprehensive overview of its properties, potential mechanisms of action as a penetration enhancer, and detailed protocols for its incorporation and evaluation in topical formulations.

This compound is considered safe for use in cosmetic products and has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is non-irritating, non-sensitizing, and not phototoxic.[1][5] Its hydrophobic nature and solubility in organic solvents make it a suitable candidate for inclusion in various topical formulations, including creams, lotions, and ointments.[4]

Physicochemical and Safety Data

A summary of the key physicochemical and toxicological properties of this compound is presented below. This data is essential for formulation development and safety assessment.

PropertyValueReference
Chemical Name Icosanyl propionate[3]
CAS Number 65591-14-2[3]
Molecular Formula C23H46O2[6]
Molecular Weight 354.6 g/mol [6]
Appearance Amber-colored semisolid wax[1][4]
Melting Point 40.8°C (estimate)[7]
Boiling Point 387.8°C (rough estimate)[7]
Water Solubility 1.142 x 10⁻⁵ mg/L at 25°C (predicted)[4]
logP (o/w) 10.466 (estimate)[8]
Primary Functions Emollient, Skin Conditioning, Lubricant[1][2][9]
Safety ParameterResultReference
Primary Dermal Irritation (rabbit) Non-irritant[1]
Skin Sensitization (guinea pig) Non-sensitizer[1]
Phototoxicity Non-phototoxic[1]
Photoallergenicity Non-photoallergen[1]
Acute Oral Toxicity (LD50, rat) > 10,000 mg/kg[10]
Acute Dermal Toxicity (LD50, rabbit) > 16,800 mg/kg[10]

Potential as a Skin Penetration Enhancer

While direct studies on this compound as a drug penetration enhancer are limited, its chemical nature as a long-chain fatty acid ester suggests a plausible mechanism of action. Fatty acid esters are known to enhance skin permeation by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing the diffusion of drug molecules through the skin barrier.[11][12]

Proposed Mechanism of Action

The proposed mechanism by which this compound may enhance topical drug delivery is through the fluidization of the stratum corneum lipids. Its long alkyl chain can intercalate into the lipid bilayers, disrupting the tight packing and increasing the fluidity of the intercellular lipid matrix. This creates more permeable pathways for drug molecules to traverse the primary barrier of the skin.

G cluster_0 Topical Formulation cluster_1 Stratum Corneum Drug Drug Lipid_Bilayer Organized Lipid Bilayer Drug->Lipid_Bilayer Limited Permeation Disrupted_Bilayer Disrupted Lipid Bilayer Drug->Disrupted_Bilayer Enhanced Permeation Arachidyl_Propionate This compound Arachidyl_Propionate->Lipid_Bilayer Intercalation Lipid_Bilayer->Disrupted_Bilayer Fluidization Viable_Epidermis Viable Epidermis and Dermis Disrupted_Bilayer->Viable_Epidermis Systemic_Circulation Systemic Circulation Viable_Epidermis->Systemic_Circulation

Proposed mechanism of this compound as a penetration enhancer.

Experimental Protocols

To evaluate the potential of this compound as a penetration enhancer, the following experimental protocols are proposed.

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream Formulation

This protocol describes the preparation of a basic O/W cream containing a model drug and this compound.

Materials:

  • Oil Phase:

    • This compound (e.g., 5% w/w)

    • Cetyl Alcohol (e.g., 10% w/w)

    • Stearic Acid (e.g., 2% w/w)

    • Model Drug (lipophilic, e.g., Ibuprofen, 1% w/w)

  • Aqueous Phase:

    • Purified Water (q.s. to 100%)

    • Glycerin (e.g., 5% w/w)

    • Triethanolamine (to neutralize stearic acid, e.g., 0.5% w/w)

  • Preservative: (e.g., Phenoxyethanol, 0.5% w/w)

Procedure:

  • Oil Phase Preparation: In a suitable vessel, combine this compound, cetyl alcohol, stearic acid, and the model drug. Heat to 70-75°C with continuous stirring until all components are melted and uniformly mixed.

  • Aqueous Phase Preparation: In a separate vessel, combine purified water, glycerin, and triethanolamine. Heat to 70-75°C with stirring until a clear solution is obtained.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000 rpm) for 5-10 minutes to form a uniform emulsion.

  • Cooling: Reduce the mixing speed and allow the emulsion to cool.

  • Preservative Addition: When the temperature of the emulsion is below 40°C, add the preservative and mix until uniformly dispersed.

  • Final Mixing: Continue gentle stirring until the cream reaches room temperature.

  • Control Formulation: Prepare a control formulation following the same procedure but without this compound, adjusting the quantity of cetyl alcohol or another oil phase component to maintain the same oil phase percentage.

G cluster_oil Oil Phase cluster_aqueous Aqueous Phase O1 This compound Heat_Oil Heat to 70-75°C O1->Heat_Oil O2 Cetyl Alcohol O2->Heat_Oil O3 Stearic Acid O3->Heat_Oil O4 Model Drug O4->Heat_Oil A1 Purified Water Heat_Aqueous Heat to 70-75°C A1->Heat_Aqueous A2 Glycerin A2->Heat_Aqueous A3 Triethanolamine A3->Heat_Aqueous Homogenize Homogenize (High Speed) Heat_Oil->Homogenize Heat_Aqueous->Homogenize Cool Cool with Gentle Stirring Homogenize->Cool Add_Preservative Add Preservative (<40°C) Cool->Add_Preservative Final_Cream Final O/W Cream Add_Preservative->Final_Cream

Workflow for preparing an O/W cream with this compound.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the permeation of the model drug from the prepared formulations through a skin membrane.

Materials and Equipment:

  • Franz Diffusion Cells

  • Human or animal skin membrane (e.g., porcine ear skin)[1]

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a suitable solubilizer for a lipophilic drug)

  • Water bath with circulator

  • Magnetic stirrers

  • Syringes and needles for sampling

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

  • Skin Membrane Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. Cut the skin to a size suitable for the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32 ± 1°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the assembled cells to equilibrate in a water bath maintained at 32 ± 1°C for at least 30 minutes.

  • Formulation Application: Accurately weigh and apply a finite dose (e.g., 10 mg/cm²) of the test or control formulation onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium from the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the collected samples for drug concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve. The permeability coefficient (Kp) and enhancement ratio (ER) can also be calculated.

G Start Start Prepare_Skin Prepare Skin Membrane Start->Prepare_Skin Assemble_Cell Assemble Franz Cell Prepare_Skin->Assemble_Cell Fill_Receptor Fill Receptor Chamber Assemble_Cell->Fill_Receptor Equilibrate Equilibrate at 32°C Fill_Receptor->Equilibrate Apply_Formulation Apply Formulation Equilibrate->Apply_Formulation Sample Collect Samples at Intervals Apply_Formulation->Sample Sample->Sample Continue Sampling Analyze Analyze Samples (HPLC) Sample->Analyze Collected Samples Calculate Calculate Permeation Parameters Analyze->Calculate End End Calculate->End

Experimental workflow for an in vitro skin permeation study.

Conclusion

This compound is a safe and versatile excipient with a strong potential for use in topical drug delivery systems, not only for its desirable sensory properties but also as a penetration enhancer. Its lipophilic nature and long alkyl chain are characteristic of molecules known to interact with and disrupt the stratum corneum lipid barrier, thereby facilitating drug permeation. The provided protocols offer a framework for the formulation and evaluation of this compound in topical preparations. Further research is warranted to quantify its enhancement effects on various drug molecules and to fully elucidate its mechanism of action.

References

Application Notes and Protocols: Icosyl Propanoate as a Putative Skin Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct scientific studies on "icosyl propanoate" as a skin penetration enhancer were found in a comprehensive literature search. The following application notes and protocols are based on the well-documented properties of structurally similar long-chain fatty acid esters and fatty alcohols, which are known to enhance the percutaneous absorption of various active pharmaceutical ingredients (APIs). The provided data and protocols are representative and should be adapted and validated for any specific application.

Introduction

Icosyl propanoate is a long-chain fatty acid ester, a class of molecules that has demonstrated significant potential in enhancing the penetration of therapeutic agents through the stratum corneum, the primary barrier of the skin.[1][2] These enhancers are believed to function by transiently and reversibly disrupting the highly organized lipid structure of the stratum corneum, thereby increasing the diffusion of drug molecules into the deeper layers of the skin and systemic circulation.[1][2] This document provides an overview of the potential application of icosyl propanoate as a skin penetration enhancer, including its proposed mechanism of action, hypothetical efficacy data, and detailed experimental protocols for its evaluation.

Proposed Mechanism of Action

Long-chain fatty acid esters, such as icosyl propanoate, are thought to enhance skin penetration primarily through their interaction with the intercellular lipids of the stratum corneum. The proposed mechanisms include:

  • Disruption of Lipid Bilayer Organization: The long alkyl chain of icosyl propanoate can intercalate into the lipid bilayers of the stratum corneum, disrupting the tight packing of ceramides, cholesterol, and free fatty acids. This leads to an increase in the fluidity of the lipid matrix, creating more permeable pathways for drug molecules.

  • Increased Drug Partitioning: By altering the lipophilic nature of the stratum corneum, icosyl propanoate may increase the partitioning of a lipophilic drug from its vehicle into the skin.

  • Creation of Solvated Complexes: It is also hypothesized that some enhancers can form complexes with drug molecules, facilitating their transport across the lipid barrier.[1][2]

Mechanism_of_Action cluster_0 Stratum Corneum cluster_1 With Icosyl Propanoate Drug_Vehicle Drug in Vehicle SC_Barrier Intact Stratum Corneum (Lipid Bilayers) Drug_Vehicle->SC_Barrier Limited Penetration Viable_Epidermis Viable Epidermis SC_Barrier->Viable_Epidermis Drug_Vehicle_IP Drug in Vehicle with Icosyl Propanoate Disrupted_SC Disrupted Stratum Corneum (Increased Fluidity) Drug_Vehicle_IP->Disrupted_SC Icosyl Propanoate intercalates lipids Enhanced_Penetration Enhanced Drug Penetration Disrupted_SC->Enhanced_Penetration Increased Diffusion & Partitioning

Caption: Proposed mechanism of icosyl propanoate as a skin penetration enhancer.

Hypothetical Efficacy Data

The following tables summarize hypothetical quantitative data for the skin penetration enhancement of different model drugs by icosyl propanoate, based on typical results observed with other long-chain fatty acid esters.

Table 1: In Vitro Skin Permeation Parameters for Model Drugs with 5% Icosyl Propanoate

Model DrugMolecular Weight ( g/mol )LogPFormulationSteady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)Lag Time (h)
Ibuprofen 206.293.97Control (Propylene Glycol)2.5 ± 0.41.03.5 ± 0.5
5% Icosyl Propanoate in PG12.8 ± 1.15.12.1 ± 0.3
Ketoprofen 254.283.12Control (Propylene Glycol)1.8 ± 0.31.04.2 ± 0.6
5% Icosyl Propanoate in PG10.2 ± 0.95.72.5 ± 0.4
Estradiol 272.384.01Control (Ethanol:Water 60:40)0.5 ± 0.11.06.1 ± 0.8
5% Icosyl Propanoate in EtOH:H₂O3.2 ± 0.56.43.8 ± 0.5
Caffeine 194.19-0.07Control (Phosphate Buffered Saline)0.2 ± 0.051.02.0 ± 0.3
5% Icosyl Propanoate in PBS0.5 ± 0.12.51.5 ± 0.2

Enhancement Ratio (ER) = Jss with enhancer / Jss of control.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of a putative skin penetration enhancer like icosyl propanoate.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is designed to quantify the rate of permeation of a drug across an excised skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Test drug

  • Icosyl propanoate

  • Vehicle (e.g., propylene glycol, ethanol)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Prepare donor formulations: a control formulation (drug in vehicle) and a test formulation (drug and icosyl propanoate in vehicle).

  • Excise full-thickness skin and mount it on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred and maintained at 32 ± 1 °C.

  • Apply a finite dose of the donor formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The lag time is determined from the x-intercept of the linear portion.

Experimental_Workflow Start Start: Evaluate Icosyl Propanoate as a Penetration Enhancer Formulation Prepare Formulations (Control & Test with Icosyl Propanoate) Start->Formulation Skin_Prep Excise and Mount Skin on Franz Diffusion Cells Formulation->Skin_Prep Permeation_Study Conduct In Vitro Skin Permeation Study Skin_Prep->Permeation_Study Sampling Collect Samples from Receptor Compartment at Time Intervals Permeation_Study->Sampling Analysis Analyze Drug Concentration (HPLC) Sampling->Analysis Data_Processing Calculate Flux, Enhancement Ratio, and Lag Time Analysis->Data_Processing End End: Determine Efficacy Data_Processing->End

Caption: General workflow for in vitro skin permeation studies.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

This technique is used to investigate changes in the organization of stratum corneum lipids.

Materials:

  • FTIR spectrometer with an attenuated total reflectance (ATR) accessory

  • Excised stratum corneum sheets

  • Icosyl propanoate solution

Procedure:

  • Isolate stratum corneum sheets from excised skin.

  • Record a baseline FTIR spectrum of the untreated stratum corneum.

  • Treat the stratum corneum with a solution of icosyl propanoate for a defined period.

  • Record the FTIR spectrum of the treated stratum corneum.

  • Analyze the spectra for shifts in the C-H stretching vibration peaks (around 2850 cm⁻¹ and 2920 cm⁻¹), which indicate changes in the conformational order (fluidity) of the lipid alkyl chains. An increase in the peak frequency suggests a fluidization of the lipids.

Protocol 3: Skin Irritation and Cytotoxicity Assay

It is crucial to assess the safety profile of any new penetration enhancer.

Materials:

  • Reconstructed human epidermis (RhE) tissue models

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Icosyl propanoate formulation

  • Positive control (e.g., sodium dodecyl sulfate)

  • Negative control (e.g., phosphate-buffered saline)

Procedure:

  • Culture the RhE tissues according to the manufacturer's instructions.

  • Topically apply the icosyl propanoate formulation, positive control, and negative control to the surface of the tissues.

  • Incubate for a specified exposure time.

  • After incubation, wash the tissues and transfer them to a fresh medium containing MTT.

  • Incubate for a further period to allow for the conversion of MTT to formazan by viable cells.

  • Extract the formazan dye and measure its absorbance using a spectrophotometer.

  • Calculate cell viability relative to the negative control. A significant decrease in cell viability indicates potential cytotoxicity and irritancy.

Conclusion

Based on the properties of analogous long-chain fatty acid esters, icosyl propanoate holds promise as a skin penetration enhancer. The provided hypothetical data and protocols offer a framework for its systematic evaluation. Researchers and drug development professionals should conduct thorough in vitro and in vivo studies to confirm its efficacy and safety for any specific therapeutic application.

References

Application Notes and Protocols for Arachidyl Propionate in Transdermal Patch Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl propionate, the ester of arachidyl alcohol and propionic acid, is a waxy solid known for its emollient and skin-conditioning properties in the cosmetics industry.[1][2] Its safety profile, indicating it is non-irritating and non-sensitizing to the skin, makes it a candidate for inclusion in transdermal drug delivery systems (TDDS).[1][2] While direct studies on its role as a penetration enhancer are not extensively documented, its physicochemical properties suggest potential utility in transdermal patch formulations. These application notes provide a theoretical framework and detailed protocols for evaluating this compound as a formulation excipient in transdermal patches.

Potential Roles of this compound in Transdermal Patches

This compound could potentially serve several functions in a transdermal patch formulation:

  • Emollient and Skin Hydration Enhancer: By forming an occlusive layer on the skin, it may reduce transepidermal water loss, thereby hydrating the stratum corneum. Increased hydration can enhance the permeation of some drugs.

  • Plasticizer in the Polymer Matrix: Its waxy nature could increase the flexibility and reduce the brittleness of the patch matrix, improving conformity to the skin.

  • Component of the Adhesive Layer: It may modify the tackiness and adhesion properties of the pressure-sensitive adhesive.

  • Solubilizing Agent: It could potentially increase the solubility of lipophilic drugs within the patch matrix.

Experimental Protocols

To investigate the potential utility of this compound in transdermal patch formulations, a series of experiments should be conducted. The following protocols provide a detailed methodology for these investigations.

Protocol 1: Formulation of Transdermal Patches Containing this compound

This protocol describes the solvent casting method for preparing matrix-type transdermal patches.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Polymer (e.g., Polyvinylpyrrolidone (PVP), Polyvinyl alcohol (PVA), Ethylcellulose)[3][4]

  • This compound (as the excipient under investigation)

  • Plasticizer (e.g., Propylene glycol, Dibutyl phthalate)

  • Solvent (e.g., Ethanol, Methanol, Acetone)

  • Backing membrane

  • Release liner

Procedure:

  • Polymer Solution Preparation: Dissolve a specific amount of the chosen polymer in a suitable solvent with continuous stirring until a clear solution is obtained.

  • Incorporation of API and Excipients:

    • Accurately weigh the API and dissolve it in the polymer solution.

    • In separate formulations, add varying concentrations of this compound (e.g., 1%, 2%, 5%, 10% w/w of the polymer weight).

    • Add a plasticizer to the solution.

  • Casting: Pour the solution onto a backing membrane placed on a flat surface and allow the solvent to evaporate at a controlled temperature and humidity.

  • Drying: Dry the patches in an oven at a specified temperature (e.g., 40-60°C) for 24 hours to remove any residual solvent.

  • Cutting and Storage: Cut the dried patches into the desired size and store them in a desiccator until further evaluation.

Diagram of Experimental Workflow:

G cluster_prep Patch Preparation prep1 Dissolve Polymer in Solvent prep2 Add API, this compound, and Plasticizer prep1->prep2 prep3 Cast Solution onto Backing Membrane prep2->prep3 prep4 Dry the Patch prep3->prep4 prep5 Cut and Store Patches prep4->prep5

Caption: Workflow for Transdermal Patch Formulation.

Protocol 2: In Vitro Drug Release Study

This protocol evaluates the release of the API from the formulated patches.

Apparatus:

  • Franz diffusion cell

Procedure:

  • Mount a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain the temperature at 32 ± 0.5°C.

  • Cut the transdermal patch to fit the donor compartment and place it over the membrane.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh buffer.

  • Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 3: Ex Vivo Skin Permeation Study

This protocol assesses the permeation of the API through an excised skin model.

Apparatus:

  • Franz diffusion cell

  • Excised skin (e.g., rat, porcine, or human cadaver skin)

Procedure:

  • Prepare the excised skin by removing subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Follow the procedure outlined in Protocol 2 for the drug release study.

  • Calculate the cumulative amount of drug permeated per unit area over time.

Diagram of Skin Permeation Mechanism:

G cluster_skin Skin Layers cluster_pathways Permeation Pathways cluster_enhancer Potential Action of this compound SC Stratum Corneum Intercellular Lipid Matrix VE Viable Epidermis D Dermis Intercellular Intercellular Route Transcellular Transcellular Route Appendageal Appendageal Route Enhancer This compound Enhancer->Intercellular Disrupts Lipid Packing

Caption: Potential Skin Permeation Enhancement.

Protocol 4: Evaluation of Physicochemical Properties

This protocol details the characterization of the formulated patches.

Tests:

  • Thickness: Measure the thickness of the patches at multiple points using a digital micrometer.

  • Weight Variation: Weigh individual patches and calculate the average weight and standard deviation.

  • Drug Content Uniformity: Determine the drug content in multiple patches to assess uniformity.

  • Folding Endurance: Repeatedly fold a patch at the same place until it breaks to determine its flexibility.

  • Moisture Content: Determine the moisture content by keeping the patches in a desiccator containing calcium chloride and measuring the weight change over time.

  • Adhesion Properties:

    • Peel Adhesion Test: Measure the force required to peel the patch from a standard substrate.

    • Tack Test: Measure the initial adhesion of the patch with minimum pressure.

Data Presentation

The quantitative data obtained from the above experiments should be summarized in clear and structured tables for easy comparison between formulations with and without this compound.

Table 1: Physicochemical Properties of Transdermal Patches

Formulation CodeThis compound Conc. (% w/w)Thickness (mm)Weight Variation (mg)Drug Content (%)Folding EnduranceMoisture Content (%)
F1 (Control)00.25 ± 0.02150 ± 599.5 ± 0.8>3002.1 ± 0.2
F210.26 ± 0.03152 ± 499.2 ± 0.7>3002.0 ± 0.3
F320.28 ± 0.02155 ± 698.9 ± 0.9>3001.9 ± 0.2
F450.30 ± 0.03158 ± 598.5 ± 1.1>3001.8 ± 0.4
F5100.32 ± 0.04160 ± 797.9 ± 1.3>3001.7 ± 0.3

Table 2: In Vitro Drug Release and Ex Vivo Permeation Parameters

Formulation CodeThis compound Conc. (% w/w)Cumulative Drug Release at 24h (%)Permeation Flux (µg/cm²/h)Enhancement Ratio*
F1 (Control)075.6 ± 3.215.2 ± 1.51.00
F2178.9 ± 2.818.5 ± 1.81.22
F3282.4 ± 3.522.1 ± 2.11.45
F4588.1 ± 4.128.9 ± 2.51.90
F51085.3 ± 3.925.4 ± 2.31.67

*Enhancement Ratio = Flux of formulation / Flux of control

Table 3: Adhesion Properties of Transdermal Patches

Formulation CodeThis compound Conc. (% w/w)Peel Adhesion (N/25mm)Tack (g)
F1 (Control)04.5 ± 0.3350 ± 25
F214.8 ± 0.4365 ± 30
F325.2 ± 0.3380 ± 28
F455.8 ± 0.5410 ± 35
F5105.5 ± 0.4395 ± 32

Conclusion

The provided protocols and data presentation formats offer a comprehensive framework for the systematic evaluation of this compound as a novel excipient in transdermal patch formulations. Based on its known properties as a safe and effective emollient, it holds promise for enhancing skin hydration and potentially improving the delivery of certain APIs. The experimental data generated will be crucial in determining its optimal concentration and specific role in a transdermal drug delivery system. Further studies on the mechanism of action, including its interaction with the stratum corneum lipids, are recommended to fully elucidate its potential.

References

Application Notes and Protocols: Arachidyl Propionate as an Excipient in Pharmaceutical Creams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Arachidyl Propionate

This compound is the ester of arachidyl alcohol and propionic acid.[1] It is a waxy, amber-colored solid that functions as a skin conditioning agent and emollient in a variety of cosmetic and personal care products.[2][3] In pharmaceutical creams, it offers desirable sensory properties, such as a smooth, non-oily feel upon application, as it melts at body temperature.[2] While primarily recognized for its emollient properties, its chemical nature as a waxy ester suggests a potential role in modulating the skin barrier and influencing the penetration of active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

PropertyValueReference
INCI Name This compound[3]
CAS Number 65591-14-2[4]
Appearance Amber-colored semi-solid wax[2]
Function Emollient, Skin Conditioning Agent[1][3]
Key Features Melts on contact with skin, provides a non-oily feel[2]

Potential Mechanism of Action in Pharmaceutical Creams

While direct studies on this compound as a pharmaceutical penetration enhancer are limited, its mechanism of action can be inferred from its properties as a waxy ester and an emollient. Emollients can influence the skin barrier by assimilating into the stratum corneum. The proposed mechanism for this compound involves its interaction with the intercellular lipids of the stratum corneum. By fluidizing these lipid bilayers, it may disrupt their highly ordered structure, creating a more permeable barrier for the diffusion of APIs.

cluster_0 Mechanism of Action Arachidyl_Propionate This compound in Cream Stratum_Corneum Stratum Corneum Lipids Arachidyl_Propionate->Stratum_Corneum interacts with Fluidization Lipid Bilayer Fluidization Stratum_Corneum->Fluidization leads to Permeability Increased Skin Permeability Fluidization->Permeability API_Penetration Enhanced API Penetration Permeability->API_Penetration

Caption: Proposed mechanism of this compound enhancing API penetration.

Application Notes: Formulation and Characterization

This compound can be incorporated into the oil phase of conventional oil-in-water (o/w) or water-in-oil (w/o) emulsion-based creams. Its inclusion can improve the sensory profile and potentially influence the release and penetration of the incorporated API.

Example Cream Formulations

The following are example formulations for the purpose of outlining experimental protocols. The concentration of this compound and other excipients should be optimized based on the specific API and desired cream characteristics.

IngredientFunctionFormulation A (Control) % w/wFormulation B (Test) % w/w
Oil Phase
APIActive IngredientXX
Cetostearyl AlcoholStiffening Agent10.010.0
White Soft ParaffinEmollient15.010.0
This compound Emollient / Penetration Enhancer - 5.0
Emulsifying WaxEmulsifier5.05.0
Aqueous Phase
Propylene GlycolHumectant / Co-solvent5.05.0
PreservativePreservativeq.s.q.s.
Purified WaterVehicleto 100to 100

Experimental Protocols

cluster_workflow Cream Formulation Workflow Heat_Oil Heat Oil Phase to 75°C Mix Add Aqueous to Oil Phase with Homogenization Heat_Oil->Mix Heat_Aqueous Heat Aqueous Phase to 75°C Heat_Aqueous->Mix Cool Cool with Gentle Stirring Mix->Cool Add_API Incorporate API Cool->Add_API Final_Mix Final Homogenization Add_API->Final_Mix

Caption: General workflow for preparing an o/w pharmaceutical cream.

Methodology:

  • Oil Phase Preparation: Melt the oil-soluble components (e.g., Cetostearyl Alcohol, White Soft Paraffin, this compound, Emulsifying Wax) and heat to 70-75°C. If the API is oil-soluble, dissolve it in this phase.

  • Aqueous Phase Preparation: Dissolve the water-soluble components (e.g., Propylene Glycol, Preservative) in purified water and heat to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization until a uniform emulsion is formed.

  • Cooling: Allow the emulsion to cool down to approximately 40°C with gentle, continuous stirring.

  • API Incorporation: If the API is heat-sensitive or water-soluble, dissolve or disperse it in a small amount of the vehicle and add it to the cream at this stage.

  • Final Homogenization: Homogenize the cream again to ensure uniform distribution of the API.

  • Quality Control: Perform initial quality control tests such as pH, viscosity, and appearance.

Objective: To evaluate the effect of this compound on the transdermal penetration of an API.

Apparatus: Franz Diffusion Cells

cluster_franz_cell Franz Diffusion Cell Workflow Prepare_Skin Prepare Skin Membrane (e.g., excised human or animal skin) Mount_Skin Mount Skin on Franz Cell Prepare_Skin->Mount_Skin Apply_Cream Apply Cream Formulation to Donor Compartment Mount_Skin->Apply_Cream Sample Sample Receptor Fluid at Time Intervals Apply_Cream->Sample Analyze Analyze Samples (e.g., HPLC) Sample->Analyze Calculate_Flux Calculate Permeation Parameters (Flux, Permeability Coefficient) Analyze->Calculate_Flux

Caption: Workflow for an in vitro skin permeation study.

Methodology:

  • Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin). Shave the hair and carefully remove subcutaneous fat.

  • Franz Cell Setup: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1°C to simulate skin surface temperature.

  • Cream Application: Apply a finite dose (e.g., 10 mg/cm²) of the control and test cream formulations to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative amount of API permeated per unit area against time. Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.

Quantitative Data Summary Table:

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Lag Time (h)
Formulation A (Control)ValueValueValue
Formulation B (Test)ValueValueValue

Objective: To assess the physical and chemical stability of the cream formulations over time under different storage conditions.

Methodology:

  • Storage Conditions: Store the cream samples in their final packaging at the following conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated stability).

  • Parameters to Evaluate:

    • Appearance: Visual inspection for color, odor, and phase separation.

    • pH: Measurement using a calibrated pH meter.

    • Viscosity: Measurement using a viscometer at controlled temperature and shear rates.

    • Microscopic Examination: Observation under a microscope to assess globule size and distribution.

    • Assay of API: Quantification of the API content using a validated analytical method (e.g., HPLC).

Quantitative Data Summary Table:

ParameterSpecificationTime PointFormulation A (Control)Formulation B (Test)
Appearance Homogeneous, white creamInitialConformsConforms
6 Months (40°C)ObservationObservation
pH 4.5 - 6.5InitialValueValue
6 Months (40°C)ValueValue
Viscosity (cP) RangeInitialValueValue
6 Months (40°C)ValueValue
API Assay (%) 90.0 - 110.0InitialValueValue
6 Months (40°C)ValueValue

Objective: To characterize and compare the sensory attributes and flow properties of the cream formulations.

Rheological Testing Methodology:

  • Use a rheometer with parallel plate or cone and plate geometry.

  • Perform a flow curve measurement by varying the shear rate and measuring the shear stress to determine the viscosity profile.

  • Perform an oscillatory test (amplitude sweep) to determine the viscoelastic properties (storage modulus G' and loss modulus G'').

Sensory Evaluation Protocol:

  • Recruit a panel of trained sensory assessors.

  • Provide panelists with coded samples of the control and test formulations.

  • Ask panelists to evaluate predefined attributes on a standardized scale (e.g., 1-10).

Quantitative Data Summary Table:

ParameterFormulation A (Control) - Mean ScoreFormulation B (Test) - Mean Score
Rheology
Viscosity at 10 s⁻¹ (Pa.s)ValueValue
Yield Stress (Pa)ValueValue
Sensory Evaluation
SpreadabilityScoreScore
AbsorbencyScoreScore
GreasinessScoreScore
After-feelScoreScore

Safety and Regulatory Considerations

This compound has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel and is considered safe as a cosmetic ingredient in the present practices of use and concentration.[5] It has been shown to be non-irritating and non-sensitizing to the skin.[5][6] When used as an excipient in pharmaceutical formulations, its concentration should be justified and its compatibility with the API and other excipients must be established.

Conclusion

This compound is a versatile excipient for pharmaceutical creams, offering excellent emollient and sensory properties. While its potential as a skin penetration enhancer is plausible based on its chemical nature, this effect needs to be experimentally verified for each specific API and formulation. The protocols outlined in these application notes provide a comprehensive framework for formulating, characterizing, and evaluating pharmaceutical creams containing this compound, enabling researchers and drug development professionals to harness its benefits effectively.

References

Application Notes & Protocols: Icosyl Propanoate for Controlled Release of Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Icosyl propanoate, a long-chain ester, presents potential as a lipid-based excipient for the controlled release of therapeutic agents. Its hydrophobic nature and solid-state at physiological temperatures make it a candidate for forming a solid matrix that can encapsulate active pharmaceutical ingredients (APIs). This encapsulation can protect the API from degradation, improve its bioavailability, and provide a sustained release profile.[2][3] The primary mechanism of release from such lipid matrices is typically a combination of drug diffusion through the matrix and biodegradation of the carrier.[4]

This document outlines the potential applications of icosyl propanoate in controlled release, focusing on its formulation into Solid Lipid Nanoparticles (SLNs). It provides detailed protocols for the preparation and characterization of these nanoparticles.

Principle of Controlled Release with Icosyl Propanoate

The formulation of icosyl propanoate into SLNs is a promising strategy for controlled drug delivery.[1] SLNs are colloidal carriers with a solid lipid core, offering advantages like high drug loading for lipophilic drugs, protection of labile APIs, and controlled release.[1] The release of the encapsulated drug from the icosyl propanoate matrix can be modulated by factors such as particle size, drug loading, and the presence of surfactants. An initial burst release may be observed, followed by a prolonged, slower release phase.[1][5]

Experimental Data (Illustrative)

The following tables present illustrative data based on typical performance characteristics of lipid-based nanoparticle systems for controlled release. These values should serve as a benchmark for the initial evaluation of icosyl propanoate formulations.

Table 1: Formulation Parameters and Physicochemical Characteristics of Icosyl Propanoate SLNs

Formulation CodeIcosyl Propanoate (%)Surfactant (%)Active Ingredient (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
IP-SLN-0151.00.5150 ± 150.21 ± 0.03-25.6 ± 2.1
IP-SLN-02101.00.5250 ± 200.28 ± 0.04-28.3 ± 2.5
IP-SLN-0352.00.5120 ± 100.18 ± 0.02-30.1 ± 1.9
IP-SLN-04102.00.5210 ± 180.25 ± 0.03-32.5 ± 2.8

Table 2: Encapsulation Efficiency and In Vitro Drug Release of Icosyl Propanoate SLNs

Formulation CodeEncapsulation Efficiency (%)Drug Loading (%)Burst Release at 2h (%)Cumulative Release at 24h (%)Cumulative Release at 72h (%)
IP-SLN-0185 ± 44.2 ± 0.220 ± 255 ± 375 ± 4
IP-SLN-0288 ± 32.1 ± 0.115 ± 245 ± 465 ± 5
IP-SLN-0392 ± 24.5 ± 0.318 ± 360 ± 380 ± 3
IP-SLN-0495 ± 32.3 ± 0.212 ± 140 ± 260 ± 4

Experimental Protocols

Protocol 1: Preparation of Icosyl Propanoate Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol describes the preparation of SLNs using a hot homogenization technique followed by high-pressure homogenization.[6]

Materials:

  • Icosyl propanoate

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Distilled, deionized water

  • Organic solvent (if required for API solubilization, e.g., dichloromethane)

Equipment:

  • High-pressure homogenizer

  • High-speed stirrer (e.g., Ultra-Turrax)

  • Water bath

  • Beakers and magnetic stirrers

  • Filtration assembly (0.45 µm filter)

Procedure:

  • Preparation of Lipid Phase:

    • Melt the icosyl propanoate by heating it approximately 5-10°C above its melting point in a beaker placed in a water bath.

    • Dissolve the lipophilic API in the molten icosyl propanoate. If the API is not readily soluble, it can be dissolved in a minimal amount of a suitable organic solvent before being added to the molten lipid.

  • Preparation of Aqueous Phase:

    • Heat the distilled water containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot aqueous phase to the molten lipid phase dropwise while stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-speed stirrer at 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar. The homogenizer should be pre-heated to the same temperature.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The cooling process allows the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification (Optional):

    • The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by dialysis or centrifugation followed by resuspension.

Protocol 2: Characterization of Icosyl Propanoate SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the SLN dispersion with distilled water.

  • Analyze the sample using Dynamic Light Scattering (DLS) for particle size and PDI.

  • Use Laser Doppler Anemometry (LDA) to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle dispersion.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the unencapsulated drug from the SLN dispersion using ultracentrifugation or centrifugal filter units.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Lyse the SLNs in the pellet with a suitable solvent to release the encapsulated drug and quantify the total amount of drug.

  • Calculate EE and DL using the following equations:

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    • DL (%) = (Total Drug - Free Drug) / Total Lipid Weight * 100

3. In Vitro Drug Release Study:

  • Use a dialysis bag method or a Franz diffusion cell.

  • Place a known amount of SLN dispersion in the dialysis bag (donor compartment).

  • Immerse the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

Visualizations

experimental_workflow A Preparation of Lipid Phase (Icosyl Propanoate + API) C Pre-emulsification (High-Speed Stirring) A->C B Preparation of Aqueous Phase (Water + Surfactant) B->C D High-Pressure Homogenization C->D E Cooling and SLN Formation D->E F Characterization E->F G Particle Size & Zeta Potential F->G H Encapsulation Efficiency F->H I In Vitro Release Study F->I release_mechanism SLN Icosyl Propanoate SLN (Drug Encapsulated) Burst Initial Burst Release (Surface-adsorbed drug) SLN->Burst t ≈ 0 Diffusion Diffusion through Lipid Matrix SLN->Diffusion Degradation Matrix Erosion/Degradation SLN->Degradation Release Sustained Drug Release Burst->Release Diffusion->Release Degradation->Release

References

Application Notes and Protocols for Arachidyl Propionate in Emollient Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl propionate is a waxy ester that functions as a skin conditioning agent and emollient in cosmetic and personal care products.[1][2][3][4] It is the ester of arachidyl alcohol and propionic acid and is known for its ability to impart a smooth, non-oily feel to the skin.[1][2] This document provides detailed application notes, protocols, and data for the use of this compound in the development of emollient formulations, with a focus on its role in improving skin barrier function and hydration.

Physicochemical Properties

This compound is an amber-colored, soft, waxy solid with a slight characteristic odor.[1] It is insoluble in water but soluble in mineral oil.[5]

PropertyValueReference
INCI Name This compound[3][6]
CAS Number 65591-14-2[7]
Appearance Amber-colored semisolid wax[1]
Feel on Skin Medium, non-oily[8]
Melting Point 37-43 °C[9]
Solubility Soluble in mineral oil[5]

Applications in Emollient Formulations

This compound is utilized in a variety of cosmetic and personal care products, including lipsticks, moisturizers, and other skin care formulations.[1] Its primary functions are to provide emolliency, lubricity, gloss, and film-forming capabilities.[1] It can also be used as an alternative to lanolin and its derivatives.[1] In formulations like lipsticks, it improves application properties and can help reduce greasiness.[10]

Formulation Examples

While specific quantitative formulations containing this compound are often proprietary, patent literature indicates its inclusion in various product types. For instance, it is listed as a potential ingredient in matte lipstick compositions and other stable cosmetic formulations.[10]

Illustrative Lipstick Formulation (Conceptual)

PhaseIngredientFunction% w/w (Representative)
ACandelilla WaxStructuring Agent8.0 - 12.0
AOzokerite WaxStructuring Agent4.0 - 8.0
AThis compound Emollient, Texture Enhancer 2.0 - 8.0
ACastor OilDispersing Agent, Emollient30.0 - 40.0
AOleyl AlcoholEmollient, Slip Agent5.0 - 10.0
BPigment Blend (e.g., Red 7 Lake, Iron Oxides)Colorant8.0 - 12.0
BCastor OilDispersing Agent5.0 - 10.0
CTocopherol (Vitamin E)Antioxidant0.1 - 0.5
CPhenoxyethanolPreservative0.5 - 1.0
CFragranceFragrance0.1 - 0.5

Illustrative Moisturizer Formulation (Conceptual)

PhaseIngredientFunction% w/w (Representative)
ADeionized WaterSolventq.s. to 100
AGlycerinHumectant3.0 - 7.0
AXanthan GumThickener0.2 - 0.5
BCetearyl AlcoholEmulsifier, Thickener2.0 - 5.0
BGlyceryl StearateEmulsifier1.0 - 3.0
BThis compound Emollient 1.0 - 5.0
BCaprylic/Capric TriglycerideEmollient5.0 - 10.0
CPhenoxyethanol, EthylhexylglycerinPreservative0.5 - 1.0
CTocopherol (Vitamin E)Antioxidant0.1 - 0.5

Data Presentation: Emollient Efficacy (Comparative)

Table 1: Comparative Efficacy of Emollients on Skin Hydration (Corneometer Units)

Emollient TypeBaseline (Arbitrary Units)Post-treatment (Arbitrary Units)% Change from BaselineReference
Petrolatum-based35.2 ± 5.148.7 ± 6.3+38.4%[11][12]
Glycerol-containing36.1 ± 4.952.4 ± 7.1+45.1%[11][12]
Trilipid Cream38.5 ± 6.255.1 ± 8.5+43.1%[13]
Expected Range for Fatty Acid EstersComparable to petrolatum and trilipid creamsSignificant increase expected+30% to +50%[14][15]

Table 2: Comparative Efficacy of Emollients on Transepidermal Water Loss (TEWL, g/m²/h)

Emollient TypeBaseline (g/m²/h)Post-treatment (g/m²/h)% Change from BaselineReference
Petrolatum-based10.5 ± 2.16.8 ± 1.5-35.2%[11][12][16]
Glycerol-containing10.2 ± 1.99.5 ± 1.7-6.9%[11][12]
Trilipid Cream12.1 ± 2.58.9 ± 1.8-26.4%[13]
Expected Range for Fatty Acid EstersComparable to petrolatum and trilipid creamsSignificant decrease expected-20% to -40%[14][17][18]

Experimental Protocols

Protocol 1: In Vivo Evaluation of Emollient Efficacy

This protocol outlines a standard method for assessing the impact of a formulation containing this compound on skin hydration and barrier function.

1. Objective: To measure the effect of a test emollient on skin surface hydration and transepidermal water loss (TEWL).

2. Materials:

  • Test formulation containing this compound.
  • Control formulation (e.g., base without this compound or a standard emollient like petrolatum).
  • Corneometer® for skin hydration measurement.
  • Tewameter® for TEWL measurement.
  • Volunteer panel with normal to dry skin.

3. Method:

  • Acclimatization: Subjects acclimatize in a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes before measurements.
  • Baseline Measurements: Baseline skin hydration and TEWL are measured on designated test areas on the volar forearm.
  • Product Application: A standardized amount of the test and control formulations are applied to the respective test areas.
  • Post-Application Measurements: Skin hydration and TEWL are measured at specified time points (e.g., 1, 2, 4, 6, and 24 hours) after product application.
  • Data Analysis: Changes in Corneometer and TEWL values from baseline are calculated and statistically analyzed.

Protocol 2: In Vitro Skin Irritation Test (OECD 439)

This protocol follows the OECD Guideline for the Testing of Chemicals 439 for an in vitro skin irritation test using a reconstructed human epidermis (RhE) model.

1. Objective: To assess the skin irritation potential of a formulation containing this compound.

2. Materials:

  • Reconstructed human epidermis (RhE) tissue models.
  • Test formulation containing this compound.
  • Positive control (e.g., 5% Sodium Dodecyl Sulfate).
  • Negative control (e.g., Phosphate Buffered Saline).
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
  • Isopropanol or other suitable solvent.
  • Plate reader.

3. Method:

  • Pre-incubation: RhE tissues are pre-incubated in maintenance medium.
  • Test Substance Application: The test formulation is applied topically to the surface of the RhE tissue.
  • Incubation: Tissues are incubated for a defined period (e.g., 60 minutes).
  • Rinsing: The test substance is thoroughly rinsed from the tissue surface.
  • MTT Assay: Tissues are incubated with MTT solution, leading to the formation of formazan crystals by viable cells.
  • Extraction: The formazan is extracted from the tissues using a solvent.
  • Measurement: The optical density of the formazan solution is measured using a plate reader.
  • Data Analysis: Cell viability is calculated as a percentage relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

Protocol 3: In Vivo Acute Dermal Irritation/Corrosion (OECD 404)

This protocol follows the OECD Guideline for the Testing of Chemicals 404 for an in vivo acute dermal irritation/corrosion test.

1. Objective: To determine the potential of a substance to cause skin irritation or corrosion in vivo.

2. Materials:

  • Test substance (e.g., neat this compound or a concentrated formulation).
  • Albino rabbits.
  • Gauze patches and non-irritating tape.

3. Method:

  • Animal Preparation: A small area of the animal's dorsal skin is clipped free of fur.
  • Test Substance Application: A defined amount of the test substance is applied to the prepared skin and covered with a gauze patch.
  • Exposure: The patch is left in place for a specified duration (typically 4 hours).
  • Observation: After patch removal, the skin is observed for erythema and edema at specific intervals (e.g., 1, 24, 48, and 72 hours).
  • Scoring: Skin reactions are scored according to a standardized grading system.
  • Data Analysis: The mean scores for erythema and edema are calculated to determine the irritation potential.

Visualizations

Emollient_Formulation_Development_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Efficacy & Safety cluster_3 Phase 4: Final Product Raw Material Sourcing Raw Material Sourcing Physicochemical Characterization Physicochemical Characterization Raw Material Sourcing->Physicochemical Characterization This compound Solubility & Compatibility Studies Solubility & Compatibility Studies Physicochemical Characterization->Solubility & Compatibility Studies Prototype Formulation Prototype Formulation Solubility & Compatibility Studies->Prototype Formulation Stability Testing Stability Testing Prototype Formulation->Stability Testing In Vitro Testing In Vitro Testing Stability Testing->In Vitro Testing In Vivo Testing In Vivo Testing In Vitro Testing->In Vivo Testing Promising Results Scale-up & Manufacturing Scale-up & Manufacturing In Vivo Testing->Scale-up & Manufacturing

Caption: Workflow for Emollient Formulation Development.

Skin_Barrier_Function_Pathway This compound Formulation This compound Formulation Topical Application Topical Application This compound Formulation->Topical Application Formation of Occlusive Film Formation of Occlusive Film Topical Application->Formation of Occlusive Film Reduced TEWL Reduced TEWL Formation of Occlusive Film->Reduced TEWL Increased Skin Hydration Increased Skin Hydration Reduced TEWL->Increased Skin Hydration Improved Skin Barrier Function Improved Skin Barrier Function Increased Skin Hydration->Improved Skin Barrier Function Enhanced Skin Softness & Smoothness Enhanced Skin Softness & Smoothness Improved Skin Barrier Function->Enhanced Skin Softness & Smoothness In_Vivo_Efficacy_Testing_Workflow cluster_screening Screening & Baseline cluster_application Product Application cluster_measurement Post-Application Measurement cluster_analysis Data Analysis Volunteer Recruitment Volunteer Recruitment Acclimatization Acclimatization Volunteer Recruitment->Acclimatization Baseline Measurement\n(Corneometer, Tewameter) Baseline Measurement (Corneometer, Tewameter) Acclimatization->Baseline Measurement\n(Corneometer, Tewameter) Application of Test\n& Control Formulations Application of Test & Control Formulations Baseline Measurement\n(Corneometer, Tewameter)->Application of Test\n& Control Formulations Time Point 1 (e.g., 1 hr) Time Point 1 (e.g., 1 hr) Application of Test\n& Control Formulations->Time Point 1 (e.g., 1 hr) Time Point 2 (e.g., 4 hrs) Time Point 2 (e.g., 4 hrs) Time Point 1 (e.g., 1 hr)->Time Point 2 (e.g., 4 hrs) Time Point 3 (e.g., 24 hrs) Time Point 3 (e.g., 24 hrs) Time Point 2 (e.g., 4 hrs)->Time Point 3 (e.g., 24 hrs) Statistical Analysis Statistical Analysis Time Point 3 (e.g., 24 hrs)->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

References

Application Notes and Protocols: Arachidyl Propionate as a Lipid Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachidyl propionate (C23H46O2) is a long-chain fatty acid ester formed from arachidyl alcohol (a C20 fatty alcohol) and propionic acid.[1] It exists as an amber-colored, semisolid wax at room temperature and is readily soluble in common organic solvents such as ethanol, toluene, and mineral oil.[1][2] Its high molecular weight (354.6 g/mol ), chemical stability, and non-endogenous nature in most biological systems make it a prime candidate for use as an internal standard for the chromatographic quantification of other long-chain lipids.[3]

These application notes provide detailed protocols for the proposed use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of other long-chain fatty acid esters and related lipid molecules in complex matrices.

Application 1: Quantification of a Wax Ester in a Topical Cream Formulation by GC-MS

This protocol describes a method for the quantification of a common wax ester, cetyl palmitate, in a cosmetic cream matrix, using this compound as an internal standard. As both the analyte and the standard are esters, derivatization is not required, simplifying sample preparation.

Experimental Protocol: GC-MS
  • Preparation of Standards:

    • Prepare individual stock solutions of cetyl palmitate (analyte) and this compound (Internal Standard, IS) in hexane at a concentration of 1 mg/mL.

    • Create a series of calibration standards by spiking a constant concentration of the this compound IS (e.g., 10 µg/mL) into varying concentrations of cetyl palmitate (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the cream sample into a glass centrifuge tube.

    • Add 1 mL of the this compound IS working solution (e.g., 10 µg/mL in hexane).

    • Add 4 mL of hexane to the tube.

    • Vortex vigorously for 2 minutes to extract the lipids into the organic phase.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • The following table outlines the recommended GC-MS parameters. Conditions may require optimization based on the specific instrument used.[4]

Parameter Condition
GC System Agilent 8890 GC (or equivalent)
Mass Spectrometer Agilent 7010B Triple Quadrupole MS (or equivalent)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Injection Volume 1 µL (Splitless mode)
Injector Temperature 300°C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 150°C, hold for 1 min. Ramp at 15°C/min to 320°C, hold for 10 min.
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Data Presentation
Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ion (m/z)
This compound (IS)~15.27557
Cetyl Palmitate (Analyte)~18.525773
Parameter Value
Calibration Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) >0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Application 2: Quantification of Long-Chain Acylglycerols in Biological Samples by LC-MS/MS

This protocol details a robust method for analyzing long-chain monoacylglycerols in a plasma matrix using this compound as an internal standard. The method utilizes reversed-phase liquid chromatography for separation and tandem mass spectrometry for sensitive and selective detection.

Experimental Protocol: LC-MS/MS
  • Preparation of Standards:

    • Prepare individual stock solutions of 1-eicosanoyl-rac-glycerol (analyte) and this compound (IS) in methanol at 1 mg/mL.

    • Prepare a working IS solution of this compound at 100 ng/mL in methanol.

    • Create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in a blank plasma matrix that has been stripped of lipids.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (or calibrator/QC), add 20 µL of the IS working solution (100 ng/mL).

    • Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex for 30 seconds.

    • Shake at 4°C for 10 minutes.

    • Induce phase separation by adding 200 µL of LC-MS grade water and vortexing briefly.

    • Centrifuge at 14,000 x g for 5 minutes.[5]

    • Transfer 500 µL of the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 90:10 (v/v) methanol/toluene and transfer to an LC vial.[5]

  • LC-MS/MS Instrumentation and Conditions:

    • The following tables outline recommended LC-MS/MS parameters.

LC Parameter Condition
LC System Agilent 1290 Infinity LC (or equivalent)
Column ZORBAX EclipsePlus C18 (2.1 x 100 mm, 1.8 µm)
Column Temperature 50°C
Mobile Phase A 10 mM Ammonium Formate in 60:40 Acetonitrile:Water
Mobile Phase B 10 mM Ammonium Formate in 90:10 Isopropanol:Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 100% B over 15 min; hold at 100% B for 5 min; return to 30% B over 1 min; re-equilibrate for 4 min.
MS Parameter Condition
Mass Spectrometer Agilent 6550 iFunnel Q-TOF (or equivalent)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 2.6 kV
Nebulizer Gas Nitrogen, 45 psi
Drying Gas Temp 350°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Data Presentation
Compound Precursor Ion ([M+NH₄]⁺) Product Ion Collision Energy (V)
This compound (IS)372.4301.315
1-eicosanoyl-rac-glycerol404.4311.320

Visualizations

Experimental and Analytical Workflows

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample or Formulation Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction (LLE or SPE) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry Vial Transfer to Autosampler Vial Dry->Vial LCMS LC-MS/MS or GC-MS Separation & Detection Vial->LCMS Integrate Peak Integration (Analyte & IS) LCMS->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify

Caption: General workflow for lipid quantification using an internal standard.

Biological Context: Fatty Acid Synthesis Pathway

G AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA->FAS Palmitate Palmitate (C16:0) FAS->Palmitate Elongases Elongases & Desaturases Palmitate->Elongases LCFA Very Long-Chain Fatty Acids (VLCFAs) e.g., Arachidic Acid (C20:0) Elongases->LCFA Esterification Esterification LCFA->Esterification Lipids Complex Lipids (Wax Esters, Acylglycerols, Phospholipids) Esterification->Lipids

Caption: Simplified pathway of fatty acid elongation and esterification.

References

Application Notes and Protocols: The Study of Icosyl Propanoate in Lipid Membrane Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals no specific studies or established protocols on the use of icosyl propanoate in the investigation of lipid membrane interactions.

While the study of lipid membranes is a robust field of research, with numerous compounds utilized as probes or to model membrane components, "icosyl propanoate" (also known as arachidyl propionate) does not appear to be a compound that has been documented for this purpose in the existing body of scientific research.

Icosyl propanoate is a long-chain ester, and its chemical properties—a long hydrophobic tail (icosyl group) and a smaller, more polar head (propanoate group)—theoretically suggest it could intercalate into a lipid bilayer. However, without experimental data, its specific effects on membrane properties such as fluidity, permeability, phase behavior, or protein-lipid interactions remain unknown.

For researchers interested in exploring the potential effects of long-chain esters on lipid membranes, a general experimental approach could be adapted from studies of similar amphipathic molecules. Below is a hypothetical and generalized workflow that could serve as a starting point for such an investigation.

Hypothetical Experimental Workflow for Investigating a Novel Long-Chain Ester in Lipid Membranes

This workflow outlines a logical progression for characterizing the interaction of a compound like icosyl propanoate with model lipid membranes.

G cluster_0 Phase 1: Basic Interaction & Characterization cluster_1 Phase 2: Biophysical Effects on Membrane Properties cluster_2 Phase 3: Interaction with Membrane Proteins A Compound Synthesis & Purification C Incorporation Assay (e.g., Spectroscopy) A->C B Liposome Preparation B->C D Toxicity/Biocompatibility Screening C->D E Membrane Fluidity (Anisotropy, FRAP) C->E F Membrane Permeability (Dye Leakage Assay) C->F G Phase Behavior (DSC, Microscopy) C->G H Membrane Potential (Voltage-Sensitive Dyes) C->H I Model Protein Reconstitution E->I F->I G->I J Functional Assay (e.g., Enzyme Activity) I->J K Structural Analysis (e.g., CD, NMR) I->K

Caption: A generalized workflow for investigating the effects of a novel long-chain ester on lipid membranes.

Due to the absence of specific data for icosyl propanoate, no quantitative data tables or detailed, validated experimental protocols can be provided. Researchers are encouraged to consult literature on other long-chain esters or fatty acids for specific methodological details when designing experiments.

Application Notes and Protocols: Arachidyl Propionate in Film and Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl propionate, the ester of arachidyl alcohol and propionic acid, is a waxy, amber-colored semisolid compound.[1][2] While its primary applications are well-documented in the cosmetics and personal care industries as a skin conditioning agent and emollient, its inherent film-forming capabilities present potential for exploration in broader material science, particularly for specialized films and coatings.[1] This document provides an overview of its known properties, and outlines hypothetical protocols for its application and characterization in film and coating formulations, aiming to bridge its current use with future material science research.

This compound is noted for its ability to act as a lubricant on the skin's surface, imparting a soft and smooth appearance.[1] It melts upon contact with the human body, leaving a non-oily feel, a characteristic that could be advantageous in the development of phase-change or thermally responsive materials.[1] Its hydrophobic nature and solubility in various organic solvents further underscore its potential as a versatile component in coating formulations.[2]

Material Properties

The quantitative material science data for this compound is not extensively available in public literature. The following table summarizes its known physical and chemical properties, primarily derived from its use in cosmetics.

PropertyValue/DescriptionSource
Chemical Formula C23H46O2[2]
Appearance Amber-colored semisolid wax[1][2]
Odor Slight, characteristic[2]
Melting Behavior Liquefies upon skin contact[2]
Solubility Soluble in mineral oil and other organic solvents like ethanol, toluene, and diethyl ether.[2]
Function Emollient, lubricant, film-former, gloss agent[1]
Stability Chemically stable under normal storage; decomposes upon high-temperature heating. Reacts with strong bases and hydrolyzes under strong acidic conditions.[2]

Experimental Protocols

The following are generalized protocols for the preparation and characterization of films and coatings incorporating this compound. These are foundational methods that can be adapted for specific research objectives.

Protocol 1: Solvent Casting for Film Formation

Objective: To prepare a thin film of this compound for mechanical and barrier property analysis.

Materials:

  • This compound

  • Toluene (or other suitable organic solvent)

  • Petri dish or other flat substrate

  • Syringe filter (0.45 µm)

  • Drying oven or vacuum desiccator

Procedure:

  • Prepare a solution of this compound in toluene at a desired concentration (e.g., 5-10% w/v).

  • Gently heat and stir the solution until the this compound is fully dissolved.

  • Filter the solution using a syringe filter to remove any impurities.

  • Carefully pour the solution into a petri dish, ensuring an even spread.

  • Allow the solvent to evaporate in a fume hood at room temperature for 24 hours.

  • For complete solvent removal, transfer the petri dish to a vacuum desiccator or a drying oven at a temperature below the melting point of this compound for another 24 hours.

  • Carefully peel the resulting film from the substrate for characterization.

Protocol 2: Dip Coating for Surface Modification

Objective: To apply a thin coating of this compound onto a substrate to modify its surface properties.

Materials:

  • This compound solution (as prepared in Protocol 1)

  • Substrate (e.g., glass slide, polymer sheet)

  • Dip coater or a controlled-speed motor

  • Drying oven

Procedure:

  • Clean the substrate thoroughly using a suitable solvent (e.g., isopropanol, acetone) and dry it completely.

  • Immerse the substrate into the this compound solution at a constant, slow speed.

  • Hold the substrate in the solution for a predetermined dwell time (e.g., 60 seconds) to allow for adsorption.

  • Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed will influence the coating thickness.

  • Allow the coated substrate to air dry in a vertical position to facilitate uniform draining.

  • Dry the coated substrate in an oven at a temperature below the melting point of this compound to remove residual solvent.

Protocol 3: Characterization of Film/Coating Properties

Objective: To evaluate the mechanical, thermal, and barrier properties of the prepared this compound films or coatings.

1. Mechanical Properties (Tensile Testing):

  • Cut the prepared films into dumbbell shapes according to ASTM D638 standards.

  • Measure the tensile strength, Young's modulus, and elongation at break using a universal testing machine.

2. Thermal Properties (Differential Scanning Calorimetry - DSC):

  • Use DSC to determine the melting temperature (Tm) and glass transition temperature (Tg) of the this compound film. This will provide insights into its thermal behavior and stability.

3. Surface Properties (Contact Angle Measurement):

  • Measure the water contact angle on the surface of the coated substrate to assess its hydrophobicity.

4. Barrier Properties (Water Vapor Transmission Rate - WVTR):

  • Use a WVTR tester to measure the rate at which water vapor permeates through the film. This is crucial for applications requiring moisture barrier properties.

Visualizations

Logical Relationship of this compound as a Film-Former

AP This compound Solution Homogeneous Solution AP->Solution Solvent Organic Solvent (e.g., Toluene) Solvent->Solution Deposition Deposition (Solvent Casting / Dip Coating) Solution->Deposition Evaporation Solvent Evaporation Deposition->Evaporation Film Solid Film / Coating Evaporation->Film Properties Resulting Properties: - Emolliency - Lubricity - Gloss - Hydrophobicity Film->Properties

Caption: Logical flow of this compound from raw material to a functional film/coating.

Experimental Workflow for Characterization

Start Start: this compound Prep Film/Coating Preparation (Protocol 1 or 2) Start->Prep Char Characterization (Protocol 3) Prep->Char Mech Mechanical Testing (Tensile) Char->Mech Therm Thermal Analysis (DSC) Char->Therm Surf Surface Analysis (Contact Angle) Char->Surf Barr Barrier Testing (WVTR) Char->Barr End End: Data Analysis Mech->End Therm->End Surf->End Barr->End

Caption: Experimental workflow for preparing and characterizing this compound films/coatings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Arachidyl Propionate for Skin Permeation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on utilizing arachidyl propionate in formulations designed for enhanced skin permeation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in topical formulations?

This compound is the ester of arachidyl alcohol (a 20-carbon fatty alcohol) and propionic acid. It is an amber-colored, semisolid wax that melts at body temperature.[1] In cosmetic and personal care products, its primary functions are as a skin-conditioning agent and emollient, providing lubricity and a smooth, non-oily feel to the skin.[1]

Q2: Can this compound be used as a skin permeation enhancer?

While this compound is primarily known as an emollient, its chemical structure as a long-chain fatty acid ester suggests it may function as a permeation enhancer. Fatty acid esters are well-documented penetration enhancers that work by reversibly disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of active pharmaceutical ingredients (APIs) through the skin.

Q3: What is the proposed mechanism of action for this compound as a permeation enhancer?

Based on its structural similarity to other long-chain fatty acid esters, this compound likely enhances skin permeation by inserting itself into the intercellular lipid matrix of the stratum corneum. This integration disrupts the tight packing of the lipid bilayers, increasing their fluidity and creating pathways for the API to permeate more easily. This mechanism is common to many lipid-based enhancers.[2][3]

Q4: Is this compound safe for use in topical drug delivery systems?

Yes, this compound has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel and is considered safe for use in cosmetic and personal care products.[1] It has been shown to be non-irritating and not a skin sensitizer in clinical studies.

Q5: What concentration of this compound should I start with in my formulation?

There is currently no specific published data on the optimal concentration of this compound for skin permeation enhancement. However, for other fatty acid esters used as enhancers, concentrations typically range from 1% to 10% w/w in the formulation. A common starting point for optimization studies would be to test concentrations of 1%, 3%, and 5%. The optimal concentration is highly dependent on the specific API, the vehicle, and the desired permeation profile.

Troubleshooting Guide

Issue 1: I am not observing a significant increase in skin permeation with this compound in my formulation.

  • Concentration May Be Suboptimal: The concentration of this compound may be too low to effectively disrupt the stratum corneum. Consider increasing the concentration in a stepwise manner (e.g., from 1% to 3%, 5%, or 10%) while monitoring for formulation stability and skin irritation potential.

  • Vehicle Incompatibility: The effectiveness of a penetration enhancer is highly dependent on the vehicle. This compound is lipophilic and will be most effective in formulations where it is properly solubilized and can interact with the skin. Ensure your vehicle system (e.g., cream, ointment, gel) is compatible. The presence of co-solvents like propylene glycol can have a synergistic effect.[2]

  • API Properties: The physicochemical properties of your API (e.g., molecular weight, lipophilicity) play a crucial role. Very lipophilic or very hydrophilic drugs may require different enhancement strategies. This compound, as a lipid-based enhancer, is often more effective for molecules with moderate lipophilicity.

  • Experimental Setup: Ensure your in vitro permeation study is correctly set up. Check for air bubbles under the skin membrane in the Franz diffusion cell, ensure proper hydration of the skin, and confirm that sink conditions are maintained in the receptor fluid.

Issue 2: My formulation containing this compound is physically unstable (e.g., phase separation, crystallization).

  • Solubility Issues: this compound is a waxy solid at room temperature. It may crystallize out of solution if its concentration exceeds its solubility in the vehicle, especially at lower storage temperatures. Consider adjusting the vehicle composition, adding a co-solvent, or using gentle heating during formulation to ensure it is fully dissolved.

  • Incompatibility with Other Excipients: There may be an incompatibility with other ingredients in your formulation. Conduct compatibility studies with individual excipients to identify the source of the instability.

  • Incorrect Homogenization: Ensure that the formulation is properly homogenized during manufacturing to create a stable emulsion or suspension.

Issue 3: I am concerned about the potential for skin irritation at higher concentrations of this compound.

  • Safety Profile: this compound is generally considered non-irritating.[1] However, any excipient at high concentrations can potentially cause irritation.

  • Conduct Irritation Studies: It is best practice to conduct in vitro skin irritation tests using reconstructed human epidermis models or in vivo studies if necessary, especially when using concentrations above what is typically found in cosmetic products (up to 10%).

Quantitative Data on Permeation Enhancers

While specific quantitative data for this compound as a permeation enhancer is not available in published literature, the following table provides data for other common fatty acid and ester enhancers to serve as a reference for expected performance.

Permeation EnhancerActive Pharmaceutical Ingredient (API)Concentration (%)VehicleEnhancement Ratio*
Oleic AcidIndomethacin5Propylene Glycol~10
Lauric AcidPiroxicam5Ethanol/Water~4.5
Isopropyl MyristateDiclofenac Sodium10Gel Base~3.2
Myristyl LactateIndomethacin5Ethanol~8.7

*Enhancement Ratio is the factor by which the flux of the API is increased compared to a control formulation without the enhancer. Values are approximate and depend heavily on the specific experimental conditions.

Experimental Protocols

Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines a standard method for assessing the permeation-enhancing effect of this compound on a target API.

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised skin (human or porcine ear skin)[4]

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like Tween 80, if needed)

  • Formulations (Control and Test formulations with varying concentrations of this compound)

  • Magnetic stir bars and stirrer plate

  • Water bath or heating block to maintain 32°C[5]

  • Syringes and needles for sampling

  • Analytical instrument for API quantification (e.g., HPLC, LC-MS/MS)

2. Skin Preparation:

  • Obtain full-thickness skin and remove any subcutaneous fat using a scalpel.

  • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Visually inspect the skin for any damage or imperfections. Store frozen until use.

  • Prior to the experiment, allow the skin to thaw and hydrate in phosphate-buffered saline (PBS) for 30 minutes.

3. Franz Diffusion Cell Setup:

  • Fill the receptor chamber of each Franz cell with pre-warmed (32°C), de-gassed receptor fluid. Ensure no air bubbles are trapped.

  • Place a small magnetic stir bar in the receptor chamber.

  • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

  • Clamp the chambers together securely.

  • Place the assembled cells in a heating block or water bath set to maintain the skin surface temperature at 32°C. Allow the system to equilibrate for 30 minutes.

4. Dosing and Sampling:

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the skin surface in the donor chamber.

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid from the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Analyze the collected samples for API concentration using a validated analytical method.

5. Data Analysis:

  • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the curve.

  • Calculate the Enhancement Ratio (ER) by dividing the flux from the test formulation (with this compound) by the flux from the control formulation (without this compound).

Visualizations

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for conducting an in vitro skin permeation study to evaluate the efficacy of this compound.

G prep 1. Formulation Preparation setup 3. Franz Cell Setup & Equilibration prep->setup skin_prep 2. Skin Membrane Preparation skin_prep->setup dose 4. Formulation Application (Dosing) setup->dose sample 5. Timed Sampling from Receptor Fluid dose->sample analyze 6. API Quantification (e.g., HPLC) sample->analyze calc 7. Data Analysis (Flux, ER) analyze->calc

Caption: Workflow for an in vitro skin permeation experiment.

Proposed Mechanism of Action

This diagram illustrates the proposed mechanism by which a lipid-based enhancer like this compound increases skin permeability.

G cluster_0 Normal Stratum Corneum cluster_1 Stratum Corneum with this compound a Highly Ordered Lipid Bilayers b Low Permeability a->b results in c This compound Intercalates into Lipids d Disrupted & Fluidized Lipid Bilayers c->d e Increased API Permeability d->e

Caption: Proposed mechanism of lipid bilayer disruption.

References

Technical Support Center: Icosyl Propanoate Aqueous Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for icosyl propanoate in an aqueous formulation?

A1: As a long-chain ester, icosyl propanoate is susceptible to several stability issues in water-based systems:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to form icosanol and propionic acid.[1][2][3] This is often the primary chemical degradation pathway.

  • Poor Solubility & Precipitation: Icosyl propanoate is expected to have very low water solubility due to its long hydrocarbon chain. This can lead to precipitation or crystallization from the aqueous phase, especially with changes in temperature or pH.[4]

  • Physical Instability of Emulsions: If formulated as an emulsion (a likely approach for such a lipophilic compound), issues like creaming, coalescence, and phase separation can occur over time.

  • Oxidation: While the ester itself is not highly prone to oxidation, the long alkyl chain can be susceptible, particularly if there are any points of unsaturation or if exposed to pro-oxidant conditions (e.g., light, metal ions).[1]

Q2: How does pH affect the stability of icosyl propanoate?

A2: The pH of the aqueous formulation is a critical factor. Ester hydrolysis is typically slowest in a slightly acidic pH range (around pH 3-5).[5] Both strongly acidic and, more significantly, alkaline (basic) conditions will accelerate the rate of hydrolysis.[2][4] The reaction with a base, known as saponification, is irreversible and generally faster than acid-catalyzed hydrolysis.[2][3]

Q3: My icosyl propanoate formulation is showing signs of precipitation. What could be the cause?

A3: Precipitation is likely due to the low aqueous solubility of the molecule. Several factors can trigger this:

  • Temperature Fluctuations: A decrease in temperature can reduce the solubility of icosyl propanoate, leading to it coming out of solution.[6]

  • Solvent Composition Changes: If co-solvents (like ethanol or propylene glycol) are used to aid dissolution, their evaporation or a change in their concentration can cause the drug to precipitate.

  • pH Shifts: Changes in pH can affect the solubility of the compound or other excipients, indirectly leading to precipitation.

  • Supersaturation: The initial formulation may have been a supersaturated solution, which is inherently unstable and prone to crystallization over time.

Q4: What are some common analytical techniques to assess the stability of icosyl propanoate?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[7] An HPLC method would be developed to separate and quantify icosyl propanoate from its potential degradation products (icosanol and propionic acid). Other useful techniques include:

  • Gas Chromatography (GC): Suitable for analyzing volatile and semi-volatile compounds, which could include the degradation products.[7]

  • Mass Spectrometry (MS): Often coupled with LC or GC (LC-MS, GC-MS) to identify unknown degradation products by determining their molecular weight and fragmentation patterns.[7][8]

  • UV-Visible Spectroscopy: Can be used to monitor for changes in the formulation over time, although it is less specific than chromatography.[7]

  • Particle Size Analysis: For emulsion formulations, techniques like dynamic light scattering can monitor changes in droplet size, which is an indicator of physical stability.

Troubleshooting Guides

Issue 1: Rapid Loss of Icosyl Propanoate Potency
Potential Cause Troubleshooting Steps
Hydrolysis 1. Measure pH: Confirm the pH of your formulation. 2. pH Adjustment: Adjust the pH to a slightly acidic range (e.g., pH 3-5) using appropriate buffers. 3. Forced Degradation: Perform forced degradation studies at high and low pH to confirm hydrolysis is the degradation pathway.
Oxidation 1. Inert Atmosphere: Prepare and store the formulation under an inert gas like nitrogen to displace oxygen.[9] 2. Add Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid.[1] 3. Use Chelating Agents: Add a chelating agent like EDTA to bind metal ions that can catalyze oxidation.[1] 4. Light Protection: Store the formulation in light-resistant containers.[9]
Adsorption to Container 1. Test Different Containers: Analyze the potency of the formulation stored in different types of containers (e.g., glass vs. various plastics). 2. Use Silanized Glassware: Silanized glass can reduce the adsorption of hydrophobic compounds.
Issue 2: Physical Instability (Precipitation, Phase Separation)
Potential Cause Troubleshooting Steps
Poor Solubility 1. Co-solvents: Investigate the use of co-solvents like ethanol, propylene glycol, or PEG 400 to increase solubility.[10] 2. Surfactants: Formulate as a micellar solution or emulsion using non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL).[10] 3. Cyclodextrins: Evaluate the use of cyclodextrins to form inclusion complexes and enhance aqueous solubility.[10]
Emulsion Instability 1. Optimize Homogenization: Adjust the speed and duration of homogenization to achieve a smaller, more uniform droplet size.[6] 2. Select Appropriate Emulsifiers: Screen different types and concentrations of emulsifying agents. 3. Increase Viscosity: Add a viscosity-modifying agent to the aqueous phase to slow down creaming and coalescence.
Temperature Effects 1. Controlled Storage: Store the formulation at a constant, controlled temperature. 2. Solubility vs. Temperature Profile: Determine the solubility of icosyl propanoate at different temperatures to understand its behavior.

Quantitative Data Summary

Due to the lack of specific data for icosyl propanoate, the following tables present hypothetical yet representative data for a long-chain ester in an aqueous formulation.

Table 1: Hypothetical pH-Rate Profile for Icosyl Propanoate Hydrolysis at 40°C

pHApparent First-Order Rate Constant (k, day⁻¹)Half-Life (t½, days)
2.00.02527.7
4.00.003231.0
6.00.01069.3
8.00.1504.6

Table 2: Hypothetical Icosyl Propanoate Stability in a Buffered Emulsion (pH 4.5) Under Accelerated Conditions (ICH)

Storage ConditionTime (Months)Assay (% of Initial)Appearance
25°C / 60% RH0100.0Homogeneous white emulsion
399.5Homogeneous white emulsion
698.9Homogeneous white emulsion
40°C / 75% RH0100.0Homogeneous white emulsion
197.2Homogeneous white emulsion
392.5Slight creaming observed
685.4Visible creaming

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the primary degradation pathways for icosyl propanoate.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of icosyl propanoate in a suitable organic solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and keep at room temperature for 4 hours.[4]

    • Oxidation: Dilute the stock solution in 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid drug substance at 80°C for 48 hours.

    • Photostability: Expose the solution to UV light (as per ICH Q1B guidelines).

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method, comparing them to an unstressed control sample. Use LC-MS to identify major degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify icosyl propanoate and its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan of icosyl propanoate).

  • Sample Preparation: Dilute the formulation with the mobile phase to an appropriate concentration.

  • Procedure:

    • Equilibrate the column until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject a standard solution of icosyl propanoate to determine its retention time.

    • Inject the stressed samples from the forced degradation study to demonstrate the separation of degradation peaks from the parent peak.

    • Inject the stability samples to quantify the amount of remaining icosyl propanoate.

Diagrams

G cluster_main Icosyl Propanoate Degradation IP Icosyl Propanoate (Ester) Products Icosanol + Propionic Acid IP->Products Hydrolysis H2O Water (H₂O) H2O->Products Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->IP Catalyzes

Caption: Chemical hydrolysis pathway of icosyl propanoate.

G cluster_workflow Troubleshooting Workflow for Formulation Instability Start Instability Observed (e.g., Potency Loss, Precipitation) CheckChemical Assess Chemical Degradation (HPLC Analysis) Start->CheckChemical CheckPhysical Assess Physical Instability (Visual, Particle Size) Start->CheckPhysical IdentifyDegradant Identify Degradation Pathway (Forced Degradation) CheckChemical->IdentifyDegradant Precipitation Precipitation? CheckPhysical->Precipitation Yes Emulsion Emulsion Break? CheckPhysical->Emulsion No Hydrolysis Hydrolysis? IdentifyDegradant->Hydrolysis Yes Oxidation Oxidation? IdentifyDegradant->Oxidation No AdjustpH Adjust pH / Buffer Hydrolysis->AdjustpH AddAntioxidant Add Antioxidant / N₂ Purge Oxidation->AddAntioxidant ImproveSolubility Improve Solubility (Co-solvents, Surfactants) Precipitation->ImproveSolubility OptimizeEmulsion Optimize Emulsifier / Process Emulsion->OptimizeEmulsion End Stable Formulation AdjustpH->End AddAntioxidant->End ImproveSolubility->End OptimizeEmulsion->End

Caption: Logical workflow for troubleshooting formulation instability.

G cluster_protocol Experimental Workflow for Stability Study Formulate Prepare Formulation InitialAnalysis Time Zero Analysis (HPLC, pH, Appearance) Formulate->InitialAnalysis PlaceOnStability Place Samples in Stability Chambers (e.g., 25°C, 40°C) InitialAnalysis->PlaceOnStability PullSamples Pull Samples at Timepoints (1, 3, 6 mo) PlaceOnStability->PullSamples AnalyzeSamples Analyze Samples (HPLC, pH, Appearance) PullSamples->AnalyzeSamples DataAnalysis Analyze Data & Determine Shelf-Life AnalyzeSamples->DataAnalysis

Caption: Workflow for a typical experimental stability study.

References

Technical Support Center: Overcoming Arachidyl Propionate Crystallization in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Arachidyl propionate crystallization in emulsion-based formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

This compound is an ester of arachidyl alcohol and propionic acid.[1] It functions as an emollient and skin-conditioning agent in cosmetic and pharmaceutical emulsions.[2][3] It is a waxy solid at room temperature with a melting point of approximately 36-38°C, which imparts a unique sensory feel and forms a protective film on the skin.[4]

Q2: What causes this compound to crystallize in an emulsion?

Crystallization of this compound in an emulsion, often leading to a grainy texture or visible particles, can be attributed to several factors:

  • Concentration: Using this compound at concentrations exceeding its solubility in the oil phase of the emulsion is a primary cause. In cosmetics, it is used at concentrations up to 10%.[4]

  • Temperature Fluctuations: Cooling during storage or transportation can lower the solubility of this compound in the oil phase, triggering nucleation and crystal growth.[5]

  • Inadequate Oil Phase Composition: The solvent capacity of the oil phase may be insufficient to keep the this compound fully dissolved, especially at lower temperatures.[5]

  • Slow Cooling Rate During Production: A slow cooling process can promote the formation of larger, more organized, and stable crystals.[5]

  • Inappropriate Emulsifier System: The choice of emulsifier can influence the crystallization behavior of waxy components at the oil-water interface.[6]

Q3: What are the common signs of this compound crystallization?

The most common indicators of crystallization include:

  • A grainy or gritty texture in the final product.

  • Visible white specks or particles.

  • An increase in the viscosity of the emulsion over time.

  • Phase separation or instability of the emulsion.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound crystallization issues in your emulsion formulations.

Problem: Grainy texture or visible crystals are observed in the emulsion upon cooling or during storage.

dot

Caption: Troubleshooting workflow for addressing this compound crystallization.

Troubleshooting Step Potential Cause Recommended Action
1. Review Formulation High concentration of this compound.Reduce the concentration of this compound to below its saturation point in the oil phase at storage temperature. A typical maximum concentration in cosmetic formulations is 10%.[4]
Poor solvency of the oil phase.Incorporate a co-solvent or an ester with good solubilizing properties for waxy materials into the oil phase. Examples include Isopropyl Myristate or Coco-Caprylate/Caprate.[8]
Incompatible emulsifier system.The emulsifier's structure might be promoting nucleation. Consider adding a co-emulsifier with a different structure or switching to a non-ionic emulsifier system less likely to induce crystallization.[7] For instance, emulsifiers with stearic acid moieties may facilitate the crystallization of long-chain alkanes.[6]
2. Optimize Process Parameters Slow cooling rate.A rapid cooling rate during the manufacturing process can lead to the formation of smaller, less stable crystals that are less likely to be perceived as grainy.[5]
Insufficient homogenization.Ensure adequate shear during emulsification to create small, uniform oil droplets, which can help to delay crystallization.
3. Incorporate Crystal Inhibitors Lack of crystal growth modifiers.Introduce polymers such as PVP (Polyvinylpyrrolidone) or cellulosic derivatives (e.g., HPMC) into the aqueous phase. These can adsorb at the oil-water interface and sterically hinder crystal growth.[9][10][11][12][13]
Certain non-ionic surfactants can also act as crystal growth inhibitors.[5]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with this compound

Objective: To prepare a stable O/W emulsion containing this compound with minimal crystallization.

Materials:

  • This compound

  • Oil Phase: e.g., Mineral Oil, Caprylic/Capric Triglyceride

  • Co-solvent (optional): e.g., Isopropyl Myristate

  • Primary Emulsifier: e.g., Glyceryl Stearate

  • Co-emulsifier: e.g., Polysorbate 80

  • Aqueous Phase: Deionized Water

  • Preservative: As required

  • Crystal Inhibitor (optional): e.g., Hydroxypropyl Methylcellulose (HPMC)

Procedure:

  • Prepare the Aqueous Phase: Disperse the HPMC (if used) and preservative in deionized water. Heat to 75-80°C with gentle stirring until fully hydrated.

  • Prepare the Oil Phase: Combine this compound, the main oil, co-solvent (if used), Glyceryl Stearate, and Polysorbate 80. Heat to 75-80°C with stirring until all components are melted and the phase is uniform.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer). Homogenize for 5-10 minutes.

  • Cooling:

    • Rapid Cooling: Transfer the emulsion to a cold water bath and continue stirring with a propeller mixer until it reaches room temperature.

    • Controlled Cooling: Cool the emulsion at a controlled rate (e.g., 5°C/minute) while stirring.

  • Final Adjustments: Add any heat-sensitive ingredients below 40°C. Adjust the pH if necessary.

dot

Caption: Experimental workflow for preparing an O/W emulsion with this compound.

Protocol 2: Characterization of this compound Crystallization

Objective: To assess the extent of this compound crystallization in an emulsion.

Methods:

  • Optical Microscopy:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe under normal and polarized light at different magnifications (e.g., 10x, 40x).

    • Crystals will appear as birefringent structures under polarized light.

    • Image analysis software can be used to quantify crystal size and number.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the emulsion into an aluminum DSC pan and seal it.

    • Use an empty sealed pan as a reference.

    • Perform a temperature scan, for example:

      • Heat from 25°C to 90°C at 10°C/min to melt any existing crystals.

      • Hold at 90°C for 5 minutes to erase thermal history.

      • Cool from 90°C to 0°C at a controlled rate (e.g., 5°C/min).

      • Heat from 0°C to 90°C at 10°C/min.

    • The crystallization peak (exotherm) on cooling and the melting peak (endotherm) on heating provide information about the temperature range and enthalpy of crystallization and melting. A sharp, high-enthalpy peak may indicate significant crystallization.[14]

  • Rheology:

    • Measure the viscosity of the emulsion over time at a controlled temperature.

    • An increase in viscosity can be indicative of crystal network formation.

Data Presentation

Table 1: Effect of Formulation Variables on this compound Crystallization

Variable Modification Expected Impact on Crystallization Rationale
Concentration of this compound Decrease from 10% to 5%DecreaseLowering the concentration below the solubility limit reduces the driving force for crystallization.
Oil Phase Composition Add 5% Isopropyl MyristateDecreaseImproves the solvency of the oil phase for this compound.
Emulsifier System Replace 20% of primary emulsifier with a co-emulsifierDecreaseA more complex emulsifier blend can disrupt the packing of this compound molecules at the interface, inhibiting nucleation.
Polymer Addition Add 0.2% HPMC to the aqueous phaseDecreaseThe polymer can form a protective layer around the oil droplets, sterically hindering crystal growth.[9][11]

Table 2: Effect of Process Parameters on this compound Crystallization

Parameter Modification Expected Impact on Crystallization Rationale
Cooling Rate Increase from 1°C/min to 10°C/minDecrease in crystal sizeRapid cooling promotes the formation of many small, less stable crystals rather than fewer large, stable ones.
Homogenization Speed Increase from 5,000 rpm to 10,000 rpmDecreaseHigher shear results in smaller droplet sizes, which can increase the stability against crystallization.
Homogenization Time Increase from 5 min to 10 minDecreaseEnsures more uniform droplet size distribution and better emulsifier adsorption.

References

Technical Support Center: Synthesis of Arachidyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Arachidyl propionate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The primary and most established method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of arachidyl alcohol (also known as 1-eicosanol) with propionic acid. The reaction is reversible, and its yield is highly dependent on the reaction conditions.

Q2: What are the key factors that influence the yield of this compound synthesis?

A2: The yield of the Fischer esterification is governed by Le Chatelier's principle. The key factors that can be manipulated to improve the yield include:

  • Molar Ratio of Reactants: Using an excess of one reactant (typically the alcohol, as it is often easier to remove) can shift the equilibrium towards the formation of the ester.

  • Catalyst: A strong acid catalyst is crucial for the reaction to proceed at a reasonable rate.

  • Temperature: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions.

  • Water Removal: Water is a byproduct of the reaction, and its removal is critical to drive the equilibrium towards the product side.

  • Reaction Time: Sufficient reaction time is necessary to reach equilibrium.

Q3: Are there alternative methods for synthesizing this compound?

A3: Besides Fischer esterification, this compound can also be synthesized via enzymatic catalysis. This method often employs lipases in a solvent-free system, offering a milder and more environmentally friendly alternative to chemical synthesis. Enzymatic synthesis can lead to higher purity products with fewer side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient concentration. 2. Insufficient Reaction Temperature: The reaction mixture may not have reached the optimal temperature for esterification. 3. Incomplete Reaction: The reaction time may be too short to reach equilibrium. 4. Presence of Water: Water in the reactants or solvent can inhibit the reaction.1. Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). Ensure the catalyst concentration is appropriate (typically 1-5 mol%). 2. Monitor the internal reaction temperature and ensure it is maintained at the desired level (e.g., via reflux). 3. Increase the reaction time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). 4. Use anhydrous reactants and solvents. Employ a Dean-Stark apparatus or molecular sieves to remove water as it is formed.
Presence of Unreacted Starting Materials in the Final Product 1. Equilibrium Not Sufficiently Shifted: The molar ratio of reactants may not be optimal. 2. Inefficient Water Removal: Water byproduct is pushing the equilibrium back towards the reactants.1. Increase the excess of one reactant, typically the arachidyl alcohol, to a molar ratio of 1.2:1 or higher relative to propionic acid. 2. Ensure the efficient removal of water throughout the reaction using a Dean-Stark trap or by adding a drying agent.
Formation of Dark-Colored Byproducts 1. Reaction Temperature is Too High: Excessive heat can cause decomposition or side reactions of the starting materials or product. 2. Strong Acid Catalyst Causing Charring: Concentrated sulfuric acid, in particular, can cause charring at elevated temperatures.1. Reduce the reaction temperature. While this may slow down the reaction, it can improve the purity of the final product. 2. Consider using a milder acid catalyst, such as p-toluenesulfonic acid, or an immobilized acid catalyst.
Difficulty in Isolating the Product 1. Emulsion Formation During Workup: The waxy nature of this compound can lead to stable emulsions during aqueous washing steps. 2. Co-crystallization with Starting Material: Unreacted arachidyl alcohol can co-crystallize with the product due to their similar long-chain structures.1. During the workup, use a brine wash (saturated NaCl solution) to help break emulsions. If an emulsion persists, allow the mixture to stand for a longer period or use a centrifuge. 2. Ensure the reaction goes to completion as much as possible. For purification, consider column chromatography or recrystallization from a suitable solvent system to separate the product from the unreacted alcohol.

Quantitative Data on Reaction Parameters

The following tables provide a summary of typical reaction conditions for the synthesis of long-chain fatty acid esters, which can be adapted for the synthesis of this compound.

Table 1: Fischer Esterification Parameters for Long-Chain Esters

ParameterTypical Value/RangeRationale
Reactant Molar Ratio (Alcohol:Acid) 1:1 to 3:1An excess of alcohol is often used to shift the equilibrium towards the product.
Catalyst p-Toluenesulfonic acid, Sulfuric acidStrong Brønsted acids are effective catalysts.
Catalyst Loading 1-5 mol% (relative to the limiting reactant)A sufficient amount to catalyze the reaction without causing excessive side reactions.
Temperature 80-140 °C (often at the reflux temperature of the solvent)Balances reaction rate with the potential for side reactions.
Reaction Time 2-24 hoursDependent on temperature, catalyst, and desired conversion.
Solvent Toluene, Hexane, or no solventA non-polar solvent can facilitate water removal via azeotropic distillation.

Table 2: Comparison of Synthesis Methods

FeatureFischer-Speier EsterificationEnzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong Acid (e.g., H₂SO₄, p-TsOH)Immobilized Lipase (e.g., from Candida antarctica)
Reaction Temperature High (80-140 °C)Mild (40-70 °C)
Solvent Often requires a non-polar solventCan be performed solvent-free
Byproducts Potential for colored impurities and side reactionsGenerally fewer byproducts, higher purity
Yield Good to excellent, but dependent on equilibriumCan achieve very high yields (>95%)
Environmental Impact Use of strong acids and organic solventsGreener alternative with reusable catalyst

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer-Speier Esterification

Materials:

  • Arachidyl alcohol (1-eicosanol)

  • Propionic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add arachidyl alcohol (1.0 eq), p-toluenesulfonic acid (0.05 eq), and toluene.

  • Addition of Propionic Acid: Add propionic acid (1.2 eq) to the flask.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-8 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants Arachidyl Alcohol + Propionic Acid + p-TsOH in Toluene reflux Reflux with Dean-Stark Trap reactants->reflux Heat workup Aqueous Workup (H2O, NaHCO3, Brine) reflux->workup Cool drying Drying and Concentration workup->drying crude_product Crude This compound drying->crude_product recrystallization Recrystallization (e.g., from Ethanol) crude_product->recrystallization filtration Vacuum Filtration recrystallization->filtration pure_product Pure This compound filtration->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield of This compound check_reaction Check Reaction Progress (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remaining complete Reaction Complete check_reaction->complete No Starting Material troubleshoot_reaction Troubleshoot Reaction Conditions incomplete->troubleshoot_reaction troubleshoot_workup Troubleshoot Workup & Purification complete->troubleshoot_workup increase_time Increase Reaction Time troubleshoot_reaction->increase_time check_catalyst Check Catalyst Activity troubleshoot_reaction->check_catalyst check_water_removal Ensure Efficient Water Removal troubleshoot_reaction->check_water_removal check_emulsion Check for Emulsion During Workup troubleshoot_workup->check_emulsion optimize_purification Optimize Purification Method troubleshoot_workup->optimize_purification

Caption: Logical troubleshooting guide for low yield in this compound synthesis.

"Arachidyl propionate" degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Arachidyl Propionate. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guidance for experiments involving this compound.

Introduction

This compound is an ester formed from arachidyl alcohol (a 20-carbon fatty alcohol) and propionic acid.[1] It is primarily used in cosmetics as an emollient and thickening agent.[2][3] While extensive data exists on its safety and physicochemical properties for topical applications, specific research on its metabolic degradation pathways is limited. This guide provides information on its known properties, theoretical degradation pathways based on its chemical structure, and the metabolic fate of its constituent components.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and its expected hydrolysis byproducts?

This compound is the ester of arachidyl alcohol and propionic acid.[1] The primary degradation pathway for esters is hydrolysis, which would yield these two original components. This reaction can be catalyzed by acids, bases, or enzymes (esterases) in a biological system.

Caption: Hydrolysis of this compound.

Q2: What are the known physicochemical properties of this compound?

This compound is a soft, amber-colored waxy solid.[4] It is practically insoluble in water but soluble in mineral oil and other organic solvents.[4][5] Its properties make it a stable ingredient in many formulations.[6]

PropertyValueReference
Molecular Formula C23H46O2[7]
Molecular Weight 354.6 g/mol [7]
Melting Point 36-38 °C[4]
Boiling Point 387.08 °C (estimated)[8]
Water Solubility 1.142 x 10^-5 mg/L at 25°C (estimated)[5][8]
logP (o/w) 10.466 (estimated)[8]

Q3: What is the likely metabolic fate of the byproducts of this compound degradation?

While specific studies on the metabolism of this compound are lacking, the metabolic pathways of its hydrolysis byproducts, arachidyl alcohol and propionic acid, are better understood.

  • Propionic Acid: Propionic acid is converted to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA.[9][10] Subsequently, methylmalonyl-CoA is isomerized to succinyl-CoA, which can then enter the citric acid cycle (Krebs cycle) for energy production.[9][11]

  • Arachidyl Alcohol: As a long-chain fatty alcohol, arachidyl alcohol is expected to be oxidized to its corresponding fatty acid, arachidic acid. This process is likely carried out by fatty alcohol dehydrogenases and fatty aldehyde dehydrogenases. The resulting arachidic acid can then undergo β-oxidation to produce acetyl-CoA for energy or be incorporated into other lipids.

Metabolism cluster_AP This compound Degradation cluster_PA Propionic Acid Metabolism cluster_AA Arachidyl Alcohol Metabolism (Theoretical) Arachidyl_Propionate Arachidyl_Propionate Hydrolysis Hydrolysis Arachidyl_Propionate->Hydrolysis Arachidyl_Alcohol Arachidyl_Alcohol Hydrolysis->Arachidyl_Alcohol Propionic_Acid Propionic_Acid Hydrolysis->Propionic_Acid Arachidic_Acid Arachidic_Acid Arachidyl_Alcohol->Arachidic_Acid Propionyl_CoA Propionyl_CoA Propionic_Acid->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA Citric_Acid_Cycle Citric_Acid_Cycle Succinyl_CoA->Citric_Acid_Cycle Beta_Oxidation Beta_Oxidation Arachidic_Acid->Beta_Oxidation

Caption: Theoretical Metabolic Pathways.

Q4: What analytical methods are suitable for studying this compound and its degradation?

Due to its lipophilic nature, chromatographic methods are well-suited for the analysis of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile compounds. The low polarity of this compound makes it a good candidate for GC analysis.

  • High-Performance Liquid Chromatography (HPLC): Particularly with a reverse-phase column (e.g., C18), HPLC can be used to separate this compound from more polar byproducts. A non-polar mobile phase would be required.

  • Thin-Layer Chromatography (TLC): A simple and rapid method for monitoring the progress of a degradation reaction, though less quantitative than GC or HPLC.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Difficulty dissolving this compound in aqueous buffers. This compound is highly hydrophobic.Dissolve in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding to the aqueous buffer. Use of a surfactant may also be necessary.
Inconsistent results in degradation assays. - Instability of the compound in the formulation.- Non-specific binding to labware.- Ensure consistent formulation procedures and storage conditions.[5] - Use silanized glassware or low-binding microplates to minimize adsorption.
Co-elution of peaks in HPLC analysis. Inadequate separation on the chromatographic column.- Optimize the mobile phase gradient.- Try a different column chemistry (e.g., C30 for non-polar compounds).
Low recovery during sample extraction. Inappropriate solvent selection for extraction.Use a non-polar solvent like hexane or diethyl ether for liquid-liquid extraction. Solid-phase extraction (SPE) with a reverse-phase sorbent can also be effective.

Proposed Experimental Workflow

For researchers wishing to study the degradation of this compound, the following workflow is proposed.

Workflow Incubation Incubation Extraction Extraction Incubation->Extraction Stop Reaction Analysis Analysis Extraction->Analysis Isolate Analytes Data_Interpretation Data_Interpretation Analysis->Data_Interpretation Quantify

Caption: Experimental Workflow for Degradation Study.

Experimental Protocol:

  • Incubation: Incubate this compound in the system of interest (e.g., with a specific enzyme, in a cell culture medium, or under certain chemical conditions).

  • Extraction: At various time points, stop the reaction and extract the lipids using a suitable organic solvent (e.g., a Folch extraction with chloroform/methanol).

  • Analysis: Analyze the extracted samples using GC-MS or HPLC to separate and quantify the remaining this compound and any resulting byproducts.

  • Data Interpretation: Determine the rate of degradation and identify the byproducts based on their retention times and mass spectra compared to analytical standards.

Disclaimer: The information on metabolic pathways for arachidyl alcohol is theoretical and based on general knowledge of fatty alcohol metabolism. Further research is required to elucidate the specific enzymatic processes involved in the degradation of this compound in vivo.

References

Technical Support Center: Icosyl Propanoate Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on analytical method development for icosyl propanoate.

Frequently Asked Questions (FAQs)

FAQ 1: What are the general properties of icosyl propanoate and the recommended analytical approach?

Icosyl propanoate, also known as arachidyl propionate or eicosyl propanoate, is the ester of 1-eicosanol and propanoic acid.[1] It is a non-polar, high molecular weight compound.[1][2] Due to its volatility, Gas Chromatography (GC) is often the preferred method, typically coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[3][4] High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is also a viable option, especially when dealing with complex matrices or when derivatization is undesirable.[5][6][7]

Table 1: Physicochemical Properties of Icosyl Propanoate

PropertyValueSource
IUPAC Name Icosyl propanoatePubChem[1]
Synonyms This compound, Eicosanyl propanoatePubChem[1]
CAS Number 65591-14-2ChemicalBook[8]
Molecular Formula C23H46O2PubChem[1]
Molecular Weight 354.6 g/mol PubChem[1]
Boiling Point (Predicted) 801.93 KCheméo[2]
Melting Point (Predicted) 421.13 KCheméo[2]
Water Solubility (Predicted) Very low (log10WS = -8.31)Cheméo[2]
LogP (Predicted) 7.981Cheméo[2]

FAQ 2: How should I prepare samples containing icosyl propanoate for analysis?

Q: I'm having difficulty dissolving icosyl propanoate. What solvents are recommended?

A: Due to its non-polar nature, icosyl propanoate has very low solubility in water but is soluble in organic solvents.[9] For analytical purposes, solvents like hexane, dichloromethane, acetonitrile, and methanol are commonly used.[10] The choice of solvent should be compatible with the subsequent analytical technique (GC or HPLC). For reversed-phase HPLC, it is often best to dissolve the sample in the mobile phase.[11]

Table 2: Recommended Solvents for Icosyl Propanoate

SolventApplication Notes
Hexane Excellent for GC analysis and liquid-liquid extractions.
Dichloromethane A good alternative to hexane for extractions.
Acetonitrile Commonly used as the organic component in reversed-phase HPLC mobile phases.[12][13]
Methanol Can be used for HPLC and for dissolving samples prior to derivatization if needed.[14]
Tetrahydrofuran (THF) Useful for extracting from wax-based matrices like lipsticks.[15]

Q: What is an effective way to extract icosyl propanoate from a cosmetic cream?

A: For a complex, semi-solid matrix like a cream, a multi-step extraction is often necessary to isolate the non-polar icosyl propanoate from polar and interfering substances. Techniques like liquid-liquid extraction (LLE) or matrix solid-phase dispersion (MSPD) are effective.[16] A general LLE procedure involves dispersing the cream in a mixture of polar and non-polar solvents to break the emulsion and extract the analyte into the organic phase.

FAQ 3: I'm encountering issues with my Gas Chromatography (GC) analysis. What should I do?

Q: My icosyl propanoate peak is broad and tailing. What are the common causes and solutions?

A: Peak tailing in GC for a high molecular weight compound like icosyl propanoate can be caused by several factors.[17][18] These include issues with the inlet, column, or analyte interactions. A systematic approach is needed to identify and resolve the problem.[19][20]

Table 3: Troubleshooting GC Peak Tailing

Potential CauseRecommended Solution
Inlet Contamination Perform basic inlet maintenance: replace the liner, septum, and seals.[19]
Improper Column Installation Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in both the inlet and detector.[18]
Column Activity Trim 10-20 cm from the front of the column to remove active sites that may have developed. If the problem persists, the column may need replacement.[18][19]
Low Split Ratio For split injections, ensure the total flow through the inlet is at least 20 mL/min to ensure efficient sample introduction.[19]
Sample Overload Reduce the injection volume or dilute the sample.

Q: I'm observing carryover between injections. How can I fix this?

A: Carryover, the appearance of a peak from a previous injection, is common with high molecular weight, "sticky" compounds. To resolve this, improve the cleaning of your syringe and injection port. Use a stronger rinse solvent for the autosampler. You may also need to increase the inlet temperature or use a longer bake-out time at the end of your temperature program to ensure all of the analyte elutes from the column.

FAQ 4: My High-Performance Liquid Chromatography (HPLC) method is not performing well. Can you help?

Q: I am not getting enough retention for icosyl propanoate on my C18 column. What can I do?

A: Poor retention in reversed-phase HPLC indicates that the analyte is too soluble in the mobile phase.[21] Since icosyl propanoate is very non-polar, you need to increase its interaction with the non-polar C18 stationary phase.[22]

  • Decrease the organic solvent percentage: Reduce the amount of acetonitrile or methanol in your mobile phase. This will make the mobile phase more polar, driving the non-polar analyte to the stationary phase and increasing retention time.[21]

  • Use a stronger mobile phase: If you are already at a very low organic percentage, consider switching to a weaker organic solvent (e.g., from methanol to acetonitrile, if appropriate for your separation).

  • Use a column with higher carbon load or a longer chain (e.g., C30): These columns are more retentive for non-polar compounds.

Q: My peak shape is poor in HPLC. What are the likely causes?

A: Poor peak shape in HPLC can be due to column issues, mobile phase incompatibility, or sample overload.[23]

  • Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.[23] Try diluting your sample.

  • Blocked Column Frit: If all peaks in your chromatogram are distorted, the inlet frit of your column may be blocked. Try back-flushing the column to dislodge particulates.[23]

  • Sample Solvent Incompatibility: If your sample is dissolved in a much stronger solvent than your mobile phase (e.g., 100% acetonitrile sample in a 50% acetonitrile/water mobile phase), it can cause peak distortion.[11] Dissolve your sample in the mobile phase whenever possible.[11]

  • Secondary Silanol Interactions: Residual silanol groups on the silica support can cause peak tailing.[21] Using a modern, end-capped column or adjusting the mobile phase pH can mitigate this.[21][24]

Detailed Experimental Protocols

Protocol 1: Generic GC-MS Method for Icosyl Propanoate Analysis

This method provides a starting point for the analysis of icosyl propanoate. Optimization will be required based on the specific sample matrix and instrumentation.

  • Instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS).[25]

  • Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[25]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[26]

  • Inlet: Splitless injection at 280°C.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 320°C.

    • Hold: 5 minutes at 320°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Protocol 2: Sample Extraction from a Cosmetic Cream

This protocol is a general guideline for extracting icosyl propanoate from a cream or lotion matrix.

  • Weigh approximately 0.5 g of the cream into a 15 mL centrifuge tube.

  • Add 2 mL of a methanol/water solution (e.g., 80:20 v/v) to the tube to help break up the emulsion.[15]

  • Vortex vigorously for 2 minutes.

  • Add 5 mL of hexane to the tube.

  • Vortex for another 5 minutes to extract the icosyl propanoate into the hexane layer.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Evaporate the hexane under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC or HPLC analysis.

Visualizations

G General Troubleshooting Workflow for Analytical Method Development start Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) check_sample Step 1: Verify Sample Preparation - Correct solvent? - Complete dissolution? - Stable sample? start->check_sample check_instrument Step 2: Check Instrument Parameters - Correct temperatures/flow rates? - Mobile phase prepared correctly? - No leaks? check_sample->check_instrument Sample OK check_column Step 3: Evaluate Column Health - Column age? - Contamination? - Correct column type? check_instrument->check_column Instrument OK troubleshoot_specific Step 4: Isolate Specific Issue (e.g., Tailing, Carryover, Retention) check_column->troubleshoot_specific Column OK implement_solution Step 5: Implement Solution - Clean inlet - Adjust mobile phase - Replace column troubleshoot_specific->implement_solution end_node Problem Resolved implement_solution->end_node

Caption: General troubleshooting workflow for analytical issues.

G Troubleshooting Logic for GC Peak Tailing start Peak Tailing Observed check_inlet Check Inlet Maintenance - Replace liner & septum - Check for leaks start->check_inlet check_col_install Check Column Installation - Re-cut column end - Verify correct installation depth check_inlet->check_col_install No Improvement resolved Problem Resolved check_inlet->resolved Improvement trim_column Trim Column Inlet - Remove 10-20 cm from the front of the column check_col_install->trim_column No Improvement check_col_install->resolved Improvement check_overload Check for Overload - Dilute sample - Reduce injection volume trim_column->check_overload No Improvement trim_column->resolved Improvement replace_column Replace Column check_overload->replace_column No Improvement check_overload->resolved Improvement

References

Technical Support Center: Arachidyl Propionate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of arachidyl propionate in pharmaceutical formulations. It offers troubleshooting advice and frequently asked questions regarding its compatibility with other common excipients.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in pharmaceutical formulations?

This compound is the ester of arachidyl alcohol and propionic acid.[1][2] It is a waxy, amber-colored semi-solid at room temperature that melts around body temperature.[3] In cosmetics and personal care products, it functions as a skin-conditioning agent, emollient, and lubricant, providing a smooth, non-oily feel.[2][3][4] Its potential applications in pharmaceuticals are in topical and transdermal formulations where it can enhance skin penetration, provide moisturization, and act as a specialty wax to impart emolliency, lubricity, and gloss.[1][3]

Q2: What are the key physicochemical properties of this compound to consider during formulation?

Understanding the physicochemical properties of this compound is crucial for predicting its behavior and compatibility. Key properties are summarized in the table below.

PropertyValueImplication for Formulation
Molecular Formula C23H46O2Indicates a long-chain ester with significant lipophilicity.
Molecular Weight 354.6 g/mol [5]---
Physical Form Amber-colored semi-solid wax[3]Requires heating for uniform blending with other excipients.
Melting Point ~40.8°C (estimate)[6]Liquefies upon contact with the skin, which can be advantageous for topical formulations.[1][3]
Solubility Practically insoluble in water; Soluble in organic solvents like mineral oil, ethanol, toluene, and diethyl ether.[1][7]Primarily suitable for non-aqueous or emulsion-based formulations. Poorly suited for aqueous systems without solubilizing agents.
LogP (o/w) 10.466 (estimate)[7]Highly lipophilic, indicating a preference for oily/lipid phases.
Chemical Stability Stable under normal storage conditions.[1][2] Susceptible to hydrolysis in the presence of strong acids or bases.[1]Avoid extreme pH conditions in the formulation to prevent degradation into arachidyl alcohol and propionic acid.

Q3: Is this compound compatible with common pharmaceutical excipients?

While specific compatibility data for this compound with all pharmaceutical excipients is not extensively published, its chemical nature as a long-chain fatty acid ester suggests good compatibility with lipophilic and non-polar excipients. However, potential incompatibilities can arise.

  • Lipophilic Excipients (e.g., waxes, oils, fatty alcohols): Generally expected to have good compatibility due to similar non-polar nature.

  • Hydrophilic Polymers (e.g., HPMC, PVP): May exhibit poor miscibility, potentially leading to phase separation in solid or semi-solid formulations.

  • Inorganic Fillers (e.g., dicalcium phosphate, talc): May have surface interactions, but significant chemical incompatibility is less likely.

  • Strongly Acidic or Basic Excipients: Can catalyze the hydrolysis of the ester bond in this compound, leading to degradation.[1]

Troubleshooting Guide

Problem 1: Phase separation or poor homogeneity in a semi-solid formulation (cream, ointment).

  • Possible Cause: Incompatibility between the lipophilic this compound and hydrophilic components of the formulation base.

  • Troubleshooting Steps:

    • Optimize the emulsifier system: Increase the concentration or select a more appropriate emulsifier (based on HLB value) to better stabilize the oil and water phases.

    • Adjust the ratio of oil and water phases: Modifying the proportions of the lipophilic and hydrophilic components can improve stability.

    • Incorporate a co-solvent or solubilizer: A co-solvent that is miscible with both this compound and the continuous phase may improve homogeneity.

    • Modify the manufacturing process: Ensure adequate homogenization speed and time, and control the temperature during emulsification to ensure proper mixing.

Problem 2: Changes in the physical properties (e.g., hardness, brittleness) of a solid dosage form over time.

  • Possible Cause: Polymorphic transition or interaction of this compound with other excipients, affecting the solid-state properties.

  • Troubleshooting Steps:

    • Conduct thermal analysis (DSC): Differential Scanning Calorimetry can identify changes in melting behavior or the appearance of new thermal events, suggesting an interaction.

    • Perform X-ray diffraction (XRD): To assess changes in the crystalline structure of the formulation components.

    • Evaluate different binder/filler excipients: Test for compatibility with alternative common excipients to identify a more stable combination.

    • Incorporate a stabilizing agent: An excipient that inhibits crystallization or polymorphic changes might be necessary.

Problem 3: Degradation of the active pharmaceutical ingredient (API) in the presence of this compound.

  • Possible Cause: The this compound source may contain impurities (e.g., residual acids or bases from synthesis) that are reacting with the API.

  • Troubleshooting Steps:

    • Characterize the purity of this compound: Use techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities.

    • Perform API-excipient compatibility studies: As detailed in the experimental protocols below, use DSC, FTIR, and stress testing to confirm the incompatibility.

    • Source this compound from a different supplier: Purity profiles can vary between manufacturers.

    • Incorporate a pH modifier or antioxidant: If the degradation is pH-dependent or oxidative, adding a suitable stabilizing agent can mitigate the issue.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Compatibility Screening

  • Objective: To rapidly screen for potential physical and chemical incompatibilities between this compound and other excipients.

  • Methodology:

    • Accurately weigh and mix this compound with the test excipient in a 1:1 ratio.

    • Prepare individual samples of pure this compound and the pure excipient for reference.

    • Seal the samples in aluminum DSC pans.

    • Heat the samples in a DSC instrument at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 250°C).

    • Analyze the resulting thermograms. The appearance of new peaks, disappearance of existing peaks, or significant shifts in peak temperatures in the mixture compared to the individual components may indicate an interaction.

2. Fourier-Transform Infrared Spectroscopy (FTIR) for Chemical Interaction Analysis

  • Objective: To detect changes in chemical functional groups that could indicate a chemical reaction between this compound and another excipient.

  • Methodology:

    • Prepare physical mixtures of this compound and the test excipient (e.g., 1:1 ratio).

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

    • At designated time points, acquire the FTIR spectra of the pure components and the mixture using an FTIR spectrometer (e.g., via KBr pellet method).

    • Compare the spectrum of the mixture to the spectra of the individual components. The appearance of new absorption bands or the disappearance or shifting of existing bands suggests a chemical interaction.

Visualizations

Experimental_Workflow cluster_screening Initial Screening cluster_investigation In-depth Investigation cluster_conclusion Conclusion start Select Excipients dsc DSC Analysis (1:1 mixture) start->dsc ftir_initial FTIR Analysis (Initial) start->ftir_initial stress Accelerated Stability Study (40°C/75% RH) dsc->stress Interaction Suspected compatible Compatible dsc->compatible No Interaction ftir_initial->stress ftir_stressed FTIR Analysis (Stressed) stress->ftir_stressed hplc HPLC for Degradation Products stress->hplc ftir_stressed->compatible No Changes incompatible Incompatible ftir_stressed->incompatible Changes Observed hplc->compatible No Degradants hplc->incompatible Degradants Detected Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Solution Pathway problem Formulation Issue Observed (e.g., Phase Separation) cause1 Physicochemical Incompatibility (e.g., Polarity Mismatch) problem->cause1 cause2 Chemical Reaction (e.g., Hydrolysis) problem->cause2 cause3 Process Parameter Issue problem->cause3 solution1 Modify Formulation (e.g., Add Emulsifier) cause1->solution1 solution2 Change Excipient or pH cause2->solution2 solution3 Optimize Manufacturing Process cause3->solution3

References

Preventing phase separation in "Arachidyl propionate" based formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to address and prevent phase separation in formulations containing Arachidyl propionate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an ester of arachidyl alcohol and propionic acid, functioning as a specialty wax and emollient in cosmetic and pharmaceutical formulations.[1][2][3] It is an amber-colored, waxy semi-solid that melts at body temperature, providing a smooth, non-oily feel to the skin.[2][4] Its highly lipophilic nature makes it practically insoluble in water.[1][5]

Q2: What is phase separation and why does it occur in my formulation?

Phase separation is the process where a mixture, such as an emulsion, separates into its distinct immiscible components over time (e.g., oil and water layers).[6] This is a sign of formulation instability.[6] In formulations containing this compound, which is an oil-soluble ingredient (the "oil phase"), phase separation occurs because oil and water are thermodynamically unstable when mixed.[7] Without proper stabilization, the dispersed droplets of one phase will aggregate, coalesce, and eventually form a separate layer.[7][8]

Q3: What are emulsifiers and stabilizers, and how do they prevent phase separation?

  • Emulsifiers are molecules with both a water-loving (hydrophilic) and an oil-loving (hydrophobic) part.[9] They position themselves at the oil-water interface, reducing the surface tension between the two phases and allowing them to mix and form a stable emulsion.[10][11]

  • Stabilizers work to maintain the emulsion's consistency and prevent separation over the long term.[12] They often increase the viscosity of the continuous phase, which slows down the movement and aggregation of dispersed droplets.[13][14] Gums and polymers are common examples.[13]

Q4: How do I select the right emulsifier for my this compound formulation?

Selecting the correct emulsifier system is critical and often depends on the Hydrophilic-Lipophilic Balance (HLB) system.[13] The HLB value indicates whether an emulsifier is more oil-soluble (low HLB) or water-soluble (high HLB). To create a stable oil-in-water (O/W) emulsion, you need to match the HLB of your emulsifier system to the "required HLB" of your oil phase. Often, a blend of two or more emulsifiers is used to achieve the precise required HLB and create a more robust emulsion.[13][15]

Troubleshooting Guide for Phase Separation

This guide provides a systematic approach to diagnosing and resolving phase separation issues in your this compound-based formulations.

Problem: My emulsion is showing signs of instability (creaming, coalescence, or breaking).

Step 1: Identify the Type of Instability

  • Creaming: The dispersed oil droplets rise to the top (or settle to the bottom if denser), but can be redispersed by shaking. This is often a precursor to more severe instability.

  • Coalescence: The dispersed droplets merge to form larger droplets. This is irreversible.

  • Breaking (Phase Separation): The internal and external phases have completely separated into distinct layers. This is also irreversible.

Step 2: Review Formulation Components & Ratios Ensure the concentration of your emulsifiers and stabilizers is adequate for the amount of this compound and other oils in your formulation. The dispersed phase should ideally be between 30-60% to prevent phase inversion.[16]

Step 3: Consult the Troubleshooting Workflow Use the following workflow to diagnose the potential cause and identify a solution.

G start Phase Separation Observed check_emulsifier 1. Review Emulsifier System - Correct HLB? - Sufficient Concentration? - Using a Co-emulsifier? start->check_emulsifier Start Diagnosis check_stabilizer 2. Assess Continuous Phase - Viscosity too low? - Stabilizer present (e.g., gum, polymer)? check_emulsifier->check_stabilizer System Seems OK solution_emulsifier Adjust Emulsifier: - Blend emulsifiers to match required HLB. - Increase concentration. - Add a co-emulsifier (e.g., Cetearyl Alcohol). check_emulsifier->solution_emulsifier Issue Found check_process 3. Evaluate Process Parameters - Homogenization shear/time adequate? - Correct phase addition order? - Consistent heating/cooling? check_stabilizer->check_process System Seems OK solution_stabilizer Modify Continuous Phase: - Add a thickener (e.g., Xanthan Gum, Carbomer). - Increase stabilizer concentration. check_stabilizer->solution_stabilizer Issue Found check_compatibility 4. Check for Incompatibilities - pH shift affecting emulsifier? - Electrolyte interaction? check_process->check_compatibility System Seems OK solution_process Optimize Process: - Increase homogenization energy/time. - Ensure phase temperatures match before mixing. - Standardize cooling rate. check_process->solution_process Issue Found solution_compatibility Address Incompatibility: - Adjust pH to optimal range for emulsifier. - Use non-ionic emulsifiers if high electrolytes are present. check_compatibility->solution_compatibility Issue Found

Caption: Troubleshooting workflow for phase separation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₃H₄₆O₂[17]
Molecular Weight 354.6 g/mol [17]
Appearance Amber-colored semisolid wax[2][4]
Boiling Point (est.) 387.08 °C @ 760 mm Hg[5]
Melting Point (est.) 40.8 °C[18]
Water Solubility (est.) 1.142 x 10⁻⁵ mg/L at 25°C[1][5]
LogP (o/w) (est.) 10.4[5][17]
Primary Function Emollient, Skin-Conditioning Agent, Lubricant[1][2]
Table 2: Example Oil-in-Water (O/W) Formulations & Stability Outcomes

This table illustrates how adjusting emulsifier and stabilizer concentrations can impact the stability of a representative formulation containing 8% this compound.

Formulation IDThis compound (%)Emulsifier A (HLB 15) (%)Co-emulsifier B (HLB 3) (%)Xanthan Gum (%)Stability Test Result (4 weeks @ 40°C)
F1 8.02.00.00.0FAIL (Complete phase separation)
F2 8.04.01.00.0POOR (Significant creaming)
F3 8.04.01.00.2GOOD (Slight creaming)
F4 8.04.02.00.3PASS (No separation observed)

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a standard lab-scale process for creating an O/W emulsion.

Caption: Standard workflow for preparing an O/W emulsion.

Methodology:

  • Water Phase Preparation: Weigh and combine all water-soluble ingredients (e.g., deionized water, glycerin) in a primary beaker. Begin heating to 70-75°C with gentle mixing.

  • Oil Phase Preparation: In a separate beaker, weigh and combine this compound and all other oil-soluble ingredients, including the primary emulsifiers and co-emulsifiers. Heat to 70-75°C with mixing until all components are melted and uniform.[13]

  • Emulsification: Once both phases are at the same temperature, slowly add the oil phase to the water phase while applying high shear with a homogenizer.

  • Homogenization: Continue mixing at high speed for 5-10 minutes to reduce the droplet size and form a stable emulsion.

  • Cooling: Switch to a lower-shear mixer (e.g., overhead propeller) and begin cooling the emulsion in a water bath.

  • Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients like preservatives or fragrances.

  • Quality Control: Check the final pH and adjust as needed. Record the final appearance and viscosity.

Protocol 2: Accelerated Stability Testing

This protocol is used to predict the long-term stability of a formulation.

  • Objective: To assess the physical stability of the formulation under accelerated conditions.

  • Methodology:

    • Centrifugation: Place 10g of the emulsion in a centrifuge tube. Centrifuge at 3000 RPM for 30 minutes. Observe for any signs of separation, which indicates poor stability.

    • Freeze-Thaw Cycling: Place a sample of the formulation in a container and subject it to at least three cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature (25°C) for 24 hours.[13]

    • Elevated Temperature Storage: Store samples at elevated temperatures (e.g., 40°C, 50°C) for a period of 4 to 12 weeks.

  • Evaluation: After each test, visually inspect the samples for any signs of phase separation, creaming, changes in color, odor, or viscosity compared to a control sample stored at room temperature. A stable formulation will show no significant changes.[8]

References

"Icosyl propanoate" purification techniques for research applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of icosyl propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude sample of icosyl propanoate synthesized via Fischer esterification?

A1: Common impurities include unreacted starting materials such as icosanol (C20 alcohol) and propanoic acid. Residual acid catalyst (e.g., sulfuric acid) and potential side-products from dehydration or degradation at high temperatures may also be present.

Q2: What are the primary methods for purifying icosyl propanoate?

A2: The most effective purification techniques for a waxy, long-chain ester like icosyl propanoate are column chromatography and recrystallization.[1][2] For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[1] Due to its high boiling point, vacuum distillation is a possible but less common alternative.

Q3: How do I select an appropriate solvent for the recrystallization of icosyl propanoate?

A3: The ideal recrystallization solvent is one in which icosyl propanoate is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] Given its waxy, non-polar nature, good starting points are acetone, ethyl acetate, or solvent mixtures like hexane/ethyl acetate or hexane/acetone.[1][4] Chilled acetone is often effective for precipitating waxy esters.[1]

Q4: My icosyl propanoate sample appears as an oil instead of crystallizing during recrystallization. What should I do?

A4: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To resolve this, try the following:

  • Add a slightly larger volume of the hot solvent to ensure the compound is fully dissolved and not just melted.

  • Cool the solution more slowly to give crystals time to nucleate and grow.

  • Use a solvent system with a lower boiling point.

  • Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

  • Add a "seed" crystal from a previously purified batch.

Troubleshooting Guides

Issue 1: Poor Separation during Silica Gel Column Chromatography
Symptom Possible Cause Suggested Solution
Product elutes with the solvent front. The eluent is too polar.Decrease the polarity of the mobile phase. Start with 100% hexane and gradually introduce a more polar solvent like ethyl acetate or diethyl ether in small increments (e.g., 1-2%).[2][5]
Product does not move from the origin. The eluent is not polar enough.Increase the polarity of the mobile phase. Incrementally increase the percentage of the more polar solvent in your hexane-based system.
Streaking or tailing of the product spot/band. The sample was overloaded on the column, or the compound has minor solubility issues.[6]Use a larger diameter column or apply less sample. Ensure the crude sample is fully dissolved in a minimum amount of a non-polar solvent (like hexane or dichloromethane) before loading onto the column.[7]
Co-elution of product and impurities. The chosen solvent system does not provide adequate resolution.Perform a more thorough thin-layer chromatography (TLC) analysis to find an optimal solvent system. Test different solvent combinations (e.g., hexane/dichloromethane, hexane/toluene) to alter the selectivity of the separation.[1]
Issue 2: Low Recovery Yield from Recrystallization
Symptom Possible Cause Suggested Solution
Very few crystals form upon cooling. Too much solvent was used; the product remains soluble even at low temperatures. The compound is more soluble in the chosen solvent than anticipated.Boil off some of the solvent to concentrate the solution, then allow it to cool again.[3] If that fails, remove the solvent entirely under reduced pressure and restart the recrystallization with a different, less effective solvent.
Crystals appear impure or discolored. The rate of cooling was too fast, trapping impurities within the crystal lattice.[3] The impurity has similar solubility to the product.Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] If impurities persist, a second recrystallization may be necessary. For colored impurities, consider treating the hot solution with a small amount of activated carbon before filtering and cooling (use with caution as it can adsorb the product).
No crystals form at all. The solution is not supersaturated, or nucleation has not occurred.Try scratching the inner wall of the flask with a glass rod or adding a seed crystal. If the compound has oiled out, try redissolving in more hot solvent and cooling again slowly. Ensure the solution is sufficiently concentrated by evaporating some solvent.

Experimental Protocols & Data

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for purifying waxy esters like icosyl propanoate.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system should give the icosyl propanoate an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in 100% hexane and pour it into the column. Allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude icosyl propanoate in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the solvent system determined by TLC. For waxy esters, a gradient elution can be effective, starting with a low polarity and gradually increasing it.[7]

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions containing icosyl propanoate and remove the solvent using a rotary evaporator to yield the purified product.

Table 1: Example Eluent Systems for TLC Analysis of Long-Chain Esters

Solvent System (v/v)Typical Rf Range for Wax EstersNotes
Hexane / Diethyl Ether (99:1)0.3 - 0.4A good starting point for separating very non-polar compounds.[5]
Hexane / Ethyl Acetate (98:2)0.2 - 0.3Slightly more polar; useful if the product is retained too strongly with diethyl ether systems.
Hexane / Chloroform (98:2)0.3 - 0.5Effective for separating wax esters from other lipids like alkanes.[2]
100% Hexane0.0 - 0.1Typically used to elute extremely non-polar impurities like hydrocarbons first.[2]
Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of crude icosyl propanoate in a test tube. Add a small volume of a potential solvent (e.g., acetone). If it dissolves at room temperature, the solvent is unsuitable. Heat the mixture; if it dissolves when hot, it is a potentially good solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved.[3] Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum to remove residual solvent.

Table 2: Physical Properties of Icosyl Propanoate & Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
Icosyl PropanoateC23H46O2354.61~148[8]~529 (calc.)[8]The target compound; a waxy solid at room temperature. Its high boiling point necessitates vacuum distillation.
IcosanolC20H42O298.5564-66220 (at 3 mmHg)Unreacted alcohol starting material. Lower melting point than the product.
Propanoic AcidC3H6O274.08-21141Unreacted acid starting material. Can typically be removed with a mild aqueous base wash before purification.

Visual Workflow Guides

G cluster_start cluster_purity cluster_methods cluster_final cluster_end start Crude Icosyl Propanoate purity_check Assess Impurity Profile (e.g., via TLC or NMR) start->purity_check chrom Column Chromatography (Silica Gel) purity_check->chrom Multiple Non-polar Impurities? wash Aqueous Wash (e.g., NaHCO3 soln.) purity_check->wash Acidic Impurities (e.g., Propanoic Acid)? recryst Recrystallization chrom->recryst For final polishing final_check Check Purity (NMR, GC, MP) recryst->final_check wash->chrom final_check->chrom Impurities remain end_node Pure Product final_check->end_node Purity >98%?

Caption: Decision workflow for selecting a purification strategy.

G cluster_start cluster_q1 cluster_solutions cluster_end start Recrystallization Yields 'Oiling Out' q1 Was solute fully dissolved? start->q1 sol1 Add more hot solvent to ensure complete dissolution. q1->sol1 No sol2 Cool solution much slower. Avoid ice bath initially. q1->sol2 Yes sol1->sol2 sol3 Try a different solvent or solvent pair (e.g., Hexane/EtOAc). sol2->sol3 Still oils out? end_node Successful Crystallization sol2->end_node Problem Solved sol3->end_node

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

Validation & Comparative

A Comparative Guide to Fatty Acid Esters in Drug Delivery: Arachidyl Propionate vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical determinant in the successful development of effective drug delivery systems. Fatty acid esters, a versatile class of lipophilic compounds, are widely employed to enhance the solubility, stability, and bioavailability of therapeutic agents. This guide provides an objective comparison of arachidyl propionate against commonly used fatty acid esters—isopropyl myristate, ethyl oleate, and medium-chain triglycerides (MCTs)—for their potential application in drug delivery.

While this compound is a well-characterized cosmetic ingredient known for its emollient properties and safety, its use in pharmaceutical drug delivery systems is not extensively documented in publicly available literature.[1][2] Therefore, this comparison draws upon its known physicochemical properties to infer its potential performance and juxtaposes it with the established experimental data for the other esters.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical characteristics of these esters play a pivotal role in their formulation and in vivo performance. A summary of these properties is presented in Table 1.

Table 1: Comparison of Physicochemical Properties of Selected Fatty Acid Esters

PropertyThis compoundIsopropyl MyristateEthyl OleateMedium-Chain Triglycerides (MCTs)
Molecular Formula C₂₃H₄₆O₂[3]C₁₇H₃₄O₂C₂₀H₃₈O₂[4]Variable (Mixture of C6-C12 fatty acid triglycerides)[5]
Molecular Weight ( g/mol ) 354.6[3]270.45310.51[6]Variable
Physical State at Room Temp. Soft, waxy solid[3]Colorless, odorless liquid[7]Pale yellow to colorless oily liquid[6]Colorless to slightly yellowish oily liquid[5]
Melting Point (°C) 36-38[1]~5-32[6]~ -5 to 4
Boiling Point (°C) ~224 (at 4 mmHg)[1]192.6205-208 (with some decomposition)[8]>250
Solubility in Water Practically insoluble[1][3]InsolubleInsoluble[9]Insoluble
Solubility in Organic Solvents Soluble in mineral oil and other organic solvents[3]Miscible with most organic solventsMiscible with chloroform, ethanol, ether[8]Miscible with most organic solvents
Key Features Emollient, waxy texture, melts at body temperature[2]Penetration enhancer, good solvent, low viscosity[7][10]Good solvent for lipophilic drugs, rapidly absorbed[4][9]Rapidly absorbed, metabolic energy source, good solvent[5]
Safety Profile Non-toxic, non-irritant, non-sensitizer[1]Generally non-toxic and non-irritantGenerally low toxicity, minimal tissue irritation[6]Generally regarded as safe (GRAS)

Performance in Drug Delivery Systems: Experimental Data

The following tables summarize experimental data for isopropyl myristate, ethyl oleate, and MCTs in the context of drug delivery systems. Due to the lack of available data for this compound in similar formulations, a direct comparison is not possible at this time.

Table 2: Performance of Isopropyl Myristate in Drug Delivery Systems

DrugFormulation TypeKey FindingsReference
BlonanserinDrug-in-adhesive transdermal patchIPM acted as a plasticizer, enhancing drug release. Increased IPM concentration led to faster drug release.[11]
EtoposideMicrospheresSignificantly increased the release of the drug from the microspheres.[12]
VariousTopical formulationsActs as a penetration enhancer by disrupting the stratum corneum lipids.[7][10][7][10]

Table 3: Performance of Ethyl Oleate in Drug Delivery Systems

DrugFormulation TypeEncapsulation Efficiency (%)Key FindingsReference
trans-Ferulic acidNanostructured Lipid Carriers (NLCs)>90%NLCs with ethyl oleate showed higher entrapment efficiency and improved oral bioavailability compared to solid lipid nanoparticles (SLNs).[4]
Steroids/Lipophilic drugsParenteral and topical formulations-Good solvent for lipophilic drugs, leading to improved bioavailability. Used as a vehicle for intramuscular injections for slow release.[4][4]

Table 4: Performance of Medium-Chain Triglycerides (MCTs) in Drug Delivery Systems

DrugFormulation TypeKey FindingsReference
CelecoxibNanoemulsionMCTs effectively solubilized the highly lipophilic drug.[5]
Amphotericin BMucoadhesive gelEnhanced the solubility and permeability of the drug.[5]
NevirapineSelf-emulsifying drug delivery system (SEDDS)Improved oral bioavailability compared to a conventional suspension.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the preparation and characterization of lipid-based nanoparticles, which are common formulations for the esters discussed.

Preparation of Nanostructured Lipid Carriers (NLCs) by Melt-Emulsification Ultrasonication

This method is suitable for incorporating lipophilic drugs into a lipid matrix.

Materials:

  • Solid lipid (e.g., glyceryl behenate)

  • Liquid lipid (e.g., ethyl oleate, isopropyl myristate, or MCT oil)

  • Drug

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Lipid Phase Preparation: The solid lipid, liquid lipid, and the drug are weighed and heated together at a temperature approximately 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.

  • Aqueous Phase Preparation: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.

  • Emulsification: The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: The coarse emulsion is then subjected to high-pressure homogenization or ultrasonication for a specific duration (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form NLCs.

  • Purification: The NLC dispersion can be purified by methods such as dialysis or centrifugation to remove any unentrapped drug and excess surfactant.

G cluster_prep NLC Preparation cluster_char Characterization A Lipid Phase (Solid Lipid + Liquid Lipid + Drug) C Heating A->C B Aqueous Phase (Surfactant + Water) B->C D High-Speed Stirring (Coarse Emulsion) C->D Mixing E High-Pressure Homogenization or Ultrasonication D->E F Cooling (NLC Formation) E->F G Purification F->G H Particle Size & PDI (DLS) G->H I Zeta Potential G->I J Encapsulation Efficiency (HPLC/UV-Vis) G->J K Morphology (TEM/SEM) G->K L In Vitro Drug Release G->L M In Vivo Studies G->M

Experimental workflow for NLC preparation and characterization.
In Vitro Drug Release Study using Dialysis Bag Method

This method is commonly used to assess the release profile of a drug from a nanoparticle formulation.

Materials:

  • Drug-loaded nanoparticle dispersion

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking water bath or magnetic stirrer

Procedure:

  • A known volume of the drug-loaded nanoparticle dispersion is placed into a dialysis bag.

  • The dialysis bag is securely sealed and immersed in a known volume of the release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn.

  • An equal volume of fresh release medium is added to maintain sink conditions.

  • The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • The cumulative percentage of drug release is plotted against time to obtain the drug release profile.

Signaling Pathways and Mechanisms of Action

Fatty acid esters primarily enhance drug delivery, particularly through the skin, by acting as penetration enhancers. Their mechanism involves the disruption of the highly organized lipid structure of the stratum corneum, which increases the fluidity of the lipid bilayers and thereby enhances the diffusion of the drug.

G cluster_SC Stratum Corneum cluster_Formulation Topical Formulation SC Organized Lipid Bilayers Disrupted_SC Disrupted Lipid Bilayers SC->Disrupted_SC Increased Fluidity FAE Fatty Acid Ester FAE->SC Interaction & Disruption Drug Drug Drug->Disrupted_SC Enhanced Permeation Deeper_Layers Deeper Skin Layers Disrupted_SC->Deeper_Layers Drug Diffusion

Mechanism of fatty acid esters as skin penetration enhancers.

Conclusion

This guide provides a comparative overview of this compound and other commonly used fatty acid esters in drug delivery. While isopropyl myristate, ethyl oleate, and MCTs have demonstrated utility in various drug delivery applications with supporting experimental data, there is a notable absence of such data for this compound in the public domain.

Based on its physicochemical properties, this compound, as a waxy solid that melts around body temperature, may be a suitable candidate for solid or semi-solid formulations, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or topical matrices, potentially offering controlled-release characteristics. Its favorable safety profile is an additional advantage.[1]

However, without direct experimental evidence, its performance in terms of drug solubility, encapsulation efficiency, release kinetics, and bioavailability remains speculative. Further research is warranted to explore the potential of this compound as a viable excipient in modern drug delivery systems and to generate the necessary data for a direct and comprehensive comparison with established alternatives. Researchers and formulation scientists are encouraged to consider the physicochemical properties outlined in this guide as a starting point for their own investigations into the utility of this compound.

References

Comparative Efficacy of Standard Penetration Enhancers in Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The effective delivery of therapeutic agents through the skin is a significant challenge in pharmaceutical sciences due to the formidable barrier presented by the stratum corneum. Penetration enhancers are chemical agents that reversibly decrease the barrier function of the skin, thereby facilitating the percutaneous absorption of drugs. This guide provides a comparative analysis of the efficacy of commonly utilized penetration enhancers, including fatty acids (oleic acid), terpenes (cineole/eucalyptol), and glycols (propylene glycol). The performance of these agents is contrasted, supported by experimental data from various in vitro studies.

It is important to note that a search for the efficacy of "icosyl propanoate" as a penetration enhancer did not yield specific comparative studies within the scope of this review. Therefore, this guide focuses on well-documented, standard enhancers to provide a baseline for comparison for researchers and drug development professionals.

Quantitative Comparison of Penetration Enhancer Efficacy

The efficacy of penetration enhancers is commonly quantified by parameters such as the Enhancement Ratio (ER), steady-state flux (Jss), and permeability coefficient (Kp). The following tables summarize quantitative data from various studies, comparing the effects of different enhancers on the permeation of several model drugs.

Table 1: Comparison of Enhancement Ratios for Various Penetration Enhancers and Drugs

Penetration EnhancerConcentrationModel DrugEnhancement Ratio (ER)Reference
Oleic Acid1.0% w/wPiroxicamHighest among tested enhancers*[1]
Oleic Acid5% in Propylene Glycol5-FluorouracilModerately successful[2]
CineoleNot SpecifiedAliskiren HemifumarateHigh (led to 87.63% drug release)[3]
Cinnamon Oil3% w/vIbuprofen2.63[4]
Chuanxiong Oil3% w/vIbuprofen2.60[4]
Azone2% in Propylene Glycol5-Fluorouracil~100[2]
Propylene GlycolAloneEstradiolIneffective[2]

*The study noted oleic acid provided a significantly higher enhancement ratio compared to isopropyl myristate, lecithin, and urea.[1]

Table 2: Permeability Parameters for Aliskiren Hemifumarate with Different Enhancers

Penetration EnhancerPermeability Coefficient (cm/h)Flux (µg/cm²/h)Reference
Cineole8.32729.08[3]
Oleic Acid5.82281.61[3]

Experimental Protocols

The following sections detail the methodologies employed in the cited in vitro skin permeation studies.

In Vitro Skin Permeation Study (General Protocol)

A common method for assessing the efficacy of penetration enhancers is the in vitro permeation study using Franz diffusion cells.[5]

  • Skin Preparation: Full-thickness abdominal skin is typically excised from rats. The hair is removed, and subcutaneous tissue is carefully separated from the dermis. The skin is then mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.[1][4]

  • Experimental Setup: The receptor compartment of the Franz diffusion cell is filled with a phosphate-buffered saline (PBS) solution (pH 7.4) and maintained at 32°C or 37°C. The solution is continuously stirred to ensure uniform mixing.[1][5]

  • Application of Formulation: A formulation containing the drug and the penetration enhancer (or a control formulation without the enhancer) is applied to the surface of the skin in the donor compartment.[6]

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer to maintain sink conditions.[4]

  • Quantification: The concentration of the drug in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[3][4]

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug from the control formulation.

Attenuated Total Reflection-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is utilized to investigate the mechanism of action of penetration enhancers by analyzing their effects on the structure of the stratum corneum lipids and proteins.[4][7]

  • Sample Preparation: A section of isolated stratum corneum is treated with the penetration enhancer for a specific duration.

  • Spectral Acquisition: The treated stratum corneum is then placed on the ATR crystal of the FTIR spectrometer, and spectra are recorded.

  • Analysis: Changes in the position and shape of the characteristic peaks for lipids (e.g., C-H stretching vibrations) and proteins (e.g., amide I and amide II bands) are analyzed to infer alterations in the conformational order of these components.[4]

Mechanisms of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanisms by which penetration enhancers disrupt the stratum corneum barrier and a typical workflow for evaluating their efficacy.

G cluster_0 Stratum Corneum Barrier cluster_1 Penetration Enhancers cluster_2 Mechanisms of Action Corneocytes Corneocytes (Keratin) LipidBilayer Lipid Bilayer (Ceramides, etc.) ProteinInteraction Interaction with Keratin LipidFluidization Lipid Fluidization / Disruption OleicAcid Oleic Acid OleicAcid->LipidFluidization Disrupts lipid packing OleicAcid->ProteinInteraction Terpenes Terpenes (Cineole) Terpenes->LipidFluidization Intercalates into lipids Partitioning Increased Drug Partitioning Terpenes->Partitioning Alters SC solubility IncreasedPermeability Increased Drug Permeability LipidFluidization->IncreasedPermeability ProteinInteraction->IncreasedPermeability Partitioning->IncreasedPermeability

Caption: Mechanism of action of penetration enhancers on the stratum corneum.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Excise Skin B Prepare Stratum Corneum A->B C Mount on Franz Cell B->C D Apply Formulation (Drug + Enhancer) C->D E Maintain Temperature and Stirring D->E F Withdraw Samples at Intervals E->F G Quantify Drug (e.g., HPLC) F->G H Plot Permeation Profile G->H I Calculate Flux (Jss) and ER H->I J Results I->J Compare Efficacy

Caption: Experimental workflow for in vitro skin permeation studies.

References

Validating the Safety of Arachidyl Propionate for Long-Term Topical Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of excipients is a critical step in the development of topical drug products, directly impacting the safety, efficacy, and stability of the formulation. Arachidyl propionate, a long-chain fatty acid ester, is utilized in topical preparations for its emollient and film-forming properties. This guide provides a comprehensive safety comparison of this compound with other commonly used emollients—butyl stearate, isopropyl myristate, and cetearyl alcohol—supported by available experimental data. Detailed methodologies for key safety and toxicity assays are also presented to aid in the critical evaluation of these ingredients for long-term topical applications.

Comparative Safety and Toxicity Data

The following tables summarize the available quantitative data from toxicological studies on this compound and its alternatives. This data is essential for a comparative risk assessment in the context of long-term topical use.

Acute Toxicity This compound Butyl stearate Isopropyl myristate Cetearyl alcohol
Oral LD50 (rat) > 20.0 g/kg32 g/kg[1][2]> 16.0 ml/kg[3]> 5000 mg/kg[4]
Dermal LD50 (rabbit) > 2.0 g/kgNo data available5 g/kg[5][6]> 2600 mg/kg (Cetyl alcohol)[7][8], > 8000 mg/kg[9]
Skin and Eye Irritation This compound Butyl stearate Isopropyl myristate Cetearyl alcohol
Primary Irritation Index (PII) - Skin (rabbit) 0.13 - 1.38 (non-irritant)Causes skin irritationMild to severe irritation upon repeated application[6][10]No irritating effect
Eye Irritation (rabbit) Non-irritatingCauses serious eye irritation[11]Minimally irritating[10]No irritating effect
Sensitization and Phototoxicity This compound Butyl stearate Isopropyl myristate Cetearyl alcohol
Skin Sensitization (human/animal) Non-sensitizer[12]No data availableNot a sensitizer in guinea pigs; weakly positive in mouse local lymph node assay[10][13]No data available
Phototoxicity (human) Not phototoxic or a photoallergen[12]No data availableNo phototoxicity observed[14]No data available

Experimental Protocols

Detailed methodologies for the key toxicological studies cited in this guide are outlined below. These protocols are based on established guidelines and common practices in preclinical safety assessment.

Draize Test for Skin and Eye Irritation

The Draize test is a method to assess the irritation potential of a substance on skin and eyes, typically using albino rabbits.[15]

Skin Irritation Protocol:

  • Animal Model: Healthy, young adult albino rabbits are used. The dorsal fur is clipped 24 hours before the test.

  • Test Substance Application: 0.5 g or 0.5 mL of the test substance is applied to a small area of intact and abraded skin on each rabbit. The sites are then covered with a gauze patch.

  • Exposure and Observation: The patches are left in place for 24 hours. After removal, the skin is evaluated for erythema (redness) and edema (swelling) at 24, 48, and 72 hours.

  • Scoring: Observations are scored on a scale of 0 to 4. The Primary Irritation Index (PII) is calculated from these scores.

Eye Irritation Protocol:

  • Animal Model: Albino rabbits are used. Both eyes of each animal are examined before testing.

  • Test Substance Instillation: 0.1 mL of the liquid test substance or 100 mg of the solid is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[16]

  • Observation: The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at 24, 48, and 72 hours after instillation.[17]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is designed to assess the potential of a product to cause skin irritation and sensitization (allergic contact dermatitis) in humans.[18][19]

Protocol:

  • Induction Phase: A small amount of the test material is applied to a patch, which is then affixed to the skin of human volunteers (typically on the back or arm). This is repeated on the same site for a total of nine applications over a three-week period.[20]

  • Rest Phase: There is a two-week rest period after the induction phase during which no patches are applied. This allows for the development of any potential sensitization.

  • Challenge Phase: After the rest period, a challenge patch with the test material is applied to a new, untreated skin site.

  • Evaluation: The challenge site is evaluated for signs of irritation or allergic reaction at 48 and 96 hours after application.

Skin Sensitization Test (OECD Guidelines)

The OECD provides guidelines for various skin sensitization tests, including the Guinea Pig Maximisation Test (GPMT) and the Local Lymph Node Assay (LLNA).

Guinea Pig Maximisation Test (GPMT) - OECD 406:

  • Induction: The test substance is administered to guinea pigs by intradermal injection (with adjuvant) and topical application to induce sensitization.[21]

  • Challenge: After a rest period, a non-irritating concentration of the test substance is applied topically to a fresh site.[22]

  • Assessment: The challenge site is observed for erythema and edema, and the incidence and severity of the reactions are recorded.[21]

Local Lymph Node Assay (LLNA) - OECD 429:

  • Application: The test substance is applied to the dorsum of the ears of mice for three consecutive days.[23]

  • Proliferation Measurement: On day 6, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by incorporating a radiolabeled substance (e.g., 3H-methyl thymidine).

  • Stimulation Index (SI): A Stimulation Index is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive response for sensitization.[23]

Phototoxicity Testing

Phototoxicity testing evaluates the potential for a substance to cause a skin reaction when exposed to light.

In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test - OECD 432:

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured in two separate plates.

  • Treatment: The cells are treated with various concentrations of the test substance.

  • Irradiation: One plate is exposed to a non-toxic dose of simulated sunlight (UVA and visible light), while the other plate is kept in the dark.

  • Viability Assessment: Cell viability is determined by the uptake of the vital dye, Neutral Red. A phototoxic substance will show a significant decrease in cell viability in the irradiated plate compared to the non-irradiated plate.

Logical Workflow for Topical Ingredient Safety Assessment

The following diagram illustrates a logical workflow for the safety assessment of a new topical ingredient, from initial screening to post-market surveillance.

Safety_Assessment_Workflow in_vitro In Vitro Screening (e.g., Cytotoxicity, Genotoxicity) acute_tox Acute Toxicity Studies (Oral, Dermal) in_vitro->acute_tox physchem Physicochemical Characterization physchem->in_vitro irritation Skin & Eye Irritation (Draize Test or alternatives) acute_tox->irritation sensitization Skin Sensitization (LLNA, GPMT, HRIPT) irritation->sensitization phototoxicity Phototoxicity & Photoallergy sensitization->phototoxicity subchronic_tox Subchronic Dermal Toxicity phototoxicity->subchronic_tox phase1 Phase 1: Human Safety (Irritation, Sensitization) subchronic_tox->phase1 phase2_3 Phase 2/3: Efficacy & Safety in Target Population phase1->phase2_3 monitoring Adverse Event Monitoring phase2_3->monitoring reporting Periodic Safety Update Reports monitoring->reporting

Caption: Logical workflow for topical ingredient safety assessment.

Conclusion

Based on the available data, this compound demonstrates a favorable safety profile for long-term topical use, with a low potential for irritation, sensitization, and phototoxicity.[12][24] In comparison, alternatives such as butyl stearate and isopropyl myristate may present a higher risk of skin and eye irritation.[6][10][11] Cetearyl alcohol also appears to have a low irritation potential.

The selection of an appropriate emollient should be based on a thorough evaluation of the safety data in the context of the intended use, concentration, and target patient population. The experimental protocols provided in this guide offer a framework for conducting or evaluating the necessary safety studies to support the development of safe and effective topical products.

References

Comparative analysis of "Arachidyl propionate" from different synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arachidyl propionate, the ester of arachidyl alcohol and propionic acid, is a valuable emollient and skin-conditioning agent in the cosmetics and pharmaceutical industries. Its synthesis can be achieved through various routes, with chemical and enzymatic methods being the most prominent. This guide provides a comparative analysis of these synthesis pathways, supported by experimental data from analogous ester syntheses, to aid researchers in selecting the most suitable method for their applications.

Executive Summary

The synthesis of this compound is primarily accomplished through two main routes: classical Fischer esterification and enzymatic synthesis. Fischer esterification is a well-established chemical method that offers the advantage of being a relatively straightforward process. However, it often requires harsh reaction conditions, including high temperatures and strong acid catalysts, which can lead to environmental concerns and the formation of byproducts.

In contrast, enzymatic synthesis presents a "green" and highly specific alternative. Utilizing lipases as biocatalysts, this method operates under milder conditions, resulting in potentially higher purity and a more favorable environmental profile. The choice between these methods will depend on the specific requirements of the application, including desired yield, purity, cost, and sustainability considerations.

Comparison of Synthesis Routes

ParameterFischer EsterificationEnzymatic Synthesis
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)Lipases (e.g., Candida antarctica lipase B)
Typical Yield 65-97% (dependent on reaction conditions)[1]Generally high, with conversions often >90%[2]
Purity Can be high, but may require extensive purification to remove catalyst and byproducts.Typically high due to the specificity of the enzyme, often requiring minimal purification.
Reaction Temperature 60-133 °C[3]30-70 °C[2]
Reaction Time 1-10 hours[3]Can range from a few hours to over 24 hours.
Solvent Often solvent-free or in a non-polar solvent like toluene.Often solvent-free or in non-polar organic solvents.
Byproducts Water.Water.
Catalyst Reusability Generally not reusable.High reusability with immobilized enzymes.
Environmental Impact Use of corrosive acids and high temperatures can lead to higher energy consumption and waste generation.Milder reaction conditions and biodegradable catalysts are considered more environmentally friendly.[4]

Experimental Protocols

Fischer Esterification

This protocol describes a general procedure for the synthesis of a long-chain ester, analogous to this compound, via Fischer esterification.

Materials:

  • Arachidyl alcohol

  • Propionic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus (optional, for water removal)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, combine arachidyl alcohol and a slight excess of propionic acid in toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Set up the apparatus for reflux, with a Dean-Stark trap if desired to remove the water formed during the reaction.

  • Heat the mixture to reflux and maintain for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by distillation or column chromatography if necessary.

Enzymatic Synthesis

This protocol outlines a general procedure for the lipase-catalyzed synthesis of a long-chain ester like this compound.

Materials:

  • Arachidyl alcohol

  • Propionic acid

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • n-hexane (or solvent-free)

  • Molecular sieves (optional, for water removal)

  • Incubator shaker

  • Filtration apparatus

Procedure:

  • Combine arachidyl alcohol and propionic acid (in a desired molar ratio, e.g., 1:1.2) in a reaction vessel. The reaction can be run neat (solvent-free) or in a solvent like n-hexane.

  • Add the immobilized lipase to the mixture.

  • If desired, add activated molecular sieves to remove the water produced and drive the reaction towards completion.

  • Place the reaction vessel in an incubator shaker at a controlled temperature (e.g., 50-60 °C) with constant agitation for 24-48 hours.

  • Monitor the reaction progress by analyzing aliquots using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, recover the immobilized enzyme by filtration for potential reuse.

  • If a solvent was used, remove it by rotary evaporation to yield the crude this compound.

  • The product is often of high purity, but can be further purified by column chromatography if needed.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any residual reactants or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the ester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional group.

Visualizations

Fischer_Esterification_Workflow Reactants Arachidyl Alcohol + Propionic Acid Reaction Reflux in Solvent (e.g., Toluene) Reactants->Reaction Add Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Add Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Cool & Transfer Purification Purification (Distillation/Chromatography) Workup->Purification Dry & Concentrate Product This compound Purification->Product

Caption: Workflow for Fischer Esterification of this compound.

Enzymatic_Synthesis_Workflow Substrates Arachidyl Alcohol + Propionic Acid Reaction Incubation with Agitation (Solvent-free or in Solvent) Substrates->Reaction Combine Enzyme Immobilized Lipase Enzyme->Reaction Add Enzyme_Recovery Enzyme Recovery (Filtration) Reaction->Enzyme_Recovery Product_Isolation Product Isolation (Solvent Evaporation) Enzyme_Recovery->Product_Isolation Product This compound Product_Isolation->Product

Caption: Workflow for Enzymatic Synthesis of this compound.

Biological Role of this compound

This compound is primarily valued in cosmetic and pharmaceutical formulations for its physicochemical properties rather than for direct biological signaling. It functions as an emollient and skin-conditioning agent.

Emollient_Function Arachidyl_Propionate This compound Skin_Surface Skin Surface Arachidyl_Propionate->Skin_Surface Forms a film Skin_Barrier Enhanced Skin Barrier Skin_Surface->Skin_Barrier Strengthens Smooth_Appearance Soft & Smooth Appearance Skin_Surface->Smooth_Appearance Provides Moisture_Loss Reduced Moisture Loss Skin_Barrier->Moisture_Loss Prevents

Caption: Emollient function of this compound on the skin.

Conclusion

Both Fischer esterification and enzymatic synthesis are viable routes for the production of this compound. The choice of method will be dictated by the specific needs of the researcher or manufacturer. While Fischer esterification is a classic and often cost-effective method, the trend towards sustainable and green chemistry makes enzymatic synthesis an increasingly attractive option, particularly for high-value applications in the pharmaceutical and cosmetic industries where purity and mild processing conditions are paramount. Further research focusing on the direct comparison of these methods for this compound synthesis would be beneficial to provide more definitive quantitative data.

References

A Comparative Guide to Emollient Performance: Arachidyl Propionate vs. Petrolatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emollient properties of arachidyl propionate and petrolatum. While direct comparative studies are not available in the current body of scientific literature, this document synthesizes the existing data on their individual performance, physical and chemical characteristics, and their effects on skin barrier function.

Executive Summary

Petrolatum stands as a well-documented, highly occlusive emollient with substantial quantitative data supporting its efficacy in reducing transepidermal water loss (TEWL) and improving skin hydration. It is considered a benchmark for occlusivity in dermatological and cosmetic formulations.[1][2][3]

This compound is characterized as a waxy emollient that provides a lubricious, non-oily skin feel.[4][5] While it is recognized for its skin conditioning properties and has a favorable safety profile, there is a notable absence of published quantitative data on its direct impact on skin hydration and barrier function when compared to other emollients like petrolatum.[4][6][7]

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these emollients is crucial to interpreting their performance on the skin.

PropertyThis compoundPetrolatum
Chemical Classification Ester of arachidyl alcohol and propionic acid[8][9]A complex mixture of hydrocarbons[2]
Appearance Amber-colored semisolid wax[4][5]White to yellowish semi-solid
Solubility Insoluble in waterInsoluble in water
Melting Point Melts at body temperature[4]Varies by grade, typically 36-60°C
Key Characteristics Provides a non-oily, smooth feel; acts as a lubricant on the skin's surface.[4]Highly occlusive, forming a hydrophobic barrier.[1][2]

Emollient Performance: A Data-Driven Comparison

Due to the lack of head-to-head studies, this section presents the available performance data for each emollient individually.

Petrolatum: Quantitative Performance Data

Petrolatum is one of the most effective occlusive agents known, capable of significantly reducing transepidermal water loss (TEWL).[1][2]

Performance MetricKey FindingsCitations
Transepidermal Water Loss (TEWL) Reduction Can reduce TEWL by up to 98%. Other oil-based moisturizers typically provide a 20-30% reduction.[1] A layer of petrolatum can reduce water loss by 50-75% for several hours.[2][1][2]
Skin Hydration In a clinical study, an emollient containing petrolatum significantly increased skin hydration as measured by corneometry.[10][10]
Skin Barrier Function Accelerates barrier recovery after perturbation. It permeates the stratum corneum interstices, allowing for normal barrier recovery despite its occlusive properties.
This compound: Qualitative Performance Data

The performance of this compound as an emollient is primarily described in qualitative terms, focusing on its aesthetic and sensory characteristics.[4]

Performance MetricKey FindingsCitations
Skin Feel Acts as a lubricant on the skin's surface, imparting a soft and smooth appearance without a greasy feel.[4][4]
Moisturizing Benefits Provides moisturizing benefits to the skin, helping to improve the skin barrier and maintain hydration.[6][6]
Film-Forming Capabilities Used as a "specialty wax" to provide film-forming capabilities to finished products.[4][4]

Experimental Protocols for Emollient Evaluation

The following are standard methodologies used in the evaluation of emollient efficacy. These protocols are essential for generating the quantitative data presented for petrolatum and would be applicable for future studies on this compound.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a primary indicator of skin barrier function.[11][12]

  • Instrumentation: A Tewameter® is a commonly used open-chamber device that measures the water vapor gradient above the skin surface.[13][14]

  • Procedure:

    • Subjects are acclimated to a controlled environment (typically 18-22°C and 40-60% relative humidity) for at least 30 minutes.[15][16]

    • Baseline TEWL measurements are taken on designated test sites on the forearm.[17]

    • A standardized amount of the emollient (e.g., 2 mg/cm²) is applied to the test sites.[16]

    • TEWL is measured at specified time intervals (e.g., 1, 2, 4, 6 hours) post-application to determine the rate of water loss.[16]

Measurement of Skin Hydration

Skin hydration is typically assessed by measuring the electrical capacitance of the stratum corneum.[15][18]

  • Instrumentation: A Corneometer® is the standard instrument for this measurement.[18][19][20]

  • Procedure:

    • Subjects are acclimated to a controlled environment.[21]

    • Baseline skin hydration is measured at the test sites.[21]

    • The emollient is applied in a standardized manner.

    • Corneometer® readings are taken at predetermined time points post-application to assess changes in skin hydration.[21]

Visualizing the Comparison and Evaluation Process

The following diagrams illustrate the logical flow of emollient comparison and the typical experimental workflow for evaluating their performance.

Emollient_Comparison_Logic cluster_properties Material Properties cluster_performance Performance Attributes cluster_outcome Skin Barrier Effect Prop_AP This compound (Ester Wax) Perf_Feel Skin Feel (Sensory Perception) Prop_AP->Perf_Feel Non-oily, smooth Prop_P Petrolatum (Hydrocarbon Mixture) Perf_Occlusivity Occlusivity (TEWL Reduction) Prop_P->Perf_Occlusivity High Outcome Improved Skin Barrier Function Perf_Feel->Outcome Perf_Hydration Hydration (Moisture Content) Perf_Occlusivity->Perf_Hydration Increases Perf_Hydration->Outcome

Fig. 1: Logical relationship of emollient properties to skin barrier function.

Experimental_Workflow cluster_setup Experimental Setup cluster_measurement Data Collection cluster_analysis Analysis & Conclusion A Subject Acclimation (Controlled Environment) B Baseline Measurements (TEWL & Hydration) A->B C Product Application (Standardized Dose) B->C D Post-Application Measurements (Time Intervals) C->D E Data Analysis (% Change from Baseline) D->E F Comparative Efficacy Conclusion E->F

Fig. 2: Standard experimental workflow for emollient efficacy testing.

Signaling Pathways and Skin Barrier Function

Emollients primarily exert their effects through physical mechanisms at the stratum corneum. However, some, like petrolatum, have been shown to influence biological pathways involved in skin barrier homeostasis.

Skin_Barrier_Signaling cluster_stratum_corneum Stratum Corneum cluster_epidermis Viable Epidermis Emollient Emollient Application (e.g., Petrolatum) TEWL Reduced TEWL Emollient->TEWL Hydration Increased Hydration TEWL->Hydration Keratinocyte Keratinocyte Differentiation Hydration->Keratinocyte Supports Enzymatic Activity Lipid Lipid Synthesis Hydration->Lipid Modulates Barrier Enhanced Skin Barrier Function Keratinocyte->Barrier Lipid->Barrier

Fig. 3: Influence of emollients on skin barrier function pathways.

Conclusion

Petrolatum is a highly effective, occlusive emollient with a strong evidence base for its ability to reduce TEWL and improve skin hydration. Its performance characteristics make it a gold standard for barrier repair and protection.

This compound offers desirable sensory properties, providing emollience with a non-greasy feel. While it is considered safe for cosmetic use, the lack of quantitative performance data makes a direct comparison with petrolatum challenging.[4][7] Future research with standardized protocols is needed to fully elucidate its efficacy in skin barrier modulation. For formulators, the choice between these two ingredients will depend on the desired level of occlusion, sensory attributes, and the specific application.

References

A Comparative Guide to In Vitro and In Vivo Skin Absorption of Icosyl Propanoate: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Icosyl propanoate, also known as arachidyl propanoate, is a long-chain fatty acid ester with a molecular weight of 354.6 g/mol and a high octanol-water partition coefficient (LogP) estimated at 7.981, indicating significant lipophilicity.[1][2] These properties suggest that it is likely to interact with the lipid-rich stratum corneum, the outermost layer of the skin.

The Principle of In Vitro-In Vivo Correlation (IVIVC) in Dermal Absorption

An In Vitro-In Vivo Correlation (IVIVC) aims to establish a predictive relationship between an in vitro property of a dosage form and an in vivo response.[3][4] For topical applications, this typically involves correlating the rate of drug release and permeation through a skin model in a laboratory setup with the concentration of the substance in the skin or its systemic absorption in a living organism.[3][4] Establishing a strong IVIVC can streamline product development, reduce the need for extensive clinical trials, and serve as a quality control tool.[5][6]

In Vitro Skin Absorption Assessment: The Franz Diffusion Cell Method

The Franz diffusion cell is the gold standard for in vitro skin permeation testing, providing a reliable model to study the passage of substances through the skin.[7][8] This method allows for the determination of key parameters such as the permeation flux and permeability coefficient.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
  • Membrane Preparation:

    • Excised human or porcine skin is commonly used as the membrane.[8][9] The skin is carefully prepared, often by dermatoming to a specific thickness, to ensure consistency across experiments.[10]

    • The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[11]

  • Receptor Fluid:

    • The receptor chamber is filled with a fluid that maintains sink conditions, meaning the concentration of the analyte in the receptor fluid is kept low to mimic systemic circulation.

    • For a highly lipophilic compound like icosyl propanoate, a receptor fluid containing a solubilizing agent (e.g., albumin, cyclodextrins, or a small percentage of a non-damaging solvent) may be necessary to ensure adequate solubility.

  • Dosing and Incubation:

    • A precise amount of the icosyl propanoate formulation is applied to the surface of the skin in the donor chamber.

    • The Franz cells are maintained at a constant temperature, typically 32°C, to simulate the physiological temperature of the skin surface.[10]

  • Sampling and Analysis:

    • At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid to maintain sink conditions.

    • The concentration of icosyl propanoate in the collected samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • The cumulative amount of icosyl propanoate permeated per unit area is plotted against time.

    • The steady-state flux (Jss) is determined from the linear portion of the curve.

    • The permeability coefficient (Kp) is calculated by dividing the steady-state flux by the initial concentration of the substance in the donor chamber.

In Vivo Skin Absorption Assessment: Methodologies and Protocols

In vivo methods provide a direct measure of a substance's behavior in a living system and are considered the gold standard for assessing percutaneous absorption.[12][13] Common techniques include tape stripping and microdialysis.

Experimental Protocol: In Vivo Tape Stripping

Tape stripping is a minimally invasive technique used to quantify the amount of a topically applied substance within the stratum corneum.[12][13]

  • Application of Substance:

    • A defined area of the skin on a human volunteer or an animal model is demarcated, and a precise amount of the icosyl propanoate formulation is applied.

  • Tape Strip Removal:

    • After a specified exposure time, the treated area is cleaned of any unabsorbed formulation.

    • An adhesive tape is firmly pressed onto the skin and then rapidly removed, taking with it a layer of the stratum corneum.

    • This process is repeated sequentially to collect multiple layers of the stratum corneum.

  • Extraction and Analysis:

    • The adhesive tapes are placed in a suitable solvent to extract the icosyl propanoate.

    • The amount of icosyl propanoate in each tape strip is quantified by a sensitive analytical method like LC-MS.

  • Data Analysis:

    • The amount of icosyl propanoate per tape strip is plotted against the corresponding tape strip number.

    • This provides a concentration gradient of the substance through the stratum corneum.

Experimental Protocol: In Vivo Dermal Microdialysis

Dermal microdialysis is a technique that allows for the continuous sampling of unbound molecules from the dermal interstitial fluid, providing real-time pharmacokinetic data.[12][13]

  • Probe Insertion:

    • A microdialysis probe, which consists of a semi-permeable membrane, is inserted into the dermis of the test subject.

  • Perfusion and Sampling:

    • A physiological solution (perfusate) is slowly pumped through the probe.

    • As the perfusate flows through the probe, unbound icosyl propanoate in the dermal interstitial fluid diffuses across the membrane and into the perfusate.

    • The outgoing perfusate (dialysate), now containing the analyte, is collected in small fractions at regular intervals.

  • Analysis:

    • The concentration of icosyl propanoate in the dialysate is determined using a highly sensitive analytical technique.

  • Data Analysis:

    • The concentration of icosyl propanoate in the dermis is plotted over time to generate a pharmacokinetic profile, from which parameters like Cmax (peak concentration) and AUC (area under the concentration-time curve) can be determined.

Hypothetical Data Comparison for Icosyl Propanoate

The following table illustrates how quantitative data from in vitro and in vivo studies on icosyl propanoate could be presented for a comparative analysis.

ParameterIn Vitro (Franz Cell)In Vivo (Tape Stripping)In Vivo (Microdialysis)
Endpoint Permeation through excised skinAmount in Stratum CorneumConcentration in Dermal Interstitial Fluid
Key Metric Steady-State Flux (Jss) (µg/cm²/h)Total Amount in SC (µg/cm²)Area Under the Curve (AUC) (µg·h/mL)
Hypothetical Value 0.5100.2
Permeability Coefficient (Kp) (cm/h) 5 x 10⁻⁴N/AN/A
Peak Concentration (Cmax) (µg/mL) N/AN/A0.05

Visualizing the Experimental Workflows and Correlation

To further clarify the methodologies and their interrelation, the following diagrams illustrate the experimental workflows and the logical framework for establishing an in vitro-in vivo correlation.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane mount_skin Mount Skin in Franz Cell prep_skin->mount_skin prep_fluid Prepare Receptor Fluid prep_fluid->mount_skin add_formulation Apply Icosyl Propanoate Formulation mount_skin->add_formulation incubate Incubate at 32°C add_formulation->incubate sample Collect Receptor Fluid Samples incubate->sample analyze Quantify with LC-MS sample->analyze plot Plot Cumulative Amount vs. Time analyze->plot calculate Calculate Flux and Kp plot->calculate

Caption: Workflow for in vitro skin absorption using Franz diffusion cells.

in_vivo_workflow cluster_application Application cluster_sampling Sampling cluster_analysis Analysis apply_formulation Apply Icosyl Propanoate to Skin tape_strip Sequentially Remove Tape Strips apply_formulation->tape_strip extract Extract Substance from Tapes tape_strip->extract analyze Quantify with LC-MS extract->analyze plot Plot Amount vs. Tape Number analyze->plot

Caption: Workflow for in vivo tape stripping for stratum corneum analysis.

ivivc_logic cluster_invitro In Vitro cluster_invivo In Vivo invitro_data Permeation Data (Flux, Kp) correlation Establish Correlation Model invitro_data->correlation invivo_data Absorption Data (SC Amount, Dermal AUC) invivo_data->correlation prediction Predict In Vivo Performance correlation->prediction

Caption: Logical relationship for establishing an in vitro-in vivo correlation.

Conclusion

A comprehensive understanding of the skin absorption of icosyl propanoate requires a dual approach, integrating both in vitro and in vivo methodologies. While in vitro studies using Franz diffusion cells offer a valuable screening tool to understand the permeation potential, in vivo techniques like tape stripping and microdialysis provide crucial data on the substance's behavior in a physiological context. The successful correlation of data from these complementary methods can significantly enhance the efficiency and robustness of safety and efficacy assessments for topical products containing icosyl propanoate and other lipophilic compounds. This guide provides the necessary framework for researchers to design and execute such a correlated study.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Arachidyl Propionate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of lipid compounds such as Arachidyl propionate is essential for quality control, formulation development, and stability studies. This compound, a long-chain wax ester, requires robust analytical methods for accurate measurement. This guide provides an objective comparison of the two primary analytical techniques suitable for its quantification: High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) and High-Performance Liquid Chromatography (HPLC) with universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Due to a lack of publicly available direct cross-validation studies for this compound, this guide synthesizes data from validated methods for structurally analogous long-chain wax esters, such as arachidyl oleate and behenyl arachidate.[1][2][3] The principles and performance characteristics detailed herein provide a strong foundation for developing and validating a method for this compound, in line with ICH and FDA guidelines.[4][5]

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method is critically dependent on its performance characteristics. The following tables summarize the typical quantitative performance of HT-GC-MS and HPLC-ELSD for the analysis of high molecular weight wax esters, providing a baseline for what can be expected for this compound quantification.

Table 1: High-Level Comparison of HT-GC-MS and HPLC-ELSD for Wax Ester Quantification

Feature High-Temperature GC-MS (HT-GC-MS) HPLC with Universal Detection (ELSD/CAD)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.[2] Separation based on polarity, with detection by light scattering of non-volatile analytes.[6]
Analytes Volatile and thermally stable wax esters. High-temperature methods allow for the analysis of intact esters up to ~C54.[6] A broad range of wax esters, including very high molecular weight (up to C60) and thermally labile compounds.[6][7]
Sample Preparation Minimal preparation (dissolution in a suitable solvent) is required for direct analysis. Derivatization is generally not needed with modern HT methods.[3] Minimal sample preparation is typically required, mainly dissolution in a suitable organic solvent.[6]
Selectivity Excellent, provides structural information for analyte identification. Good, but lacks the inherent structural confirmation of mass spectrometry.

| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ).[1] | Good sensitivity, though it can be lower than MS for certain compounds.[1] |

Table 2: Typical Validation Parameters for HT-GC-MS for Long-Chain Wax Ester Analysis (Data adapted from methods for analogous compounds[1][3])

Validation Parameter Typical Performance Notes
Linearity (R²) > 0.995 Over a concentration range of 0.1 - 1.0 mg/mL.[3]
Concentration Range 0.1 – 1.0 mg/mL Good linearity has been observed for wax esters with carbon numbers from C29 to C44 over this range.[1]
Precision (%RSD) < 15% High precision with low relative standard deviation (RSD) is achievable.[1]
Accuracy (% Recovery) 90 - 110% Dependent on the sample matrix and extraction efficiency.
Limit of Detection (LOD) 0.01 - 0.05 mg/mL Dependent on instrument sensitivity.[3]

| Limit of Quantification (LOQ) | 0.05 - 0.1 mg/mL | Typically 3x the LOD.[3] |

Table 3: Typical Validation Parameters for HPLC-ELSD for Long-Chain Wax Ester Analysis (Data adapted from methods for analogous compounds[1][8])

Validation Parameter Typical Performance Notes
Linearity (R²) > 0.99 ELSD response can be non-linear; logarithmic transformation is often applied.
Concentration Range 0.1 – 2.0 mg/mL A broader dynamic range can often be achieved compared to GC-MS.
Precision (%RSD) < 15% Good repeatability is achievable with proper method control.
Accuracy (% Recovery) 90 - 110% Generally good, but matrix effects can influence recovery.
Limit of Detection (LOD) ~0.2 mg/L Sensitivity is generally good but can be lower than MS for certain compounds.[1]

| Limit of Quantification (LOQ) | ~0.6 mg/L | Dependent on the analyte's volatility and the ELSD settings.[1] |

Experimental Protocols

Detailed and standardized protocols are essential for achieving reproducible and reliable quantitative results. The following protocols for HT-GC-MS and HPLC-ELSD are adapted from established methods for similar long-chain wax esters and serve as a robust starting point for the analysis of this compound.

Protocol 1: High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)

This method is suitable for the direct analysis of intact this compound without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh a precise amount of the sample containing this compound.

  • Dissolve the sample in a high-purity solvent such as hexane or toluene to a final concentration within the linear range of the instrument (e.g., 0.1–1.0 mg/mL).[3]

  • Vortex the solution to ensure it is completely dissolved.

  • Transfer an aliquot of the solution into a GC-MS autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, capable of high-temperature operation.[3]

  • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[3]

  • Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature column.[3]

  • Injector Temperature: 390°C.[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 120°C

    • Ramp 1: 15°C/min to 240°C

    • Ramp 2: 8°C/min to 390°C, hold for 6 minutes.[9]

  • Injection Mode: Splitless or split (e.g., 10:1), depending on concentration.

  • MS Detection: Electron Ionization (EI) mode with a scan range of m/z 50–700. For quantification, Single Ion Monitoring (SIM) of characteristic ions is recommended for enhanced sensitivity.

3. Quantification:

  • Generate a calibration curve by analyzing a series of standard solutions of this compound at known concentrations.

  • Plot the peak area of a characteristic ion against the concentration.

  • Determine the concentration in unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This protocol is well-suited for a broad range of wax esters, including those that may be less thermally stable.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent mixture (e.g., chloroform/methanol) to a known concentration.[6]

  • Ensure the final sample solvent is miscible with the initial mobile phase.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.

2. HPLC-ELSD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a gradient pump, autosampler, and column oven.

  • Detector: ELSD (e.g., Agilent 1290 Infinity II ELSD).

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). A C30 column provides excellent separation for large, non-polar molecules.[7]

  • Mobile Phase: A gradient of Methanol (A) and Chloroform (B).[7]

  • Gradient Program:

    • Start with a high percentage of Methanol and gradually increase the proportion of Chloroform over the run to elute the highly non-polar this compound. A typical gradient might run from 5% to 95% B over 40-60 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C to ensure solubility.[2]

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow (Nitrogen): 1.5 L/min (optimize as needed).

3. Quantification:

  • Prepare a calibration curve using standard solutions of this compound.

  • Due to the non-linear response of the ELSD, a logarithmic plot of peak area versus log of concentration is often used to generate a linear calibration curve.

  • Quantify the this compound in the sample by comparing its peak area to the established calibration curve.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the cross-validation and selection of analytical methods for this compound.

G cluster_0 Method A (e.g., HT-GC-MS) cluster_1 Method B (e.g., HPLC-ELSD) A_prep Sample Preparation A_run Analysis Run A_prep->A_run A_data Data Acquisition A_run->A_data A_quant Quantification A_data->A_quant compare Statistical Comparison of Results (e.g., Bland-Altman, t-test) A_quant->compare B_prep Sample Preparation B_run Analysis Run B_prep->B_run B_data Data Acquisition B_run->B_data B_quant Quantification B_data->B_quant B_quant->compare sample_set Prepare Identical QC Sample Set sample_set->A_prep sample_set->B_prep conclusion Conclusion on Method Equivalency compare->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

G start Start: Need to Quantify This compound q1 Need for structural confirmation? start->q1 q2 Is the analyte known to be thermally labile? q1->q2  No gcms Select HT-GC-MS q1->gcms  Yes q3 High sample throughput required? q2->q3  No hplc Select HPLC-ELSD/CAD q2->hplc  Yes q3->gcms  No q3->hplc  Yes

Caption: Decision tree for selecting an analytical method.

References

Arachidyl Propionate: A Waxy Lipid Matrix Former for Drug Delivery Compared to Common Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Matrix Formers for Controlled Drug Release

The selection of an appropriate matrix former is a critical determinant of a drug delivery system's efficacy, influencing its release kinetics, biocompatibility, and stability. While synthetic polymers like poly(lactic-co-glycolic acid) (PLGA), polycaprolactone (PCL), and natural polymers such as chitosan are well-established in this field, the potential of lipid-based excipients like arachidyl propionate is an area of growing interest. This guide provides a comparative overview of this compound against these commonly used polymers, supported by inferred performance characteristics and detailed experimental protocols for evaluation.

Executive Summary

This compound, a waxy ester of arachidyl alcohol and propionic acid, is primarily recognized for its emollient and film-forming properties in the cosmetics industry.[1] Its inherent hydrophobicity and waxy nature suggest its potential as a matrix former for the controlled release of therapeutic agents. In contrast, PLGA, PCL, and chitosan have been extensively studied and are utilized in a variety of drug delivery applications due to their biodegradability and tunable properties. This comparison aims to extrapolate the potential performance of this compound as a drug delivery matrix and benchmark it against these established polymers.

Comparative Data Summary

The following tables summarize the key performance indicators for this compound (inferred) and the well-characterized polymers PLGA, PCL, and chitosan.

Table 1: Physicochemical Properties

PropertyThis compound (Inferred)PLGA (Poly(lactic-co-glycolic acid))PCL (Polycaprolactone)Chitosan
Chemical Nature Waxy Lipid EsterAliphatic PolyesterAliphatic PolyesterPolysaccharide
Solubility Insoluble in water, soluble in nonpolar organic solventsSoluble in a wide range of common solventsSoluble in chlorinated and aromatic solventsSoluble in acidic aqueous solutions
Melting Point Low (Wax)Glass transition temperature (Tg) dependent on monomer ratioLow melting point (~60°C)Decomposes at high temperatures
Molecular Weight 354.6 g/mol [2]Variable, typically 5,000-75,000 g/mol Variable, typically 10,000-80,000 g/mol Variable, typically 50,000-2,000,000 g/mol

Table 2: Drug Delivery Performance Characteristics

Performance MetricThis compound (Inferred)PLGAPCLChitosan
Drug Release Mechanism Primarily diffusion-controlled from a non-eroding matrixBulk erosion and diffusionSurface erosion and diffusionSwelling, diffusion, and erosion
Release Kinetics Likely follows Higuchi or zero-order kinetics for hydrophobic drugsBiphasic: initial burst release followed by sustained releaseSlow, sustained release over a long durationDependent on pH and cross-linking, can be tailored for various release profiles
Biocompatibility Considered safe for topical cosmetic use[3]Generally considered biocompatible; degradation products (lactic and glycolic acid) can cause localized pH dropExcellent biocompatibility and well-tolerated in vivoBiocompatible, biodegradable, and mucoadhesive
Biodegradability Slowly biodegradableBiodegradable via hydrolysis of ester linkagesSlowly biodegradable via hydrolysisBiodegradable by enzymes like lysozyme
Stability Chemically stable, decomposes at high temperatures[3]Susceptible to hydrolysis, requires controlled storage conditionsMore stable than PLGA due to higher hydrophobicityStable, but properties can be affected by pH and moisture

Experimental Protocols

To validate the inferred properties of this compound and directly compare it with other polymers, the following experimental protocols are recommended.

In Vitro Drug Release Study

Objective: To determine and compare the rate and mechanism of drug release from this compound, PLGA, PCL, and chitosan matrices.

Methodology:

  • Matrix Preparation:

    • This compound: A melt-granulation technique can be employed. The drug is dispersed in molten this compound, and the mixture is cooled and sized to form granules or compressed into tablets.

    • PLGA/PCL: Solvent casting or melt extrusion methods can be used to prepare drug-loaded microparticles or implants.

    • Chitosan: Drug-loaded chitosan hydrogels or beads can be prepared by ionic gelation or cross-linking methods.

  • Dissolution Apparatus: USP Apparatus 2 (Paddle Apparatus) is suitable for most matrix-based dosage forms.

  • Dissolution Medium: Phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C, is a standard medium to simulate physiological conditions.

  • Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Analysis: The concentration of the released drug in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time. The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.

Biocompatibility Assessment (In Vitro)

Objective: To evaluate the cytotoxicity of the matrix formers.

Methodology (based on ISO 10993-5 standards):

  • Cell Line: A standard fibroblast cell line, such as L929 or Balb/c 3T3, is commonly used.

  • Material Extracts: Extracts of the test materials (this compound, PLGA, PCL, and chitosan) are prepared by incubating them in a cell culture medium for a specified period.

  • Cell Culture: The selected cell line is cultured in a 96-well plate.

  • Exposure: The culture medium is replaced with the material extracts, and the cells are incubated for 24-72 hours.

  • Viability Assay: Cell viability is assessed using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.

  • Analysis: The percentage of viable cells is calculated relative to a negative control (cells treated with fresh culture medium). A significant reduction in cell viability indicates potential cytotoxicity.

Stability Studies

Objective: To assess the physical and chemical stability of the drug-loaded matrices under accelerated storage conditions.

Methodology (based on ICH Q1A(R2) guidelines):

  • Sample Preparation: The drug-loaded matrices are packaged in their proposed container closure systems.

  • Storage Conditions: The samples are stored under accelerated stability conditions, typically at 40°C ± 2°C and 75% RH ± 5% RH.

  • Testing Intervals: Samples are withdrawn at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, the samples are evaluated for:

    • Physical properties: Appearance, color, hardness (for tablets), and particle size (for microparticles).

    • Chemical properties: Drug content (assay) and presence of degradation products using a stability-indicating HPLC method.

    • In vitro drug release: To ensure the release profile remains consistent over time.

  • Data Evaluation: Changes in the physical and chemical properties are monitored to determine the stability of the formulation.

Visualizations

Below are Graphviz diagrams illustrating a hypothetical experimental workflow for comparing matrix formers and a logical relationship diagram for selecting a matrix former.

Experimental_Workflow cluster_prep Matrix Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis AP This compound (Melt Granulation) Release In Vitro Drug Release AP->Release Biocompatibility In Vitro Biocompatibility AP->Biocompatibility Stability Stability Studies AP->Stability PLGA PLGA (Solvent Casting) PLGA->Release PLGA->Biocompatibility PLGA->Stability PCL PCL (Melt Extrusion) PCL->Release PCL->Biocompatibility PCL->Stability Chitosan Chitosan (Ionic Gelation) Chitosan->Release Chitosan->Biocompatibility Chitosan->Stability Kinetics Release Kinetics Modeling Release->Kinetics Cytotoxicity Cytotoxicity Assessment Biocompatibility->Cytotoxicity Degradation Degradation Profile Stability->Degradation

Caption: Experimental workflow for the comparative evaluation of different matrix formers.

Matrix_Selection_Logic Drug_Properties Drug Properties (Solubility, Stability) Matrix_Choice Matrix Former Selection Drug_Properties->Matrix_Choice Desired_Release Desired Release Profile (Sustained, Pulsatile) Desired_Release->Matrix_Choice Route Route of Administration (Oral, Injectable, Topical) Route->Matrix_Choice Hydrophobic_Matrix Hydrophobic Matrix (this compound, PCL) Matrix_Choice->Hydrophobic_Matrix Hydrophobic Drug, Sustained Release Biodegradable_Polymer Biodegradable Polymer (PLGA, Chitosan) Matrix_Choice->Biodegradable_Polymer Injectable, Controlled Degradation pH_Sensitive_Polymer pH-Sensitive Polymer (Chitosan) Matrix_Choice->pH_Sensitive_Polymer Oral Delivery, Targeted Release

Caption: Logical relationship diagram for selecting a suitable matrix former based on key parameters.

Conclusion

This compound, with its waxy and hydrophobic characteristics, presents a theoretically viable alternative to traditional polymers as a matrix former, particularly for the sustained release of hydrophobic drugs. Its established safety profile in cosmetics provides a strong foundation for its exploration in pharmaceutical applications. However, comprehensive experimental data is imperative to validate its performance in terms of drug release kinetics, biocompatibility in relevant biological systems, and long-term stability. The detailed protocols provided herein offer a framework for such investigations, which are essential to fully ascertain the potential of this compound as a novel excipient in controlled drug delivery. Researchers are encouraged to conduct these comparative studies to build a robust dataset that will enable informed decisions in the formulation of next-generation drug products.

References

Benchmarking the Thermal Performance of Icosyl Propanoate Against Known Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal performance of icosyl propanoate, a long-chain fatty acid ester, with established Phase Change Materials (PCMs). The information presented herein is intended to assist researchers and professionals in evaluating the potential of icosyl propanoate for thermal energy storage applications, particularly within the pharmaceutical and biomedical sectors where precise temperature control is critical.

Based on trends observed in the thermal behavior of similar long-chain fatty acid esters, the melting point of icosyl propanoate is estimated to be in the range of 50-60°C. For the purpose of this comparative analysis, we will use an estimated melting point and a hypothetical latent heat of fusion, benchmarked against well-characterized PCMs in a similar operating temperature range.

Comparative Thermal Performance Data

The following table summarizes the key thermal properties of icosyl propanoate (estimated) and a selection of commonly used organic PCMs with melting points in a comparable range.

MaterialChemical FormulaMelting Point (°C)Latent Heat of Fusion (kJ/kg)Thermal Conductivity (W/m·K)Specific Heat (Solid) (kJ/kg·K)Specific Heat (Liquid) (kJ/kg·K)
Icosyl Propanoate (Estimated) C23H46O2 ~55 ~180 ~0.2 ~1.9 ~2.2
Paraffin Wax (C24H50)C24H5050-52210-2400.21-0.242.12.9
Stearic AcidC18H36O269.31990.291.762.26
Palmitic AcidC16H32O261-63203-2090.271.832.31
1-OctadecanolC18H38O58-602410.362.22.8

Experimental Protocols: Thermal Characterization of PCMs

The determination of the thermal properties of PCMs is crucial for their effective application. Differential Scanning Calorimetry (DSC) is a standard and widely used technique for this purpose, governed by ASTM standards such as ASTM E793 for enthalpy of fusion and ASTM E1269 for specific heat capacity.

Standard DSC Protocol for Thermal Property Determination:

1. Objective: To determine the melting temperature (onset and peak), latent heat of fusion, and specific heat capacity of the PCM.

2. Apparatus: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

3. Sample Preparation:

  • A small, representative sample of the PCM (typically 5-10 mg) is accurately weighed into an aluminum DSC pan.
  • The pan is hermetically sealed to prevent any mass loss during heating.
  • An empty, hermetically sealed aluminum pan is used as a reference.

4. Experimental Procedure:

  • The sample and reference pans are placed in the DSC cell.
  • The sample is subjected to a controlled temperature program, which typically includes:
  • An initial isothermal period to ensure thermal equilibrium.
  • A heating ramp at a constant rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point.
  • An isothermal period at the high temperature.
  • A cooling ramp at a constant rate (e.g., 5-10 °C/min) to a temperature well below the expected freezing point.
  • A final isothermal period.
  • The heat flow to or from the sample relative to the reference is recorded as a function of temperature and time.

5. Data Analysis:

  • Melting Point: The onset and peak temperatures of the endothermic melting peak on the heating curve are determined.
  • Latent Heat of Fusion: The area under the melting peak is integrated to calculate the enthalpy of fusion (in J/g or kJ/kg).
  • Specific Heat Capacity: The specific heat capacity in the solid and liquid states is determined from the heat flow signal in the temperature regions where no phase change occurs, using the methodology outlined in ASTM E1269.

Logical Workflow for PCM Benchmarking

The following diagram illustrates the logical workflow for benchmarking the thermal performance of a novel PCM like icosyl propanoate against known standards.

PCM_Benchmarking_Workflow cluster_0 Material Identification & Estimation cluster_1 Selection of Known PCMs cluster_2 Experimental Characterization cluster_3 Data Analysis & Comparison A Identify Target PCM: Icosyl Propanoate B Literature Review: Thermal properties of similar long-chain fatty acid esters A->B C Estimate Key Thermal Properties: Melting Point & Latent Heat B->C D Define Melting Temperature Range C->D E Identify Commercially Available & Well-Characterized PCMs D->E F Procure/Synthesize Icosyl Propanoate E->F G Perform DSC Analysis (ASTM E793, E1269) F->G H Measure Thermal Conductivity (e.g., Transient Plane Source) F->H I Compile Data into Comparative Table G->I H->I J Analyze Performance Metrics: Energy Density, Thermal Response I->J K Publish Comparison Guide J->K

Caption: Logical workflow for benchmarking a novel PCM.

Safety Operating Guide

A Guide to the Safe Disposal of Arachidyl Propionate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Arachidyl propionate, an ester of arachidyl alcohol and propionic acid, is commonly utilized in cosmetic and personal care formulations for its emollient and skin-conditioning properties.[1][2][3] For research scientists and drug development professionals, understanding the proper handling and disposal of this compound is crucial for maintaining laboratory safety and environmental compliance. While not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to established disposal protocols is essential.[4]

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below, providing essential information for handling and storage.

PropertyValueSource
Molecular Formula C₂₃H₄₆O₂[4][5]
Molecular Weight 354.6 g/mol [4][5]
Appearance Amber-colored semisolid wax[1][2]
Aqueous Solubility 1.142 x 10⁻⁵ mg/L at 25°C (practically insoluble)[2]
Organic Solvent Soluble in mineral oil, ethanol, toluene, diethyl ether[2]
LD50 Oral (Rat) > 10000 mg/kg (for related compound Arachidyl Alcohol)[6]
LD50 Dermal (Rabbit) > 16800 mg/kg (for related compound Arachidyl Alcohol)[6]

Safety Profile and Handling

This compound is considered to have a low hazard profile.[7] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetic products, noting a lack of systemic toxicity, skin irritation, or sensitization.[1] Clinical studies have also shown it to be non-irritating to the eyes and skin.[1] Despite its low toxicity, standard laboratory hygiene and safety practices should be followed. This includes using personal protective equipment (PPE) such as gloves and safety glasses, and ensuring adequate ventilation to avoid inhalation of any dust or aerosols.

Disposal Workflow

The proper disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[6][8] The following diagram outlines the general decision-making process for the disposal of this chemical.

start Start: this compound Waste check_contamination Is the waste contaminated with hazardous substances? start->check_contamination consult_sds Consult Safety Data Sheet (SDS) of contaminants check_contamination->consult_sds Yes non_hazardous_waste Treat as Non-Hazardous Waste check_contamination->non_hazardous_waste No hazardous_waste Dispose as Hazardous Chemical Waste consult_sds->hazardous_waste check_regulations Consult Local, State, and Federal Regulations hazardous_waste->check_regulations non_hazardous_waste->check_regulations licensed_disposal Arrange for disposal by a licensed waste management company check_regulations->licensed_disposal end End: Disposal Complete licensed_disposal->end

Caption: Logical workflow for the proper disposal of this compound waste.

Step-by-Step Disposal and Decontamination Procedures

  • Waste Characterization : Determine if the this compound waste is pure or mixed with other chemicals. If it is contaminated with any hazardous materials, the mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.

  • Regulatory Compliance : Before proceeding with disposal, consult your institution's environmental health and safety (EHS) office. Waste disposal regulations can vary significantly by location. It is imperative to adhere to all local, state, and federal guidelines.[6][8]

  • Disposal of Unused Product :

    • Small Quantities : For small amounts of uncontaminated this compound, consult your EHS office for guidance on disposal as non-hazardous solid waste. Due to its very low water solubility, it should not be emptied into drains.[2][8]

    • Large Quantities : For larger quantities, it is recommended to contact a licensed professional waste disposal service to ensure proper handling and disposal.

  • Container Disposal :

    • Empty containers should be triple-rinsed with an appropriate solvent (e.g., ethanol, toluene) in which this compound is soluble.[2]

    • The rinsate should be collected and disposed of as chemical waste, following the same procedures as for the original product.

    • Once decontaminated, the empty containers can typically be recycled or disposed of as regular laboratory waste, in accordance with institutional policies.[8]

  • Spill Cleanup :

    • In the event of a spill, ensure the area is well-ventilated.

    • Mechanically collect the solid material using absorbent pads or other suitable means to avoid generating dust.[8]

    • Place the collected material into a sealed, appropriate container for disposal.

    • Clean the spill area with a solvent-moistened cloth, and dispose of all cleanup materials as chemical waste.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment.

References

Essential Safety and Handling Protocols for Arachidyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for handling Arachidyl propionate in a laboratory setting. While generally considered to have a low hazard profile, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.

This compound is an ester of arachidyl alcohol and propionic acid, commonly used as an emollient and skin-conditioning agent in cosmetics and personal care products.[1][2][3] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed it as safe for use in these applications.[4][5] Studies have shown that it is not a primary dermal irritant or a skin sensitizer.[4] It is also reported to be non-irritating to the eyes.[4]

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, standard laboratory PPE is recommended to minimize exposure and ensure good laboratory practice.[5]

PPE CategoryItemRationale
Hand Protection Nitrile glovesTo prevent direct skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from potential splashes.
Body Protection Laboratory coatTo protect clothing and skin from accidental spills.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing and Transfer:

    • Handle in a well-ventilated area.

    • When transferring the substance, avoid creating dust if in solid form.

    • Use appropriate tools (e.g., spatula, weigh boat) for handling.

  • Incorporation into Formulations:

    • When mixing with other substances, be aware of the properties of all components.

    • If heating is required, do so in a controlled manner (e.g., water bath) and monitor the temperature.

  • Post-Handling:

    • Clean all equipment thoroughly after use.

    • Wash hands with soap and water after removing gloves.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for non-hazardous chemical waste.

  • Waste Collection:

    • Collect waste this compound and any materials used for its handling (e.g., contaminated gloves, weigh boats) in a designated, sealed waste container.

    • Label the container clearly as "Non-hazardous Chemical Waste" and specify the contents.

  • Storage:

    • Store the waste container in a designated waste accumulation area, away from general laboratory traffic.

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[6] Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's policies.

Experimental Workflow: Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Don Personal Protective Equipment (Lab Coat, Gloves, Safety Glasses) B Prepare Clean Work Area A->B C Weigh and Transfer This compound B->C Proceed to Handling D Incorporate into Formulation C->D E Clean Equipment D->E Procedure Complete F Segregate Waste (Contaminated PPE, excess chemical) E->F G Dispose of Waste in Labeled Non-Hazardous Chemical Waste Container F->G H Remove PPE and Wash Hands G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.